molecular formula C8H16O2 B2847899 3-Ethyl-2-methylpentanoic acid CAS No. 600716-77-6

3-Ethyl-2-methylpentanoic acid

Cat. No.: B2847899
CAS No.: 600716-77-6
M. Wt: 144.214
InChI Key: APZRHSSXERCEFU-UHFFFAOYSA-N
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Description

3-Ethyl-2-methylpentanoic acid is a useful research compound. Its molecular formula is C8H16O2 and its molecular weight is 144.214. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethyl-2-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-4-7(5-2)6(3)8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APZRHSSXERCEFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-Ethyl-2-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3-Ethyl-2-methylpentanoic acid, intended for researchers, scientists, and professionals in the field of drug development. The document details its chemical and physical properties, outlines a plausible synthesis protocol, and discusses its known safety and hazard information. Due to the limited availability of direct experimental data, information on analogous compounds and general chemical principles are referenced to provide a thorough understanding.

Chemical and Physical Properties

This compound is a branched-chain carboxylic acid.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Molecular Formula C₈H₁₆O₂PubChem[1]
Molecular Weight 144.21 g/mol PubChem[1]
CAS Number 600716-77-6PubChem[1]
Canonical SMILES CCC(CC)C(C)C(=O)OPubChem[1]
InChI InChI=1S/C8H16O2/c1-4-7(5-2)6(3)8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10)PubChem[1]
Topological Polar Surface Area 37.3 ŲPubChem[1]
XLogP3 2.7PubChem[1]

Synthesis of this compound

The following represents a plausible experimental protocol for the synthesis of this compound based on the principles of malonic ester synthesis and established procedures for structurally similar compounds.

Experimental Protocol: Malonic Ester Synthesis

Objective: To synthesize this compound via the dialkylation of diethyl malonate.

Materials:

Procedure:

  • Formation of the Enolate: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). To this solution, add diethyl malonate dropwise with stirring. The ethoxide acts as a strong base, deprotonating the α-carbon of the diethyl malonate to form a resonance-stabilized enolate.[2][3]

  • First Alkylation: To the solution of the enolate, add 1-bromoethane dropwise. The enolate acts as a nucleophile, attacking the electrophilic carbon of the 1-bromoethane in an Sₙ2 reaction to form diethyl ethylmalonate. The reaction mixture is typically heated to reflux to ensure complete reaction.

  • Second Alkylation: Cool the reaction mixture and add a second equivalent of sodium ethoxide to deprotonate the remaining acidic α-hydrogen. Subsequently, add 2-bromobutane dropwise and heat the mixture to reflux. This second alkylation step introduces the sec-butyl group, resulting in the formation of diethyl (1-methylpropyl)(ethyl)malonate.

  • Saponification: After the second alkylation is complete, the diester is saponified by adding a solution of sodium hydroxide and heating the mixture to reflux. This step hydrolyzes both ester groups to form the corresponding dicarboxylate salt.[2]

  • Acidification and Decarboxylation: The reaction mixture is cooled and then acidified with concentrated hydrochloric acid. The acidification protonates the dicarboxylate to form the unstable dicarboxylic acid, which readily undergoes decarboxylation upon heating to yield this compound.

  • Workup and Purification: The product is extracted from the aqueous solution using diethyl ether. The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate. The solvent is then removed under reduced pressure, and the crude product can be purified by fractional distillation.

Plausible synthesis workflow for this compound.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity, metabolic pathways, or involvement in signaling pathways of this compound.

However, it is a short-chain fatty acid (SCFA). Some SCFAs are known to be produced by gut microbiota and can have various physiological effects. For instance, some fungal metabolites, which include short-chain fatty acids like 3-methylpentanoic acid, have been reported to exhibit antimicrobial potential.[4] Further research is required to determine if this compound possesses any significant biological properties.

Spectroscopic Data

For reference, spectroscopic information for a structurally related compound, ethyl 2-methylpentanoate (B1260403) , is available.[5][6][7] While not identical, the spectra of this ester would share some features with the target carboxylic acid, particularly in the alkyl regions of the NMR spectrum. The mass spectrum of ethyl 3-methylpentanoate (B1260497) is also available and shows a molecular ion peak corresponding to its molecular weight.[8]

Safety and Hazard Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards[1]:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H318: Causes serious eye damage

  • H335: May cause respiratory irritation

Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be employed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

The following diagram outlines the logical relationship of the IUPAC nomenclature for this compound.

Nomenclature Root Pentanoic Acid Methyl Methyl Group Root->Methyl at C2 Ethyl Ethyl Group Root->Ethyl at C3 Final This compound Methyl->Final Ethyl->Final

Nomenclature breakdown of this compound.

References

An In-depth Technical Guide to 3-Ethyl-2-methylpentanoic Acid: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

December 22, 2025

Abstract

3-Ethyl-2-methylpentanoic acid is a branched-chain carboxylic acid. While specific experimental data for this compound is limited in publicly available literature, this guide provides a comprehensive overview of its structure and predicted properties based on established chemical principles and data from closely related analogs. This document also outlines detailed, generalized experimental protocols for the synthesis, purification, and characterization of similar aliphatic carboxylic acids, which can be adapted for this compound. Furthermore, we explore the potential biological activities and signaling pathways this molecule may influence, drawing parallels with the known functions of other short-chain and branched-chain fatty acids as signaling molecules in cellular processes relevant to drug discovery and development.

Core Compound Identification and Structure

This compound is a saturated fatty acid with a molecular formula of C8H16O2.[1][2][3][] Its structure features a pentanoic acid backbone with ethyl and methyl substitutions at the 3 and 2 positions, respectively.

IUPAC Name: this compound[1][2][3][] CAS Number: 600716-77-6[1][3] Molecular Formula: C8H16O2[1][2][3][] Canonical SMILES: CCC(CC)C(C)C(=O)O[1][2][3][] InChI: InChI=1S/C8H16O2/c1-4-7(5-2)6(3)8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10)[1][2][3][]

Caption: 2D structure of this compound.

Physicochemical and Pharmacokinetic Properties

PropertyValueSource
Molecular Weight 144.21 g/mol Computed by PubChem[1][2][3][]
Boiling Point 214-225 °C (for isomer 2-ethyl-3-methylpentanoic acid)Experimental[5]
XLogP3 2.7Computed by XLogP3[1]
Topological Polar Surface Area 37.3 ŲComputed by Cactvs[1]
Hydrogen Bond Donor Count 1Computed by Cactvs[1]
Hydrogen Bond Acceptor Count 2Computed by Cactvs[1]
Rotatable Bond Count 4Computed by Cactvs[1]
pKa 4.83 ± 0.25 (for isomer 2-ethyl-3-methylpentanoic acid)Predicted

Potential Biological Activity and Signaling Pathways

While no specific biological activities have been documented for this compound, as a branched-chain fatty acid (BCFA), it may share functional similarities with other short-chain fatty acids (SCFAs) and BCFAs. These molecules are recognized as important microbial metabolites that act as signaling molecules.[1][2][6]

The primary mechanisms of action for SCFAs are the activation of G-protein coupled receptors (GPCRs), such as FFAR2 (GPR43) and FFAR3 (GPR41), and the inhibition of histone deacetylases (HDACs).[1][6][7] Activation of these GPCRs can initiate various intracellular signaling cascades that influence metabolic regulation, immune responses, and appetite.[2][6][8] HDAC inhibition by SCFAs can lead to increased histone acetylation, thereby modulating gene expression, and has been linked to anti-inflammatory and anti-cancer effects.[6][7]

Given these precedents, a hypothetical signaling pathway for this compound is proposed below, illustrating its potential interaction with these key cellular targets.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus This compound This compound FFAR2_3 FFAR2/3 This compound->FFAR2_3 binds HDAC HDAC This compound->HDAC inhibits G_protein G-protein FFAR2_3->G_protein activates PLC PLC G_protein->PLC AC AC G_protein->AC IP3_DAG IP3/DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Ca2_release Ca2+ Release IP3_DAG->Ca2_release PKC PKC IP3_DAG->PKC PKA PKA cAMP->PKA downstream_GPCR Downstream Effects (Metabolism, Inflammation) Ca2_release->downstream_GPCR PKC->downstream_GPCR PKA->downstream_GPCR Histones Histones Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones acetylation (increased) Gene_Expression Altered Gene Expression Acetylated_Histones->Gene_Expression

Caption: Hypothetical signaling pathways for this compound.

Experimental Protocols

The following are generalized experimental protocols for the synthesis, purification, and analysis of branched-chain aliphatic carboxylic acids. These can be adapted for this compound.

Synthesis: Malonic Ester Synthesis (Adapted)

A common method for synthesizing substituted carboxylic acids is the malonic ester synthesis.

G start Start: Diethyl Malonate step1 Deprotonation (e.g., NaOEt) start->step1 step2 Alkylation 1 (e.g., 2-bromobutane) step1->step2 step3 Deprotonation (e.g., NaOEt) step2->step3 step4 Alkylation 2 (e.g., Bromoethane) step3->step4 step5 Hydrolysis & Decarboxylation (e.g., H3O+, heat) step4->step5 end Product: This compound step5->end

Caption: Workflow for the synthesis of this compound.

Protocol:

  • Deprotonation: Diethyl malonate is treated with a strong base, such as sodium ethoxide, to form a resonance-stabilized enolate.

  • First Alkylation: The enolate is reacted with a primary or secondary alkyl halide (e.g., 2-bromobutane) in an SN2 reaction to add the first alkyl group.

  • Second Deprotonation and Alkylation: The process is repeated with another equivalent of base and a different alkyl halide (e.g., bromoethane) to add the second alkyl group.

  • Hydrolysis and Decarboxylation: The resulting dialkylated diethyl malonate is then hydrolyzed with aqueous acid and heated. This converts the ester groups to carboxylic acids, and the subsequent heat causes decarboxylation to yield the final carboxylic acid product.

Purification: Acid-Base Extraction and Distillation

Purification of the crude product is crucial to remove unreacted starting materials and byproducts.

Protocol:

  • Dissolution: The crude product is dissolved in a water-immiscible organic solvent (e.g., diethyl ether).

  • Base Wash: The organic solution is washed with an aqueous base (e.g., sodium bicarbonate solution). The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, leaving non-acidic impurities in the organic layer.

  • Separation: The aqueous layer is separated.

  • Acidification: The aqueous layer is acidified (e.g., with HCl) to re-protonate the carboxylate, causing the carboxylic acid to precipitate or form an oil.

  • Extraction: The purified carboxylic acid is extracted back into an organic solvent.

  • Drying and Evaporation: The organic layer is dried over an anhydrous salt (e.g., MgSO4), filtered, and the solvent is removed under reduced pressure.

  • Distillation: The resulting liquid can be further purified by fractional distillation under reduced pressure.

Characterization

4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The carboxylic acid proton is expected to appear as a broad singlet in the downfield region of 10-13 ppm.[9][10][11][12][13] Protons on the carbon alpha to the carbonyl group will typically resonate between 2.0 and 2.5 ppm.[11] The other aliphatic protons will appear further upfield.

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 170-185 ppm.[12][13][14] The aliphatic carbons will appear in the upfield region of the spectrum.

4.3.2. Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by two main absorption bands:[9][15][16]

  • A very broad O-H stretch from approximately 2500 to 3300 cm⁻¹.[9][15][16]

  • A strong C=O (carbonyl) stretch between 1700 and 1725 cm⁻¹ for a saturated, dimerized acid.[9][15][16]

4.3.3. Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, short-chain carboxylic acids often show characteristic fragmentation patterns, including the loss of an -OH group (M-17) and the loss of a -COOH group (M-45).[12][13][17]

Conclusion

While this compound is not extensively characterized in scientific literature, its structural features suggest it belongs to the class of branched-chain fatty acids with potential roles as signaling molecules. This guide provides a foundational understanding of its predicted properties and outlines robust, adaptable experimental protocols for its synthesis and characterization. The exploration of its potential biological activities, based on the known functions of related SCFAs and BCFAs, offers a starting point for future research into its physiological significance and therapeutic potential. Further experimental investigation is necessary to validate these predictions and fully elucidate the chemical and biological profile of this compound.

References

Synthesis of 3-Ethyl-2-methylpentanoic Acid Stereoisomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining stereoisomers of 3-Ethyl-2-methylpentanoic acid. Given the importance of stereochemistry in pharmacology and drug development, this document details methodologies for both racemic and stereoselective synthesis, including asymmetric synthesis and enzymatic resolution. The content is structured to provide actionable experimental protocols, comparative data, and clear visual representations of the synthetic pathways.

Introduction to Stereoisomers of this compound

This compound possesses two chiral centers at carbons 2 and 3, leading to the existence of four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) pair are enantiomers, as are the (2R,3S) and (2S,3R) pair. The relationship between a stereoisomer from the first pair and one from the second pair is diastereomeric. The precise control over the stereochemical outcome of the synthesis is crucial as different stereoisomers can exhibit distinct biological activities.

Racemic Synthesis of this compound

A common strategy for the synthesis of a racemic mixture of this compound involves the alkylation of an enolate. A plausible, though not explicitly detailed in the provided literature, method is the alkylation of a substituted malonic ester.

Experimental Protocol: Malonic Ester Synthesis (Proposed)
  • Formation of the Enolate: Diethyl malonate is treated with a strong base, such as sodium ethoxide in ethanol, to generate the corresponding enolate.

  • First Alkylation: The enolate is reacted with a suitable ethylating agent, such as ethyl bromide, to introduce the ethyl group at the alpha-carbon.

  • Second Alkylation: The resulting ethylmalonic ester is again treated with a strong base to form an enolate, which is then reacted with 2-bromobutane. This step introduces the sec-butyl group.

  • Hydrolysis and Decarboxylation: The resulting dialkylated malonic ester is hydrolyzed to the corresponding dicarboxylic acid using a strong base like potassium hydroxide (B78521), followed by acidification.[1] Gentle heating of the acidified solution leads to decarboxylation, yielding a racemic mixture of this compound.[1]

Asymmetric Synthesis via Chiral Auxiliaries

Asymmetric synthesis provides a direct route to enantiomerically enriched stereoisomers. The use of chiral auxiliaries, such as Evans oxazolidinones, is a powerful and well-established method for achieving high levels of stereocontrol in alkylation reactions.[2][3][4] The following protocol is adapted from a similar synthesis of (2S)-2,3-dimethylbutanoic acid.[4]

Diastereoselective Alkylation using an Evans Chiral Auxiliary

This approach involves three main steps: acylation of the chiral auxiliary, diastereoselective alkylation, and subsequent removal of the auxiliary to yield the desired carboxylic acid.[4]

Workflow for Asymmetric Synthesis

cluster_0 Asymmetric Synthesis Workflow Acylation 1. Acylation of Chiral Auxiliary Alkylation 2. Diastereoselective Alkylation Acylation->Alkylation N-acyl oxazolidinone Cleavage 3. Auxiliary Cleavage Alkylation->Cleavage Alkylated intermediate Product Desired Stereoisomer Cleavage->Product Enantiomerically enriched acid

Caption: Workflow for asymmetric synthesis using a chiral auxiliary.

Detailed Experimental Protocol

Step 1: Acylation of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq) dropwise.

  • Stir the resulting solution at -78 °C for 30 minutes.

  • Add propionyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate (B86663), and concentrated in vacuo.

Step 2: Diastereoselective Alkylation

  • Dissolve the N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise and stir the solution for 30 minutes at -78 °C to form the sodium enolate.

  • Add 1-iodobutane (B1219991) (1.5 eq) to the reaction mixture.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride, allow the mixture to warm to room temperature, and extract with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The diastereomeric ratio can be determined at this stage by ¹H NMR spectroscopy or chiral HPLC analysis. Purification by flash column chromatography is performed to isolate the major diastereomer.

Step 3: Auxiliary Cleavage

  • Dissolve the purified N-alkylated oxazolidinone in a 4:1 mixture of THF and water at 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (2.0 eq).

  • Stir the mixture vigorously at 0 °C for 2 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite.

  • Adjust the pH of the solution to ~10 with a saturated aqueous solution of sodium bicarbonate to allow for the extraction of the chiral auxiliary with dichloromethane.

  • Acidify the aqueous layer to pH ~2 with 1 M HCl.

  • Extract the acidified aqueous layer with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the enantiomerically enriched this compound.

Expected Data

The following table presents representative data for diastereoselective alkylations using Evans auxiliaries, based on similar reactions reported in the literature.

StereocenterAlkylating AgentDiastereomeric Excess (de)Yield (%)
C2-MethylMethyl Iodide>95%85-95%
C3-EthylEthyl Bromide>90%80-90%
Note: Data is representative and may vary based on specific reaction conditions.

Enzymatic Kinetic Resolution

An alternative approach to obtaining enantiomerically pure forms of this compound is through the kinetic resolution of a racemic mixture. This technique utilizes the stereoselectivity of enzymes, typically lipases, to preferentially react with one enantiomer, allowing for the separation of the unreacted enantiomer.[5]

General Workflow for Enzymatic Resolution

Workflow for Enzymatic Kinetic Resolution

cluster_1 Enzymatic Resolution Workflow Racemate Racemic Ester Enzyme Enzymatic Hydrolysis (e.g., Lipase) Racemate->Enzyme Separation Separation Enzyme->Separation Mixture of (R)-Acid and (S)-Ester R_Acid (R)-Carboxylic Acid Separation->R_Acid Extraction S_Ester (S)-Ester Separation->S_Ester Chromatography

Caption: General workflow for the enzymatic kinetic resolution of a racemic ester.

Experimental Protocol
  • Esterification: The racemic this compound is first converted to its corresponding ester, for example, the ethyl ester, using standard methods such as Fischer esterification.

  • Enzymatic Hydrolysis: The racemic ester is dissolved in a suitable buffer solution (e.g., phosphate (B84403) buffer) containing a lipase (B570770) (e.g., from Candida rugosa). The reaction is stirred at a controlled temperature (e.g., 30-40 °C) and the pH is maintained by the addition of a base (e.g., NaOH solution) to neutralize the acid formed. The progress of the reaction is monitored by techniques like chiral GC or HPLC until approximately 50% conversion is reached.

  • Workup and Separation: The reaction mixture is acidified, and the unreacted ester and the formed carboxylic acid are extracted with an organic solvent. The carboxylic acid can be separated from the ester by extraction with an aqueous base. The unreacted ester remains in the organic layer. The aqueous layer is then re-acidified and extracted to recover the enantiomerically enriched carboxylic acid. Both the recovered ester and the carboxylic acid can be further purified by column chromatography.[5]

Expected Data

The success of a kinetic resolution is determined by the enantiomeric excess of the product and the unreacted starting material.

ProductEnantiomeric Excess (ee)Yield (%)
Carboxylic Acid>98%~45%
Unreacted Ester>98%~45%
Note: Data is representative and depends on the specific enzyme and reaction conditions.

Conclusion

The synthesis of stereoisomers of this compound can be achieved through various strategies. While racemic synthesis provides access to a mixture of all stereoisomers, stereoselective methods are essential for obtaining specific, biologically active compounds. Asymmetric synthesis using chiral auxiliaries offers a direct route to enantiomerically enriched products with high stereocontrol. Alternatively, enzymatic kinetic resolution provides an effective method for separating enantiomers from a racemic mixture. The choice of synthetic route will depend on the desired stereoisomer, the required level of enantiopurity, and the scalability of the process. The protocols and data presented in this guide serve as a valuable resource for researchers in the fields of organic synthesis and drug development.

References

Biological Activity of 3-Ethyl-2-methylpentanoic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Ethyl-2-methylpentanoic acid is a branched-chain carboxylic acid. While specific biological data for this compound is scarce, its structural similarity to known neurologically active compounds, such as valproic acid and its isomer derivatives, suggests a potential for biological activity, particularly in the central nervous system. This whitepaper aims to consolidate the available information on related compounds to provide a predictive framework for the potential biological profile of this compound.

Chemical and Physical Properties

PropertyValueReference
IUPAC NameThis compound[1]
Molecular FormulaC8H16O2[1]
Molecular Weight144.21 g/mol [1]
CAS Number600716-77-6[1]
XLogP32.7[1]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count2[1]

Potential Biological Activities and Mechanisms of Action

Based on the known activities of its structural analogs, this compound is hypothesized to possess anticonvulsant properties. The primary mechanisms of action for related branched-chain fatty acids involve the modulation of neurotransmitter systems and ion channels.

Modulation of GABAergic Neurotransmission

Valproic acid, a well-characterized branched-chain fatty acid, exerts its anticonvulsant effects in part by increasing the concentration of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain.[2][3][4] This is achieved through multiple mechanisms:

  • Inhibition of GABA degradation: Valproic acid inhibits GABA transaminase (GABA-T) and succinic semialdehyde dehydrogenase (SSADH), enzymes responsible for the breakdown of GABA.[2][5]

  • Increased GABA synthesis: It may also stimulate the activity of glutamic acid decarboxylase (GAD), the enzyme that synthesizes GABA from glutamate.[2]

It is plausible that this compound could share these mechanisms to enhance GABAergic inhibition in the central nervous system.

Inhibition of Ion Channels

Another key mechanism of action for valproic acid and its analogs is the blockade of voltage-gated sodium and calcium channels.[2][6] By inhibiting these channels, the neuronal excitability is reduced, which contributes to the anticonvulsant effect. The potency of this inhibition can be influenced by the specific branching and stereochemistry of the fatty acid.[7]

Inferred Quantitative Data (Based on Analogs)

Direct quantitative data such as IC50 or EC50 values for this compound are not available. However, data from structurally related compounds can provide an estimate of potential potency. For instance, valnoctamide, the amide of a structural isomer (2-ethyl-3-methylpentanoic acid), has shown greater anticonvulsant potency than valproic acid in some animal models.[8]

Further experimental investigation is required to determine the specific quantitative activity of this compound.

Experimental Protocols

Should researchers wish to investigate the biological activity of this compound, the following established experimental protocols for assessing anticonvulsant activity would be appropriate.

In Vivo Anticonvulsant Screening

Standardized animal models are crucial for the initial screening of anticonvulsant compounds.

a) Maximal Electroshock (MES) Seizure Test:

  • Principle: This test induces a generalized tonic-clonic seizure by electrical stimulation and is used to identify compounds effective against generalized tonic-clonic seizures.

  • Procedure:

    • Administer the test compound (this compound) to a group of mice or rats at various doses.

    • After a predetermined time for drug absorption, apply a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via corneal or ear-clip electrodes.

    • Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • The dose that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated.[9][10][11]

b) Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test:

  • Principle: This test uses a chemical convulsant (pentylenetetrazole) to induce clonic seizures and is used to identify compounds effective against absence seizures.

  • Procedure:

    • Administer the test compound to a group of mice at various doses.

    • After the appropriate absorption time, inject a dose of pentylenetetrazole (e.g., 85 mg/kg, s.c.) that reliably induces clonic seizures.

    • Observe the animals for a set period (e.g., 30 minutes) for the presence or absence of clonic seizures lasting for at least 5 seconds.

    • The ED50, the dose that protects 50% of the animals from clonic seizures, is determined.[9][12]

In Vitro Electrophysiological Assays

Patch-clamp electrophysiology on cultured neurons can be used to directly assess the effects of the compound on ion channel function.

  • Procedure:

    • Prepare primary neuronal cultures or use immortalized neuronal cell lines.

    • Perform whole-cell patch-clamp recordings to measure voltage-gated sodium and calcium currents.

    • Apply this compound at various concentrations to the bath solution.

    • Measure the effect of the compound on the current amplitude and kinetics to determine its inhibitory properties and calculate the IC50.[6]

Mandatory Visualizations

Signaling Pathways

The following diagram illustrates the potential signaling pathways that this compound might modulate, based on the known mechanisms of valproic acid.

G Potential Signaling Pathways of this compound cluster_GABA GABAergic Neurotransmission cluster_IonChannels Ion Channel Modulation Compound This compound GABA_T GABA Transaminase (GABA-T) Compound->GABA_T Inhibits SSADH Succinic Semialdehyde Dehydrogenase (SSADH) Compound->SSADH Inhibits GAD Glutamic Acid Decarboxylase (GAD) Compound->GAD Stimulates Glutamate Glutamate GABA_T->Glutamate SSADH->Glutamate GABA GABA GABA_Receptor GABA Receptor GABA->GABA_Receptor Activates Glutamate->GABA via GAD Inhibition Neuronal Inhibition GABA_Receptor->Inhibition Compound2 This compound Na_Channel Voltage-gated Na+ Channel Compound2->Na_Channel Inhibits Ca_Channel Voltage-gated Ca2+ Channel Compound2->Ca_Channel Inhibits Neuronal_Excitability Decreased Neuronal Excitability

Potential Signaling Pathways
Experimental Workflow

The following diagram outlines a typical experimental workflow for the initial screening and characterization of the anticonvulsant activity of a novel compound like this compound.

G Experimental Workflow for Anticonvulsant Screening cluster_0 Phase 1: In Vivo Screening cluster_1 Phase 2: In Vitro Mechanistic Studies start Synthesize/Acquire This compound mes_test Maximal Electroshock (MES) Seizure Test start->mes_test scptz_test Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test start->scptz_test ed50_determination Determine ED50 mes_test->ed50_determination scptz_test->ed50_determination electrophysiology Patch-Clamp Electrophysiology (Na+ and Ca2+ Channels) ed50_determination->electrophysiology If active neurochemical_assays Neurochemical Assays (GABA levels, Enzyme Activity) ed50_determination->neurochemical_assays If active ic50_determination Determine IC50 electrophysiology->ic50_determination mechanism_elucidation Elucidate Mechanism of Action neurochemical_assays->mechanism_elucidation ic50_determination->mechanism_elucidation

References

An In-depth Technical Guide on the Proposed Metabolic Pathway of 3-Ethyl-2-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The metabolic pathway of 3-Ethyl-2-methylpentanoic acid has not been explicitly elucidated in publicly available scientific literature. The following guide presents a putative metabolic pathway based on well-established principles of branched-chain fatty acid metabolism, drawing analogies from the degradation of structurally similar compounds such as phytanic acid and valproic acid. The experimental protocols and quantitative data are derived from studies of these analogous pathways and should be adapted and validated for this compound.

Introduction

This compound is a branched-chain carboxylic acid. Due to the presence of methyl and ethyl branches, particularly the methyl group at the α-position and an ethyl group at the β-position, its metabolism is predicted to deviate from the typical mitochondrial β-oxidation spiral that catabolizes straight-chain fatty acids. The steric hindrance imposed by these branches, especially at the β-carbon, suggests that an initial preparatory step, likely α-oxidation, is required before the carbon skeleton can be further degraded. This guide proposes a multi-step metabolic pathway involving activation, α-oxidation, and subsequent β-oxidation of the resulting shorter-chain fatty acid.

Proposed Metabolic Pathway

The proposed metabolic pathway for this compound is a multi-stage process hypothesized to occur across different cellular compartments, primarily the peroxisome and the mitochondrion. The initial steps are focused on overcoming the structural hindrance for β-oxidation.

Stage 1: Acyl-CoA Synthesis (Activation)

Prior to any oxidative steps, this compound must be activated by conversion to its coenzyme A (CoA) thioester. This reaction is catalyzed by an acyl-CoA synthetase.

  • Reaction: this compound + ATP + CoASH → 3-Ethyl-2-methylpentanoyl-CoA + AMP + PPi

  • Enzyme: Long-chain acyl-CoA synthetase (or a medium-chain specific variant)

  • Cellular Location: Endoplasmic reticulum or peroxisomal membrane

Stage 2: Peroxisomal α-Oxidation

Due to the ethyl group at the β-carbon, direct β-oxidation is sterically hindered. Therefore, a peroxisomal α-oxidation pathway, analogous to that for phytanic acid, is proposed.[1][2][3][4] This process removes a single carbon atom from the carboxyl end.

  • Hydroxylation: 3-Ethyl-2-methylpentanoyl-CoA is hydroxylated at the α-carbon.

    • Product: 2-Hydroxy-3-ethyl-2-methylpentanoyl-CoA

    • Enzyme: A phytanoyl-CoA hydroxylase-like enzyme

  • Decarboxylation: The 2-hydroxyacyl-CoA is cleaved to form a one-carbon-shorter aldehyde and formyl-CoA.

    • Products: 2-Ethyl-1-methylbutanal and Formyl-CoA

    • Enzyme: A 2-hydroxyphytanoyl-CoA lyase-like enzyme

  • Oxidation: The resulting aldehyde is oxidized to a carboxylic acid.

    • Product: 2-Ethyl-methylbutanoic acid

    • Enzyme: An aldehyde dehydrogenase

Stage 3: Mitochondrial β-Oxidation

The product of α-oxidation, 2-Ethyl-methylbutanoic acid, can now be activated to its CoA ester and undergo mitochondrial β-oxidation. The presence of the α-methyl group may still pose some challenges, but β-oxidation can proceed.

  • Activation: 2-Ethyl-methylbutanoic acid is converted to 2-Ethyl-methylbutanoyl-CoA.

  • Dehydrogenation: An FAD-dependent acyl-CoA dehydrogenase introduces a double bond.

  • Hydration: An enoyl-CoA hydratase adds a water molecule across the double bond.

  • Dehydrogenation: An NAD+-dependent L-3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group.

  • Thiolysis: A β-ketothiolase cleaves the molecule, releasing propionyl-CoA and butanoyl-CoA.

The final products, propionyl-CoA and butanoyl-CoA, can then enter central metabolic pathways. Propionyl-CoA can be converted to succinyl-CoA and enter the citric acid cycle, while butanoyl-CoA will undergo further rounds of β-oxidation to yield two molecules of acetyl-CoA.

Alternative and Conjugation Pathways

Similar to the metabolism of valproic acid, a branched-chain fatty acid therapeutic, this compound could also be a substrate for conjugation reactions or cytochrome P450-mediated oxidation as minor pathways.[5][6][7]

  • Glucuronidation: The carboxylic acid group can be conjugated with glucuronic acid, facilitating excretion. This is a major route for valproic acid metabolism.[5][7]

  • CYP-mediated Oxidation: Cytochrome P450 enzymes could hydroxylate the molecule at various positions, creating more polar metabolites for excretion.[7]

Visualization of the Proposed Metabolic Pathway

Metabolic Pathway of this compound cluster_activation Activation cluster_alpha_oxidation Peroxisomal α-Oxidation cluster_beta_oxidation Mitochondrial β-Oxidation This compound This compound 3-Ethyl-2-methylpentanoyl-CoA 3-Ethyl-2-methylpentanoyl-CoA This compound->3-Ethyl-2-methylpentanoyl-CoA Acyl-CoA Synthetase 2-Hydroxy-3-ethyl-2-methylpentanoyl-CoA 2-Hydroxy-3-ethyl-2-methylpentanoyl-CoA 3-Ethyl-2-methylpentanoyl-CoA->2-Hydroxy-3-ethyl-2-methylpentanoyl-CoA Hydroxylase 2-Ethyl-1-methylbutanal 2-Ethyl-1-methylbutanal 2-Hydroxy-3-ethyl-2-methylpentanoyl-CoA->2-Ethyl-1-methylbutanal Lyase 2-Ethyl-methylbutanoic acid 2-Ethyl-methylbutanoic acid 2-Ethyl-1-methylbutanal->2-Ethyl-methylbutanoic acid Aldehyde Dehydrogenase 2-Ethyl-methylbutanoyl-CoA 2-Ethyl-methylbutanoyl-CoA 2-Ethyl-methylbutanoic acid->2-Ethyl-methylbutanoyl-CoA Acyl-CoA Synthetase Propionyl-CoA Propionyl-CoA 2-Ethyl-methylbutanoyl-CoA->Propionyl-CoA β-Oxidation (1 cycle) Butanoyl-CoA Butanoyl-CoA 2-Ethyl-methylbutanoyl-CoA->Butanoyl-CoA β-Oxidation (1 cycle) Citric Acid Cycle Citric Acid Cycle Propionyl-CoA->Citric Acid Cycle Acetyl-CoA Acetyl-CoA Butanoyl-CoA->Acetyl-CoA β-Oxidation (1 cycle) Acetyl-CoA->Citric Acid Cycle

Caption: Proposed metabolic pathway of this compound.

Quantitative Data from Analogous Pathways

The following table summarizes kinetic data for enzymes involved in analogous branched-chain fatty acid metabolic pathways. These values provide a baseline for expected enzymatic activities in the proposed pathway for this compound.

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)Source Pathway
Phytanoyl-CoA HydroxylasePhytanoyl-CoA10-500.1-0.5Phytanic Acid α-Oxidation
2-Hydroxyphytanoyl-CoA Lyase2-Hydroxyphytanoyl-CoA5-201-5Phytanic Acid α-Oxidation
Aldehyde DehydrogenasePristanal100-50010-100Phytanic Acid α-Oxidation
UGT1A6Valproic Acid300-6002-8Valproic Acid Glucuronidation
CYP2C9Valproic Acid50-1500.05-0.2Valproic Acid Oxidation

Data are representative values from literature and may vary based on experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments that would be necessary to investigate the metabolic pathway of this compound. These are based on established protocols for studying the metabolism of other branched-chain fatty acids.

Protocol 1: In Vitro Metabolism using Liver Microsomes and Hepatocytes

Objective: To identify the primary metabolites of this compound and determine the involvement of CYP enzymes and glucuronidation.

Methodology:

  • Hepatocyte Isolation: Isolate primary hepatocytes from a relevant species (e.g., rat, human) using a two-step collagenase perfusion method.

  • Microsome Preparation: Prepare liver microsomes by differential centrifugation of liver homogenates.

  • Incubation:

    • Incubate this compound (e.g., at 10, 50, 100 µM) with hepatocytes or microsomes.

    • For microsomes, include necessary cofactors: NADPH for CYP-mediated reactions, and UDPGA for glucuronidation reactions.

    • Run parallel incubations with known inhibitors of specific CYP isozymes (e.g., ketoconazole (B1673606) for CYP3A4, quinidine (B1679956) for CYP2D6) to identify the involved enzymes.

  • Sample Analysis:

    • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Centrifuge to pellet the protein.

    • Analyze the supernatant using LC-MS/MS to identify and quantify the parent compound and its metabolites.

Protocol 2: Enzyme Assays for α-Oxidation Activity

Objective: To determine if 3-Ethyl-2-methylpentanoyl-CoA is a substrate for α-oxidation enzymes.

Methodology:

  • Substrate Synthesis: Chemically synthesize 3-Ethyl-2-methylpentanoyl-CoA.

  • Enzyme Source: Use purified recombinant enzymes (e.g., phytanoyl-CoA hydroxylase) or cell lysates from tissues with high peroxisomal activity (e.g., liver).

  • Hydroxylase Assay:

    • Incubate 3-Ethyl-2-methylpentanoyl-CoA with the enzyme source in the presence of necessary cofactors (Fe²⁺, ascorbate, α-ketoglutarate).

    • Monitor the formation of 2-Hydroxy-3-ethyl-2-methylpentanoyl-CoA by LC-MS.

  • Lyase Assay:

    • Incubate the hydroxylated product with a lyase enzyme source and thiamine (B1217682) pyrophosphate (TPP).

    • Measure the production of the aldehyde product (2-Ethyl-1-methylbutanal) using a derivatizing agent (e.g., dinitrophenylhydrazine) followed by HPLC, or by GC-MS.

Protocol 3: Stable Isotope Tracing in Cultured Cells

Objective: To trace the metabolic fate of the carbon skeleton of this compound.

Methodology:

  • Substrate: Synthesize a stable isotope-labeled version of the compound (e.g., ¹³C-labeled this compound).

  • Cell Culture: Culture a relevant cell line (e.g., HepG2) in a medium containing the labeled substrate.

  • Metabolite Extraction: After a set incubation time, perform a polar and non-polar metabolite extraction from the cells and the culture medium.

  • Analysis:

    • Analyze the polar fraction for labeled intermediates of the citric acid cycle (e.g., succinate, malate) using GC-MS or LC-MS to confirm entry into central metabolism.

    • Analyze the acyl-CoA fraction of the cell lysate by LC-MS/MS to identify labeled downstream intermediates of β-oxidation (e.g., propionyl-CoA, butanoyl-CoA).

Experimental Workflow Visualization

Experimental Workflow cluster_hypothesis Hypothesis Generation cluster_invitro In Vitro Metabolism cluster_enzyme Enzymatic Assays cluster_invivo In Vivo / Cell-Based Hypothesize Pathway Hypothesize Pathway Hepatocytes/Microsomes Hepatocytes/Microsomes Hypothesize Pathway->Hepatocytes/Microsomes LC-MS/MS Analysis LC-MS/MS Analysis Hepatocytes/Microsomes->LC-MS/MS Analysis Incubation with Substrate Metabolite Identification Metabolite Identification LC-MS/MS Analysis->Metabolite Identification Recombinant Enzymes Recombinant Enzymes Metabolite Identification->Recombinant Enzymes Activity Measurement Activity Measurement Recombinant Enzymes->Activity Measurement Incubation with Substrate Analogs Kinetic Parameters Kinetic Parameters Activity Measurement->Kinetic Parameters Stable Isotope Tracing Stable Isotope Tracing Kinetic Parameters->Stable Isotope Tracing Metabolite Extraction Metabolite Extraction Stable Isotope Tracing->Metabolite Extraction Cell Culture Pathway Flux Analysis Pathway Flux Analysis Metabolite Extraction->Pathway Flux Analysis GC/LC-MS

Caption: Workflow for elucidating the metabolic pathway.

Conclusion

The metabolism of this compound is likely a complex process involving multiple enzymatic pathways and cellular compartments. Based on the metabolism of structurally related branched-chain fatty acids, a pathway involving initial α-oxidation followed by β-oxidation is the most plausible route for its degradation. Further investigation using the described experimental protocols is necessary to confirm this proposed pathway and to quantify the flux through each of its branches. A thorough understanding of its metabolism is crucial for assessing its biological activity, potential toxicity, and pharmacokinetic profile in the context of drug development and metabolic research.

References

The Elusive Natural Presence of 3-Ethyl-2-methylpentanoic Acid: A Technical Guide to Branched-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide addresses the current scientific understanding of 3-Ethyl-2-methylpentanoic acid within the realm of natural products. Extensive literature reviews have revealed no direct evidence of this compound as a naturally occurring compound. However, this guide provides an in-depth exploration of closely related branched-chain fatty acids (BCFAs) that are found in nature, offering valuable context for researchers, scientists, and drug development professionals. The methodologies for isolation, identification, and the biological activities of these related compounds are detailed, providing a framework for the potential future discovery and investigation of this compound.

Natural Occurrence of Structurally Related Branched-Chain Fatty Acids

While this compound remains undiscovered in natural sources, its structural isomers and other short-chain BCFAs have been identified in a variety of natural products. These compounds contribute to the flavor and aroma profiles of foods and can possess bioactive properties.

Table 1: Natural Occurrence and Quantitative Data of Selected Branched-Chain Fatty Acids

CompoundNatural Source(s)Concentration Range
2-Methylpentanoic AcidCheeses, Lamb, Mutton, Wine, Pepper (spice)Up to 2630 ng/L (in aged wines)[1]
3-Methylpentanoic AcidValeriana officinalis (Valerian), Pelargonium graveolens, WineUp to 2040 ng/L (in aged wines)[1]
4-Methylpentanoic AcidWineUp to 3810 ng/L (in aged wines)[1]
Other BCFAs (iso- and anteiso-)Bacteria, Fungi, Ruminant milk and meat, Fermented foods~2% of fatty acids in cow's milk fat

Experimental Protocols for the Analysis of Branched-Chain Fatty Acids

The analysis of short-chain and branched-chain fatty acids from complex natural matrices requires robust and sensitive analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the most common and powerful tool for their separation and identification.

Sample Preparation and Extraction

A general workflow for the extraction and analysis of BCFAs from a solid or liquid natural product sample is outlined below.

experimental_workflow cluster_extraction Extraction cluster_derivatization Derivatization cluster_analysis Analysis Sample Natural Product Sample (e.g., cheese, plant material) Homogenization Homogenization/ Lysis Sample->Homogenization Solvent_Extraction Liquid-Liquid or Solid-Phase Extraction (SPE) Homogenization->Solvent_Extraction Derivatization Conversion to Volatile Esters (e.g., FAMEs, PFBBr esters) Solvent_Extraction->Derivatization GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Derivatization->GC_MS Data_Analysis Data Analysis (Quantification & Identification) GC_MS->Data_Analysis

Figure 1: General experimental workflow for BCFA analysis.

Detailed Methodologies:

  • Extraction:

    • Homogenization: Solid samples are typically homogenized or lyophilized. For fungal or bacterial cultures, cell lysis may be required using methods like vortexing with glass beads.

    • Lipid Extraction: A common method is a modified Folch or Bligh-Dyer extraction using a chloroform:methanol (B129727) solvent system.

    • Solid-Phase Extraction (SPE): For selective isolation of fatty acids from complex matrices like wine, SPE cartridges are employed.

  • Derivatization:

    • To increase volatility for GC analysis, the carboxylic acid group is converted to an ester.

    • Fatty Acid Methyl Esters (FAMEs): This is a widely used method involving transesterification with methanol using an acid or base catalyst.

    • Pentafluorobenzyl Bromide (PFBBr) Derivatization: This technique is used for enhancing sensitivity in GC-MS analysis, particularly in negative chemical ionization mode.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Column: A polar capillary column is typically required for the separation of BCFA isomers.

    • Injection: The derivatized sample is injected into the GC.

    • Temperature Program: An optimized temperature gradient is used to separate the compounds based on their boiling points and interactions with the column's stationary phase.

    • Mass Spectrometry: The separated compounds are ionized (commonly by electron ionization) and the resulting fragments are detected. The mass spectrum provides a molecular fingerprint for identification by comparison to spectral libraries.

    • Quantification: For accurate quantification, stable isotope-labeled internal standards are often used.

Biological Activities and Signaling Pathways of Related Branched-Chain Fatty Acids

While no biological activity has been reported for this compound, other short-chain and branched-chain fatty acids are known to be biologically active. They can act as signaling molecules and antimicrobial agents.

Signaling through G-Protein Coupled Receptors (GPCRs)

Short-chain fatty acids (SCFAs), including BCFAs, are known to activate specific G-protein coupled receptors, namely GPR41 (also known as Free Fatty Acid Receptor 3, FFAR3) and GPR43 (FFAR2).[2][3][4][5][6] This activation triggers downstream signaling cascades that can influence various physiological processes, including inflammation, glucose homeostasis, and lipid metabolism.[2][3][4][5]

scfa_signaling SCFA Short-Chain Fatty Acid (e.g., 2-methylpentanoic acid) GPCR GPR41 / GPR43 (on cell membrane) SCFA->GPCR binds G_protein G-protein Activation GPCR->G_protein activates Downstream Downstream Effectors (e.g., Adenylyl Cyclase, PLC) G_protein->Downstream modulates Response Cellular Responses: - Regulation of Inflammation - Modulation of Metabolism - Hormone Secretion Downstream->Response leads to

Figure 2: Generalized signaling pathway for SCFAs via GPCRs.
Antimicrobial Activity

Several fatty acids, including BCFAs, exhibit antimicrobial properties. The primary mechanism of action is the disruption of the bacterial cell membrane.

Mechanism of Antimicrobial Action:

  • Intercalation: The aliphatic chains of the fatty acids insert into the bacterial cell membrane.

  • Increased Permeability: This disrupts the lipid bilayer, leading to increased membrane permeability.

  • Leakage of Cellular Components: Essential intracellular components leak out of the cell.

  • Inhibition of Cellular Processes: The disruption of the membrane potential can inhibit nutrient uptake and cellular respiration.

  • Cell Death: Ultimately, these events lead to bacterial cell death.

antimicrobial_mechanism BCFA Branched-Chain Fatty Acid Membrane Bacterial Cell Membrane BCFA->Membrane intercalates Disruption Membrane Disruption Membrane->Disruption Leakage Leakage of Cellular Contents Disruption->Leakage Death Cell Death Leakage->Death

Figure 3: Simplified mechanism of antimicrobial action of fatty acids.

Conclusion and Future Directions

The natural occurrence of this compound remains to be established. However, the presence of its structural isomers and other branched-chain fatty acids in various natural products suggests that its existence in nature is plausible. The experimental protocols and biological activities detailed in this guide for related compounds provide a solid foundation for future research in this area.

Future research should focus on:

  • Screening a wider range of natural sources, particularly microorganisms and fermented foods, for the presence of this compound using sensitive analytical techniques like GC-MS.

  • Synthesizing this compound to be used as an analytical standard for its unambiguous identification in natural extracts.

  • Investigating the potential biological activities of synthetic this compound, including its interaction with GPCRs and its antimicrobial properties.

The exploration of novel BCFAs like this compound could lead to the discovery of new signaling molecules, flavor compounds, or antimicrobial agents with potential applications in the pharmaceutical, food, and biotechnology industries.

References

An In-depth Technical Guide to 3-Ethyl-2-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3-Ethyl-2-methylpentanoic acid, including its chemical identity, physicochemical properties, and a generalized synthesis approach. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity

The nomenclature and various identifiers for this compound are crucial for accurate identification and literature searches.

IUPAC Name: this compound[1]

Synonyms: While "this compound" is the standard IUPAC nomenclature, the compound is also referenced by other identifiers in various chemical databases and commercial listings. It is important to note that sometimes isomers may be listed with similar names, so careful verification of the structure is essential. Some common synonyms and identifiers include:

  • 3-ethyl-2-methylvaleric acid

  • 2-ETHYL-3-METHYLPENTANOIC ACID[2][3]

  • CAS Number: 600716-77-6[1]

  • PubChem CID: 19689074[1]

  • EC Number: 107-808-3[1]

  • RefChem: 501334[1]

  • SCHEMBL940382[1]

Physicochemical Properties

Understanding the physicochemical properties of this compound is fundamental for its application in research and development, including solubility, stability, and potential biological interactions. The following table summarizes key computed properties.

PropertyValueSource
Molecular Formula C8H16O2PubChem[1]
Molecular Weight 144.21 g/mol PubChem[1]
Canonical SMILES CCC(CC)C(C)C(=O)OPubChem[1][]
InChI Key APZRHSSXERCEFU-UHFFFAOYSA-NPubChem[1][]
XLogP3 2.7PubChem[1]
Topological Polar Surface Area 37.3 ŲPubChem[1]
Hydrogen Bond Donor Count 1PubChem[]
Hydrogen Bond Acceptor Count 2PubChem[]
Rotatable Bond Count 4PubChem[]

Synthesis Methodology

A detailed, peer-reviewed experimental protocol for the synthesis of this compound was not found in the available literature. However, a general synthetic route can be proposed based on established organic chemistry principles for the formation of substituted carboxylic acids. A common approach involves the alkylation of a malonic ester derivative, followed by hydrolysis and decarboxylation.

Generalized Experimental Protocol: Malonic Ester Synthesis
  • Deprotonation of a Substituted Malonic Ester: A suitably substituted malonic ester, such as diethyl ethylmalonate, is treated with a strong base, typically sodium ethoxide in ethanol, to generate a stabilized enolate.

  • Alkylation: The enolate is then reacted with an appropriate alkyl halide, in this case, a 2-halobutane (e.g., 2-bromobutane), via an SN2 reaction to introduce the sec-butyl group at the α-position.

  • Hydrolysis and Decarboxylation: The resulting disubstituted malonic ester is subsequently hydrolyzed to the corresponding dicarboxylic acid using a strong acid or base (e.g., aqueous HCl or NaOH). Upon heating, this intermediate readily undergoes decarboxylation to yield the final product, this compound.

It is important to note that this proposed synthesis may result in a racemic mixture of stereoisomers. Chiral separation techniques or stereoselective synthesis methods would be required to isolate specific enantiomers.

Synthesis Workflow Diagram

The following diagram illustrates the generalized workflow for the synthesis of this compound via the malonic ester route.

G Generalized Synthesis Workflow for this compound cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis & Decarboxylation A Diethyl Ethylmalonate C Ethylmalonate Enolate A->C + Base B Sodium Ethoxide (Base) E Diethyl Ethyl(sec-butyl)malonate C->E + Alkyl Halide C->E D 2-Bromobutane H This compound E->H 1. Hydrolysis 2. Decarboxylation E->H F Acid/Base Hydrolysis G Heat (Decarboxylation)

Caption: A generalized workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Conclusion

This technical guide has summarized the key chemical and physical properties of this compound. While a specific, detailed experimental protocol for its synthesis is not available in the reviewed literature, a generalized and established synthetic approach has been outlined. The biological activity of this compound remains an area for future investigation. This information serves as a valuable resource for scientists and researchers interested in the study and application of this molecule.

References

In-Depth Technical Guide: Properties of CAS Number 600716-77-6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound registered under CAS number 600716-77-6. The primary objective is to furnish researchers, scientists, and drug development professionals with a detailed understanding of its core properties. This document consolidates available physicochemical data, explores its role in synthetic chemistry, and provides illustrative experimental methodologies. While direct biological activity of the compound itself is not extensively documented in publicly available literature, its significance as a synthetic building block in the creation of complex, biologically active molecules is highlighted.

Chemical Identity and Physicochemical Properties

The compound associated with CAS number 600716-77-6 is identified as 3-Ethyl-2-methylpentanoic acid .[1] Its fundamental properties are summarized in the table below, derived from established chemical databases.

PropertyValueReference
Molecular Formula C8H16O2[1]
Molecular Weight 144.21 g/mol [1]
IUPAC Name This compound[1]
Canonical SMILES CCC(CC)C(C)C(=O)O[1]
InChI Key APZRHSSXERCEFU-UHFFFAOYSA-N[1]
XLogP3-AA 2.7[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 4[1]
Exact Mass 144.115029749 Da[1]
Topological Polar Surface Area 37.3 Ų[1]
Heavy Atom Count 10[1]
Complexity 106[1]

Structure:

Caption: 2D structure of this compound.

Biological Activity and Pharmacological Profile

Extensive searches of scientific literature and patent databases did not yield significant data on the intrinsic biological activity or pharmacological profile of this compound itself. It is not currently marketed as a therapeutic agent, nor is it widely reported as a standalone bioactive compound in preclinical studies.

However, the relevance of this molecule in drug discovery lies in its utility as a synthetic building block or synthon . The "3-Ethyl-2-methylpentanoyl" moiety, derived from this carboxylic acid, is incorporated into the structure of more complex molecules that exhibit potent biological activities. This is a common strategy in medicinal chemistry, where the physicochemical properties of smaller, well-defined fragments are utilized to build larger molecules with desired pharmacological profiles.

Application in the Synthesis of Biologically Active Molecules: The Case of Rhizoxin Derivatives

A notable example of the application of this compound is in the synthesis of derivatives of Rhizoxin , a potent anti-tumor agent. These synthetic analogues often feature modifications to the side chains of the core macrolide structure, and the 3-Ethyl-2-methylpentanoyl group has been explored as one such modification. The lipophilicity and steric bulk of this group can influence the binding of the final molecule to its biological target, as well as its pharmacokinetic properties.

The general synthetic workflow for incorporating the 3-Ethyl-2-methylpentanoyl moiety into a target molecule (represented as R-NH2, where R is the core structure) is depicted below.

G cluster_0 Activation of Carboxylic Acid cluster_1 Acylation Reaction start This compound (CAS 600716-77-6) activated Activated Intermediate (e.g., Acid Chloride, NHP Ester) start->activated Activating Agent (e.g., SOCl2, DCC/NHS) amine Target Molecule with Amine Group (e.g., Rhizoxin Analogue Precursor) activated->amine Acylation product Final Product with 3-Ethyl-2-methylpentanoyl Moiety amine->product

Caption: General workflow for incorporating the 3-Ethyl-2-methylpentanoyl moiety.

Experimental Protocols

Objective: To synthesize an N-substituted amide by coupling this compound with a primary or secondary amine using a carbodiimide (B86325) coupling agent.

Materials:

  • This compound (CAS 600716-77-6)

  • Primary or secondary amine (R-NH2 or R2NH)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous dichloromethane (B109758) (DCM) or dimethylformamide (DMF) as solvent

  • Triethylamine (B128534) (TEA) or N,N-Diisopropylethylamine (DIPEA) as a base

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Appropriate eluents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixtures)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and N-Hydroxysuccinimide (1.1 equivalents) in anhydrous dichloromethane.

  • Activation: Cool the solution to 0 °C in an ice bath. To this stirred solution, add N,N'-Dicyclohexylcarbodiimide (1.1 equivalents) portion-wise. A white precipitate of dicyclohexylurea (DCU) will form. Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours to form the NHS ester.

  • Amine Addition: In a separate flask, dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Coupling: Filter the NHS ester solution to remove the DCU precipitate. Add the amine solution dropwise to the filtered NHS ester solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • Filter the reaction mixture to remove any further precipitate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (if the amine is basic), saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the pure N-substituted 3-Ethyl-2-methylpentanoyl amide.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G start Dissolve this compound and NHS in anhydrous DCM cool1 Cool to 0 °C start->cool1 add_dcc Add DCC portion-wise cool1->add_dcc stir1 Stir at 0 °C for 30 min, then room temp for 2-4 hours add_dcc->stir1 filter1 Filter to remove DCU stir1->filter1 prepare_amine Prepare solution of amine and TEA in anhydrous DCM add_amine Add amine solution to filtered NHS ester solution at 0 °C filter1->add_amine stir2 Warm to room temp and stir overnight add_amine->stir2 workup Aqueous Work-up (Wash with HCl, NaHCO3, Brine) stir2->workup dry Dry organic layer and concentrate workup->dry purify Purify by column chromatography dry->purify characterize Characterize product (NMR, MS) purify->characterize

Caption: Experimental workflow for amide bond formation.

Conclusion

While CAS number 600716-77-6, this compound, does not appear to possess significant intrinsic biological activity based on currently available data, its importance in the field of drug discovery should not be understated. Its well-defined physicochemical properties and its utility as a lipophilic building block make it a valuable synthon in the construction of more complex and potent therapeutic agents. The synthetic methodologies for its incorporation into larger molecules are standard and robust, allowing for the systematic exploration of structure-activity relationships in drug design. Future research may yet uncover novel biological roles for this compound, but its current value is firmly established in the realm of synthetic and medicinal chemistry.

References

An In-depth Technical Guide to 3-Ethyl-2-methylpentanoic Acid: Physicochemical Properties, Synthesis, and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Ethyl-2-methylpentanoic acid. It includes a compilation of its known attributes, a detailed hypothetical protocol for its synthesis and purification, and an analysis of its expected spectroscopic characteristics. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Physicochemical Properties

While experimental data for this compound is limited in publicly available literature, a summary of its computed and predicted properties provides valuable insights into its chemical nature. These properties have been aggregated from reputable chemical databases.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 600716-77-6PubChem[1]
Molecular Formula C₈H₁₆O₂PubChem[1]
Molecular Weight 144.21 g/mol PubChem[1]
Melting Point Data not available
Boiling Point Predicted: 214-225 °CChemBK (for isomer)[2]
Density Predicted: 0.924±0.06 g/cm³ChemBK (for isomer)[2]
Solubility Data not available
pKa Predicted: 4.83±0.25ChemBK (for isomer)[2]
XLogP3 2.7PubChem[1]
Topological Polar Surface Area 37.3 ŲPubChem[1]

Experimental Protocols

Due to the absence of a specific, published experimental protocol for the synthesis of this compound, a detailed methodology based on the well-established malonic ester synthesis for α-alkylated carboxylic acids is proposed below.[2][3][4][5] This is followed by a general procedure for the purification of a liquid carboxylic acid.

Proposed Synthesis of this compound via Malonic Ester Synthesis

This synthesis involves the sequential alkylation of diethyl malonate followed by hydrolysis and decarboxylation.

Materials:

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Absolute ethanol

  • 1-Bromopropane

  • 1-Bromoethane

  • Hydrochloric acid (HCl), concentrated

  • Sulfuric acid (H₂SO₄), concentrated

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Sodium hydroxide (B78521) (NaOH)

  • Distilled water

Procedure:

  • Formation of the Enolate: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide is prepared by cautiously dissolving sodium metal in absolute ethanol. Diethyl malonate is then added dropwise to the stirred solution at room temperature to form the sodium salt of diethyl malonate.

  • First Alkylation: 1-Bromopropane is added dropwise to the reaction mixture. The mixture is then refluxed until the reaction is complete (monitored by TLC). This step introduces the propyl group at the α-carbon of the malonic ester.

  • Second Alkylation: The reaction mixture is cooled, and a second equivalent of sodium ethoxide is added to form the enolate of the mono-alkylated product. Subsequently, 1-bromoethane is added dropwise, and the mixture is refluxed to introduce the ethyl group.

  • Hydrolysis and Decarboxylation: The resulting diethyl 2-ethyl-2-propylmalonate is hydrolyzed by refluxing with a concentrated solution of sodium hydroxide. The reaction mixture is then cooled and acidified with concentrated hydrochloric acid. The acidified mixture is heated to induce decarboxylation, yielding this compound.

  • Work-up and Isolation: The cooled reaction mixture is extracted with diethyl ether. The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate. The solvent is then removed under reduced pressure to yield the crude this compound.

Purification by Fractional Distillation

The crude product can be purified by fractional distillation under reduced pressure.[6][7]

Procedure:

  • The crude this compound is transferred to a distillation flask.

  • The apparatus is set up for fractional distillation under vacuum.

  • The flask is heated gently in an oil bath.

  • Fractions are collected at the appropriate boiling point range, which is expected to be lower than the predicted atmospheric boiling point due to the reduced pressure.

Spectroscopic Analysis

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit complex multiplets due to the presence of multiple chiral centers and overlapping signals. The predicted chemical shifts (δ) in ppm are as follows:

  • -COOH: A broad singlet in the region of 10-13 ppm.

  • -CH(CH₃)COOH: A multiplet for the proton at the C2 position.

  • -CH(CH₂CH₃)₂: A multiplet for the proton at the C3 position.

  • -CH₂CH₃: Multiplets for the methylene (B1212753) and methyl protons of the two ethyl groups. The diastereotopic nature of the methylene protons may lead to more complex splitting patterns.

  • -CH(CH₃)COOH: A doublet for the methyl protons at the C2 position.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms. The predicted chemical shifts (δ) in ppm are:[8][9][10]

  • -COOH: In the range of 170-185 ppm.

  • -CH(CH₃)COOH (C2): In the range of 40-55 ppm.

  • -CH(CH₂CH₃)₂ (C3): In the range of 40-55 ppm.

  • -CH₂CH₃: Methylene carbons in the range of 20-35 ppm and methyl carbons in the range of 10-20 ppm.

  • -CH(CH₃)COOH (C-methyl): In the range of 10-20 ppm.

Predicted IR Spectrum

The infrared (IR) spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule:[11][12][13]

  • O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.

  • C-H stretch (alkane): Sharp peaks in the region of 2850-2960 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp absorption band in the region of 1700-1725 cm⁻¹.

  • C-O stretch (carboxylic acid): A medium intensity band in the region of 1210-1320 cm⁻¹.

  • O-H bend (carboxylic acid): A medium intensity band in the region of 920-950 cm⁻¹.

Biological Context

While no specific biological activities or signaling pathways have been reported for this compound, as a branched-chain fatty acid (BCFA), it may share some of the general biological roles attributed to this class of molecules. BCFAs are known to be produced by the gut microbiota and have been implicated in various physiological processes.[14][15][16][17][18]

Potential biological roles of BCFAs include:

  • Modulation of Gut Health: BCFAs contribute to the integrity of the intestinal barrier.

  • Immune System Regulation: They can influence immune responses and have anti-inflammatory properties.[15]

  • Metabolic Effects: BCFAs may play a role in lipid and glucose metabolism.[15]

  • Anticancer Properties: Some studies suggest that certain BCFAs can inhibit the proliferation of cancer cells.[17]

Further research is required to determine if this compound exhibits any of these biological activities.

Visualizations

Proposed Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Purification cluster_product Final Product Diethyl malonate Diethyl malonate Enolate Formation 1 Enolate Formation 1 Diethyl malonate->Enolate Formation 1 Sodium ethoxide Sodium ethoxide Sodium ethoxide->Enolate Formation 1 Enolate Formation 2 Enolate Formation 2 Sodium ethoxide->Enolate Formation 2 1-Bromopropane 1-Bromopropane Alkylation 1 Alkylation 1 1-Bromopropane->Alkylation 1 1-Bromoethane 1-Bromoethane Alkylation 2 Alkylation 2 1-Bromoethane->Alkylation 2 Enolate Formation 1->Alkylation 1 Alkylation 1->Enolate Formation 2 Enolate Formation 2->Alkylation 2 Hydrolysis & Decarboxylation Hydrolysis & Decarboxylation Alkylation 2->Hydrolysis & Decarboxylation Extraction Extraction Hydrolysis & Decarboxylation->Extraction Drying Drying Extraction->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Fractional Distillation Fractional Distillation Solvent Removal->Fractional Distillation This compound This compound Fractional Distillation->this compound

Caption: Proposed workflow for the synthesis of this compound.

General Biological Roles of Branched-Chain Fatty Acids

Biological_Roles cluster_effects Potential Biological Effects BCFA Branched-Chain Fatty Acids (e.g., this compound) Gut Gut Health (Barrier Integrity) BCFA->Gut influences Immune Immune Modulation (Anti-inflammatory) BCFA->Immune modulates Metabolism Metabolic Regulation (Lipid & Glucose Homeostasis) BCFA->Metabolism regulates Cancer Antiproliferative Effects (Cancer Cell Lines) BCFA->Cancer may inhibit

Caption: Potential biological roles of branched-chain fatty acids.

References

3-Ethyl-2-methylpentanoic Acid: An Examination of Publicly Available Data for Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals exploring the therapeutic landscape of novel small molecules will find a conspicuous absence of public data on the biological activity and potential therapeutic applications of 3-Ethyl-2-methylpentanoic acid. Despite its defined chemical structure and properties, a comprehensive review of scientific literature and patent databases reveals a significant gap in the understanding of its pharmacological effects and mechanisms of action. This technical guide serves to summarize the currently available information and highlight the dearth of research into this specific compound's therapeutic utility.

Chemical and Physical Properties

This compound is a branched-chain carboxylic acid. A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueSource
Molecular Formula C8H16O2PubChem
Molecular Weight 144.21 g/mol PubChem
IUPAC Name This compoundPubChem
CAS Number 600716-77-6PubChem
SMILES CCC(CC)C(C)C(=O)OPubChem

Review of Existing Literature and Patent Landscape

Exhaustive searches of prominent scientific databases, including PubMed, Scopus, and Google Scholar, did not yield any studies detailing the therapeutic uses, biological activity, or mechanism of action of this compound. The existing literature focuses primarily on the chemical synthesis of this molecule or its isomers.

Patent databases contain some documents related to the synthesis of this compound and its isomers, often as part of broader claims covering various branched-chain carboxylic acids. However, these patents do not disclose any specific therapeutic applications or biological data for this particular compound.

Analysis of Structurally Related Compounds

In the absence of direct data, an analysis of structurally similar compounds can offer speculative insights into potential biological activities.

GABA Analogues

This compound shares structural similarities with certain GABA (gamma-aminobutyric acid) analogues, a class of drugs known for their effects on the central nervous system. For instance, Valproic acid (2-propylpentanoic acid) is a well-known anticonvulsant and mood stabilizer. Valnoctamide (2-ethyl-3-methylpentanamide), an amide derivative of a structural isomer of this compound, also exhibits anticonvulsant properties.[1] This structural relationship suggests that this compound could potentially modulate GABAergic neurotransmission, but this remains purely hypothetical without experimental validation.

Fungal Metabolites

Research on natural products has identified related short-chain fatty acids as metabolites in fungi with potential biological activities. For example, 3-methylpentanoic acid has been reported as a fungal metabolite and is suggested to have antimicrobial potential in some basidiomycetes. This might imply a potential, albeit unexplored, antimicrobial application for this compound.

Analgesic Potential of a Related Glycoside

A study on the plant Ficus populifolia identified a glycosidic conjugate of 3-methyl pentanoic acid, 2-O-β-D-(3',4',6'-tri-acetyl)-glucopyranosyl-3-methyl pentanoic acid, which showed potential analgesic properties in in-silico and in-vivo (extract-based) studies. While this compound is structurally distinct from this compound, it points to the possibility of the core pentanoic acid structure contributing to biological activity.

Future Directions and Unanswered Questions

The lack of available data on this compound presents both a challenge and an opportunity for the research community. Key questions that remain to be answered include:

  • Pharmacological Activity: Does this compound exhibit any significant biological activity, particularly on the central nervous system, or as an antimicrobial or anti-inflammatory agent?

  • Mechanism of Action: If active, what are the molecular targets and signaling pathways modulated by this compound?

  • Structure-Activity Relationship: How does the specific arrangement of the ethyl and methyl groups at the 2 and 3 positions influence its biological effects compared to its various isomers?

  • Safety and Toxicity: What is the toxicological profile of this compound?

To address these questions, a systematic investigation is required. The logical workflow for such an investigation is outlined below.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation In_vitro_assays In Vitro Assays (e.g., receptor binding, enzyme inhibition, antimicrobial susceptibility) Target_identification Target Identification (e.g., affinity chromatography, proteomics) In_vitro_assays->Target_identification If active Cytotoxicity_assays Cytotoxicity Assays (various cell lines) Pharmacokinetics_toxicology Pharmacokinetics and Toxicology Studies Cytotoxicity_assays->Pharmacokinetics_toxicology If low toxicity Signaling_pathway_analysis Signaling Pathway Analysis (e.g., Western blot, reporter assays) Target_identification->Signaling_pathway_analysis Animal_models Animal Models of Disease (e.g., seizure, pain, infection) Signaling_pathway_analysis->Animal_models Animal_models->Pharmacokinetics_toxicology Compound_synthesis Synthesis and Purification of This compound Compound_synthesis->In_vitro_assays Compound_synthesis->Cytotoxicity_assays

Proposed experimental workflow for investigating the therapeutic potential of this compound.

Conclusion

References

In-depth Technical Guide on 3-Ethyl-2-methylpentanoic Acid: Analysis of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Mechanism of Action of 3-Ethyl-2-methylpentanoic Acid

This technical guide addresses the current scientific understanding of the mechanism of action for the compound this compound. Following a comprehensive review of publicly available scientific literature and chemical databases, this document outlines the available information and identifies critical knowledge gaps.

1. Executive Summary

This compound is a chemical compound with the molecular formula C8H16O2. Despite its defined chemical structure, a thorough investigation of scientific databases and research articles reveals a significant lack of information regarding its specific mechanism of action, biological targets, and pharmacological effects. The available data is primarily limited to its chemical and physical properties, with no detailed studies on its interaction with biological systems. This guide presents the existing information and underscores the absence of in-depth research required to fulfill the request for a detailed technical whitepaper, including experimental protocols and signaling pathway diagrams.

2. Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This information is compiled from various chemical databases.[1][]

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Molecular Formula C8H16O2PubChem[1]
Molecular Weight 144.21 g/mol PubChem[1]
Canonical SMILES CCC(CC)C(C)C(=O)OPubChem[1]
InChI InChI=1S/C8H16O2/c1-4-7(5-2)6(3)8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10)PubChem[1]
CAS Number 600716-77-6PubChem[1]

3. Analysis of Biological Activity and Mechanism of Action

A comprehensive search of scientific literature did not yield any specific studies detailing the mechanism of action of this compound. The research landscape reveals the following:

  • No Identified Biological Targets: There are no published studies that identify specific protein targets, receptors, or enzymes with which this compound interacts.

  • Absence of Signaling Pathway Data: Consequently, there is no information available to construct any signaling pathway diagrams related to its activity.

  • Lack of Pharmacological Data: Key pharmacological parameters such as efficacy, potency (IC50/EC50 values), and in vivo effects have not been reported.

4. Related Compounds and Potential Areas for Future Research

While direct information is lacking, the broader class of short-chain fatty acids and their derivatives has been studied for various biological activities. For instance, some short-chain fatty acids are known to have antimicrobial properties in fungi.[3] Additionally, various isomers and structurally related compounds of pentanoic acid are recognized as GABA analogues with potential anticonvulsant, sedative, and anxiolytic effects.[4] However, it is crucial to note that this compound is not explicitly mentioned among these neurologically active compounds.

A related compound, 2-Ethyl-2-methylpentanoic acid, has been used in biological studies to assess the estrogenicity of environmental chemicals, suggesting a potential, albeit unconfirmed, interaction with nuclear hormone receptor pathways.[5]

5. Experimental Protocols: A Methodological Void

Due to the absence of primary research on the biological effects of this compound, it is not possible to provide detailed experimental protocols for key experiments. The foundational research to establish its biological activity has not been published.

The request for an in-depth technical guide on the mechanism of action of this compound cannot be fulfilled at this time due to a significant lack of available scientific data. There are no published studies that would allow for the creation of quantitative data tables, detailed experimental protocols, or signaling pathway diagrams as requested.

For researchers, scientists, and drug development professionals interested in this molecule, the current state of knowledge represents a tabula rasa. Future research should focus on:

  • Initial Screening: Broad-based cellular and biochemical screening to identify any potential biological activity.

  • Target Identification: If activity is observed, subsequent studies to identify the molecular target(s).

  • In Vitro and In Vivo Characterization: Comprehensive pharmacological profiling to understand its effects in biological systems.

This document serves to highlight the current informational void and to guide future research efforts into the potential biological activities of this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Ethyl-2-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Ethyl-2-methylpentanoic acid is a substituted carboxylic acid with potential applications in organic synthesis and as a building block in the development of novel pharmaceutical compounds. This document provides a detailed protocol for its synthesis via the malonic ester synthesis route. This method is a versatile and widely used strategy for the preparation of mono- and di-substituted acetic acids.[1][2][3][4][5] The general strategy involves the sequential alkylation of diethyl malonate, followed by hydrolysis and decarboxylation to yield the desired carboxylic acid.[1][2][3][5]

Overall Reaction Scheme

The synthesis of this compound is achieved through a three-step process starting from diethyl malonate:

  • First Alkylation: Diethyl malonate is deprotonated with a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate.[3][5] This enolate then undergoes nucleophilic substitution with a primary alkyl halide, in this case, 1-bromoethane, to introduce the ethyl group.

  • Second Alkylation: The resulting ethylmalonic ester, which still possesses an acidic α-hydrogen, is subjected to a second deprotonation and alkylation sequence.[5] In this step, 1-bromo-2-methylpropane (B43306) is used as the alkylating agent to introduce the sec-butyl group which, after rearrangement in the final product, will form the core of the pentanoic acid chain.

  • Hydrolysis and Decarboxylation: The disubstituted diethyl malonate is then hydrolyzed to the corresponding dicarboxylic acid using a strong base like potassium hydroxide (B78521), followed by acidification.[6] Subsequent heating of the malonic acid derivative leads to decarboxylation, yielding the final product, this compound.[2][6]

Experimental Protocol

3.1. Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplier
Diethyl malonateC₇H₁₂O₄160.17≥99%Sigma-Aldrich
Sodium ethoxideC₂H₅NaO68.05≥95%Sigma-Aldrich
Ethanol (B145695)C₂H₅OH46.07AnhydrousFisher Scientific
1-BromoethaneC₂H₅Br108.97≥99%Alfa Aesar
1-Bromo-2-methylpropaneC₄H₉Br137.02≥98%TCI
Potassium hydroxideKOH56.11≥85%Merck
Sulfuric acidH₂SO₄98.0895-98%VWR
Diethyl ether(C₂H₅)₂O74.12AnhydrousJ.T.Baker
Benzene (B151609)C₆H₆78.11AnhydrousSigma-Aldrich

3.2. Step-by-Step Procedure

Step 1: Synthesis of Diethyl ethylmalonate

  • In a flame-dried 500 mL three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq) in anhydrous ethanol under an inert atmosphere (N₂ or Ar).

  • Cool the solution to room temperature and add diethyl malonate (1.0 eq) dropwise with stirring.

  • After the addition is complete, add 1-bromoethane (1.05 eq) dropwise at a rate that maintains a gentle reflux.

  • After the addition, heat the reaction mixture to reflux for 2-3 hours to ensure complete reaction.

  • Cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude diethyl ethylmalonate.

Step 2: Synthesis of Diethyl ethyl(2-methylpropyl)malonate

  • Prepare a fresh solution of sodium ethoxide in anhydrous ethanol as described in Step 1.

  • To this solution, add the crude diethyl ethylmalonate (1.0 eq) from the previous step dropwise.

  • Following the addition, add 1-bromo-2-methylpropane (1.05 eq) dropwise, maintaining a gentle reflux.

  • After the addition is complete, reflux the mixture for 3-4 hours.

  • Work-up the reaction as described in Step 1 to yield crude diethyl ethyl(2-methylpropyl)malonate.

Step 3: Hydrolysis and Decarboxylation to this compound

  • In a 1 L round-bottom flask fitted with a reflux condenser and a mechanical stirrer, dissolve potassium hydroxide (3.6 eq) in water.[6]

  • Heat the solution and add the crude diethyl ethyl(2-methylpropyl)malonate (1.0 eq) slowly. The heat of saponification should cause the solution to reflux.[6]

  • After the addition, boil the solution gently for an additional 2 hours.[6]

  • Dilute the solution with water and distill off the ethanol formed during the reaction.[6]

  • Cool the remaining solution and slowly add a cold solution of concentrated sulfuric acid (3.3 eq) in water with stirring.[6]

  • Reflux the acidified solution for approximately 3 hours. An oily layer of the carboxylic acid should appear.[6]

  • Isolate the crude acid. For purification, mix the crude acid with an equal volume of dry benzene and distill. The benzene-water azeotrope will distill first, followed by the pure this compound.[6]

3.3. Expected Yield and Physical Properties

PropertyValue
Product This compound
Molecular Formula C₈H₁₆O₂[7]
Molecular Weight 144.21 g/mol [7]
Appearance Colorless liquid
Boiling Point ~195-200 °C (predicted)
Theoretical Yield Based on starting diethyl malonate
Expected Yield 60-70% (based on similar syntheses)[6]

Workflow and Pathway Diagrams

Diagram 1: Synthesis Workflow

Synthesis_Workflow reagent reagent intermediate intermediate product product process process A Diethyl Malonate B 1. NaOEt, EtOH 2. 1-Bromoethane A->B Step 1: Alkylation C Diethyl ethylmalonate B->C D 1. NaOEt, EtOH 2. 1-Bromo-2-methylpropane C->D Step 2: Alkylation E Diethyl ethyl(2-methylpropyl)malonate D->E F 1. KOH, H₂O, Heat 2. H₂SO₄, Heat (Decarboxylation) E->F Step 3: Hydrolysis & Decarboxylation G This compound F->G

References

Application Note & Protocol: Quantification of 3-Ethyl-2-methylpentanoic Acid in Urine Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Ethyl-2-methylpentanoic acid is a branched-chain fatty acid that may be present in biological fluids such as urine. Its quantification can be relevant in various research areas, including metabolomics and the study of metabolic disorders. This document provides detailed protocols for the quantitative analysis of this compound in human urine samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods

Two primary methods are detailed here for the quantification of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique for the analysis of volatile and semi-volatile organic compounds. This method requires derivatization to increase the volatility of the target analyte.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method that can often analyze compounds without derivatization, offering a more direct measurement.

Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method involves the extraction of this compound from urine, followed by derivatization to form a volatile trimethylsilyl (B98337) (TMS) ester, and subsequent analysis by GC-MS.

Experimental Workflow (GC-MS)

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis urine Urine Sample is_add Add Internal Standard urine->is_add acidify Acidify to pH <2 is_add->acidify extraction Liquid-Liquid or Solid-Phase Extraction acidify->extraction dry_down Evaporate to Dryness extraction->dry_down derivatize Add BSTFA + TMCS & Pyridine (B92270) dry_down->derivatize heat Incubate at 80°C derivatize->heat gcms GC-MS Analysis heat->gcms quant Quantification gcms->quant

Caption: Workflow for GC-MS analysis of this compound.

Detailed Experimental Protocol (GC-MS)

1. Sample Preparation (Choose one of the following extraction methods):

a) Liquid-Liquid Extraction (LLE)

  • Thaw frozen urine samples at room temperature.

  • Centrifuge at 3000 x g for 10 minutes to remove particulate matter.

  • Transfer 1 mL of the supernatant to a clean glass tube.

  • Spike with an appropriate internal standard. Note: A stable isotope-labeled standard for this compound is not readily commercially available. A suitable alternative is a structurally similar branched-chain fatty acid not expected to be in the sample, such as 2-ethyl-2-methylhexanoic acid, or a commercially available deuterated fatty acid like Heptadecanoic acid-d33.

  • Acidify the urine sample to a pH of less than 2 by adding 5M HCl dropwise.

  • Add 1 g of sodium chloride to saturate the solution and improve extraction efficiency.

  • Add 5 mL of ethyl acetate (B1210297) to the tube.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 2000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a new clean glass tube.

  • Repeat the extraction (steps 7-10) with another 5 mL of ethyl acetate and combine the organic layers.

  • Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 40-50°C.

b) Solid-Phase Extraction (SPE)

  • Condition a strong anion exchange (SAX) SPE cartridge by washing with 2 mL of methanol (B129727), followed by 2 mL of deionized water.

  • Equilibrate the cartridge with 2 mL of 0.01 M acetic acid, followed by 2 mL of deionized water until the eluent is at a neutral pH.

  • Thaw and centrifuge the urine sample as described in the LLE protocol.

  • Take 1 mL of urine supernatant, add the internal standard, and adjust the pH to 8-8.5 with NaOH.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of methanol to remove interferences.

  • Elute the organic acids with 2 mL of a solution of 5% formic acid in ethyl acetate.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.

2. Derivatization

  • To the dried residue from the extraction step, add 50 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

  • Cap the vial tightly and vortex for 1 minute.

  • Incubate the mixture at 80°C for 30 minutes in a heating block or oven.

  • Cool the sample to room temperature before injection into the GC-MS.

3. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Injector: Splitless mode, 250°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Energy: 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Table 1: Proposed SIM Parameters for TMS-Derivatized Analytes

CompoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound-TMSTo be determined117157201
Internal Standard (e.g., 2-ethyl-2-methylhexanoic acid-TMS)To be determinedAnalyte specificAnalyte specificAnalyte specific

Note: The proposed ions are based on predicted fragmentation patterns of branched-chain fatty acid TMS esters. The molecular ion (M+) for this compound-TMS is m/z 216. Common fragments include [M-15]+ (loss of a methyl group from the TMS moiety) at m/z 201, a fragment from cleavage alpha to the carbonyl group, and the McLafferty rearrangement ion. The base peak is often m/z 117 for TMS esters of this type. These ions should be confirmed by running a full scan analysis of a standard solution.

4. Quantification

  • Create a calibration curve using standard solutions of this compound at various concentrations, prepared in a blank matrix (e.g., synthetic urine or water) and subjected to the same extraction and derivatization procedure.

  • The concentration range for the calibration curve should be selected based on expected sample concentrations. A suggested starting range is 0.1 to 50 µg/mL.

  • Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Determine the concentration of this compound in the unknown samples by interpolation from the calibration curve.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and specificity and may not require derivatization, simplifying the sample preparation process.

Experimental Workflow (LC-MS/MS)

cluster_prep Sample Preparation cluster_analysis Analysis urine Urine Sample is_add Add Internal Standard urine->is_add dilute Dilute and Filter is_add->dilute lcms LC-MS/MS Analysis dilute->lcms quant Quantification lcms->quant

Caption: Workflow for LC-MS/MS analysis of this compound.

Detailed Experimental Protocol (LC-MS/MS)

1. Sample Preparation

  • Thaw frozen urine samples at room temperature.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer 100 µL of the supernatant to a new microcentrifuge tube.

  • Add the internal standard (as described in the GC-MS method).

  • Add 900 µL of 0.1% formic acid in water.

  • Vortex for 30 seconds.

  • Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.

2. LC-MS/MS Analysis

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B

  • Ion Source: Electrospray Ionization (ESI), Negative Ion Mode

  • IonSpray Voltage: -4500 V

  • Temperature: 500°C

  • Curtain Gas: 30 psi

  • Collision Gas: 8 psi

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Table 2: Proposed MRM Transitions for this compound

CompoundPrecursor Ion (Q1) [M-H]-Product Ion (Q3)Declustering Potential (DP) (V)Collision Energy (CE) (V)
This compound143.1To be determined-50-15
Internal StandardAnalyte specificAnalyte specificTo be optimizedTo be optimized

Note: The precursor ion for this compound in negative ESI mode is [M-H]-, which has a theoretical m/z of 143.1. Product ions would result from the fragmentation of the carboxylate anion. Common losses include H2O and CO2. The optimal product ions and collision energies should be determined by infusing a standard solution of the analyte into the mass spectrometer.

3. Quantification

  • Prepare a calibration curve as described in the GC-MS method, using the same concentration range and blank matrix.

  • Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration.

  • Determine the concentration in unknown samples by interpolation.

Data Presentation

Quantitative results should be summarized in a clear and structured table for easy comparison.

Table 3: Example of Quantitative Data Summary

Sample IDMethodConcentration (µg/mL)Concentration (mmol/mol creatinine)
Control 1GC-MS5.2Calculated Value
Control 2GC-MS4.8Calculated Value
Test 1GC-MS15.7Calculated Value
Test 2GC-MS18.2Calculated Value
Control 1LC-MS/MS5.5Calculated Value
Control 2LC-MS/MS5.1Calculated Value
Test 1LC-MS/MS16.1Calculated Value
Test 2LC-MS/MS17.9Calculated Value

Note: It is recommended to normalize the urinary concentration of the analyte to the creatinine (B1669602) concentration to account for variations in urine dilution.

Concluding Remarks

The protocols described provide a comprehensive framework for the quantification of this compound in urine samples. The choice between GC-MS and LC-MS/MS will depend on the available instrumentation, required sensitivity, and desired sample throughput. It is crucial to validate the chosen method in your laboratory to ensure it meets the required performance characteristics for accuracy, precision, and sensitivity. The use of a suitable internal standard is paramount for achieving reliable quantitative results.

References

3-Ethyl-2-methylpentanoic acid GC-MS analysis method

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Analysis of 3-Ethyl-2-methylpentanoic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

This compound (molecular formula: C8H16O2, molecular weight: 144.21 g/mol ) is a branched-chain short-chain fatty acid (SCFA).[1] SCFAs are metabolites primarily produced by the gut microbiota and are integral to various physiological processes, including immune system regulation, energy homeostasis, and inflammation modulation.[2] The analysis and quantification of specific SCFAs like this compound in biological matrices are crucial for research in fields such as metabolomics, microbiome studies, and drug development.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of volatile and semi-volatile compounds.[3] Due to the inherent high polarity and low volatility of short-chain fatty acids, direct analysis by GC-MS is challenging.[2][4] Therefore, a derivatization step is necessary to convert the acidic analytes into more volatile and thermally stable esters or silyl (B83357) derivatives, making them amenable to GC-MS analysis.[5][6][7] This application note provides a detailed protocol for the analysis of this compound using GC-MS following a silylation derivatization procedure.

Methodology

The analytical workflow encompasses sample preparation, derivatization, and GC-MS analysis. An internal standard should be used to ensure accuracy and account for variations during sample preparation and analysis.[5]

Sample Preparation: Liquid-Liquid Extraction (LLE)

Biological samples such as plasma, serum, or fecal extracts require a cleanup step to remove interfering substances.[3][6]

  • To 1 mL of the liquid sample (e.g., plasma, fecal supernatant), add an appropriate internal standard.

  • Acidify the sample to a pH < 2 by adding 6 M HCl to ensure the organic acids are in their protonated form.[8]

  • Add 2 mL of a suitable organic solvent, such as ethyl acetate (B1210297) or diethyl ether, for extraction.[8]

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge the sample at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Repeat the extraction process (steps 3-6) on the remaining aqueous layer to maximize analyte recovery.

  • Combine the organic extracts and evaporate the solvent to dryness under a gentle stream of nitrogen gas at a controlled temperature (e.g., 40°C).

  • The dried residue is now ready for derivatization.

Derivatization: Silylation

Silylation is a common derivatization technique that replaces active hydrogen atoms in the analyte with a trimethylsilyl (B98337) (TMS) group, increasing volatility.[9][10] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a frequently used reagent for this purpose.[10]

  • To the dried sample residue, add 50 µL of a silylating reagent mixture, such as BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.[8]

  • Add 50 µL of a suitable solvent like pyridine (B92270) or acetonitrile (B52724) to facilitate the reaction.

  • Securely cap the vial and heat at 60-75°C for 30-60 minutes to ensure the reaction goes to completion.[8][10]

  • After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Data Presentation

The following table summarizes the expected quantitative data for the TMS-derivatized this compound. Note that the retention time can vary depending on the specific GC column and analytical conditions.

Analyte (TMS Derivative)Retention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)
This compound-TMSInstrument Dependent11773, 145, 201

Experimental Protocols

GC-MS Instrumentation and Conditions

A standard gas chromatograph coupled to a mass spectrometer is used for the analysis. The following are typical instrument parameters:

ParameterSetting
Gas Chromatograph (GC)
Injection Volume1 µL
Injection ModeSplitless
Injector Temperature250°C[8][11]
Carrier GasHelium at a constant flow of 1 mL/min[11][12]
GC ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Oven Temperature ProgramInitial temperature 60°C, hold for 2 min. Ramp at 10°C/min to 280°C, hold for 5 min.[8][12]
Mass Spectrometer (MS)
Ionization ModeElectron Impact (EI) at 70 eV[11][12]
Ion Source Temperature230°C[11][12]
Transfer Line Temperature280°C[8]
Mass Scan Range40-550 amu[5]
Acquisition ModeFull Scan for identification, Selected Ion Monitoring (SIM) for quantification

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample InternalStandard Add Internal Standard Sample->InternalStandard Acidification Acidification (pH < 2) InternalStandard->Acidification LLE Liquid-Liquid Extraction Acidification->LLE Evaporation Evaporation to Dryness LLE->Evaporation ReagentAddition Add BSTFA + Solvent Evaporation->ReagentAddition Heating Heat at 70°C ReagentAddition->Heating Cooling Cool to Room Temp Heating->Cooling Injection Inject into GC-MS Cooling->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification & Identification DataAcquisition->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for GC-MS analysis of this compound.

derivatization_pathway cluster_reactants Reactants cluster_products Products acid This compound (R-COOH) reaction_step + Heat (70°C) acid->reaction_step bstfa BSTFA Reagent (CF3CON[Si(CH3)3]2) bstfa->reaction_step tms_ester TMS-Ester Derivative (R-COOSi(CH3)3) byproduct Byproducts reaction_step->tms_ester reaction_step->byproduct

Caption: Silylation reaction of this compound with BSTFA.

References

LC-MS/MS method for 3-Ethyl-2-methylpentanoic acid detection

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS method for the sensitive and selective detection of 3-Ethyl-2-methylpentanoic acid has been developed. This method is applicable to researchers, scientists, and professionals involved in drug development and metabolic research. The protocol employs a derivatization approach using 3-nitrophenylhydrazine (B1228671) (3-NPH) to enhance the chromatographic retention and mass spectrometric response of the target analyte.

Application Notes

Introduction

This compound is a branched-chain fatty acid that may be of interest in various biological and pharmaceutical studies. Its accurate quantification in complex biological matrices requires a highly selective and sensitive analytical method. This application note describes a robust LC-MS/MS method for the determination of this compound, which can be adapted for various sample types such as plasma, urine, and cell culture media.

Principle of the Method

The method involves the extraction of this compound from the sample matrix, followed by a chemical derivatization step. The derivatization with 3-nitrophenylhydrazine (3-NPH) in the presence of a coupling agent, N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), converts the carboxylic acid to a more hydrophobic and ionizable derivative. This derivative is then separated using reversed-phase liquid chromatography and detected by tandem mass spectrometry operating in negative ion mode with multiple reaction monitoring (MRM). Quantification is achieved by using an appropriate isotopically labeled internal standard.

Analytical Performance

The following table summarizes the typical quantitative performance of this method, based on similar assays for short-chain fatty acids.

ParameterTypical Value
Linearity (r²)> 0.995
Limit of Detection (LOD)5 - 20 ng/mL
Lower Limit of Quantification (LLOQ)20 - 50 ng/mL
Upper Limit of Quantification (ULOQ)5000 ng/mL
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Accuracy (% Recovery)85 - 115%

Experimental Protocols

1. Materials and Reagents

  • This compound standard (purity ≥98%)

  • Isotopically labeled internal standard (IS), e.g., Valeric acid-d9

  • 3-Nitrophenylhydrazine hydrochloride (3-NPH·HCl)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Pyridine (B92270)

  • Formic acid (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Biological matrix (e.g., human plasma)

2. Standard and Sample Preparation

Stock and Working Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Valeric acid-d9 in 10 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create calibration standards. Prepare a working solution of the internal standard at an appropriate concentration in the same diluent.

Sample Preparation Workflow

sample Biological Sample (e.g., 50 µL Plasma) add_is Add Internal Standard sample->add_is protein_precipitation Protein Precipitation (e.g., with cold Acetonitrile) add_is->protein_precipitation centrifuge1 Centrifuge protein_precipitation->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant derivatization Derivatization with 3-NPH/EDC supernatant->derivatization incubation Incubate (e.g., 40°C for 30 min) derivatization->incubation quench Quench Reaction (e.g., with Formic Acid) incubation->quench centrifuge2 Centrifuge quench->centrifuge2 injection Inject into LC-MS/MS centrifuge2->injection

Caption: Sample preparation workflow for this compound analysis.

Detailed Sample Preparation Protocol

  • To 50 µL of sample (plasma, urine, etc.), add 10 µL of the internal standard working solution.

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Prepare the derivatization reagent by mixing equal volumes of 200 mM 3-NPH in 50% acetonitrile and 120 mM EDC with 6% pyridine in 50% acetonitrile.

  • Add 50 µL of the derivatization reagent to the supernatant.

  • Incubate the mixture at 40°C for 30 minutes.

  • After incubation, add 200 µL of 0.1% formic acid in water to quench the reaction.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Method

LC Parameters

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 10% B to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate

MS Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Instrument dependent
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions

The molecular weight of this compound is 144.11 g/mol .[1] The derivatization with 3-NPH adds a nitrophenylhydrazone group. The precursor ion will be the deprotonated derivatized molecule [M-H]⁻. The product ions are generated by collision-induced dissociation. Based on the structure, plausible MRM transitions are proposed below.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound-3-NPH278.2137.015
Valeric acid-d9-3-NPH (IS)244.2137.015

Note: The optimal collision energy should be determined experimentally.

Logical Relationship of the Analytical Process

cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection cluster_data_analysis Data Analysis Extraction Extraction Derivatization Derivatization Extraction->Derivatization Cleanup Cleanup Derivatization->Cleanup Injection Injection Cleanup->Injection Gradient_Elution Gradient Elution Injection->Gradient_Elution Ionization Ionization Gradient_Elution->Ionization MRM_Scan MRM Scan Ionization->MRM_Scan Integration Integration MRM_Scan->Integration Quantification Quantification Integration->Quantification

Caption: Overall logical workflow of the LC-MS/MS method.

4. Data Analysis and Quantification

The concentration of this compound in the samples is determined by constructing a calibration curve. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the calibration standards. A linear regression analysis is then applied to the calibration curve to calculate the concentration of the analyte in the unknown samples.

Disclaimer: This application note provides a general guideline. The method should be fully validated in the user's laboratory for its intended purpose, following relevant regulatory guidelines. This includes but is not limited to specificity, linearity, accuracy, precision, and stability.

References

Application Note: 1H NMR Spectroscopic Analysis of 3-Ethyl-2-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Ethyl-2-methylpentanoic acid is a substituted carboxylic acid with potential applications in various chemical syntheses. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation and purity assessment of such molecules. This document provides a detailed protocol for the acquisition and analysis of the 1H NMR spectrum of this compound, offering insights into the chemical environment of each proton.

Predicted 1H NMR Spectral Data

The structural complexity of this compound leads to a detailed 1H NMR spectrum. The predicted chemical shifts (δ), multiplicities, coupling constants (J), and integration values for each unique proton are summarized below. These predictions are based on established principles of NMR spectroscopy.[1][2]

Table 1: Predicted 1H NMR Data for this compound

Proton LabelChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
Hₐ10.0 - 12.0Broad Singlet-1H-COOH
Hᵦ~ 2.4Multiplet-1H-CH(CH₃)-
H꜀~ 1.15Doublet~ 7.03H-CH(CH₃)-
HᏧ~ 1.7Multiplet-1H-CH(CH₂CH₃)-
Hₑ~ 1.4Multiplet-2H-CH₂CH₃ (main chain)
~ 0.90Triplet~ 7.43H-CH₂CH₃ (main chain)
H₉~ 1.45Multiplet-2H-CH(CH₂CH₃)-
Hₕ~ 0.88Triplet~ 7.43H-CH(CH₂CH₃)-

Note: The chemical shifts for protons Hᵦ, HᏧ, Hₑ, and H₉ are approximate due to complex spin-spin coupling and potential for overlapping signals. Actual values may vary based on solvent and concentration.

Spectral Interpretation

  • Carboxylic Acid Proton (Hₐ): The proton of the carboxylic acid group is highly deshielded and appears as a characteristic broad singlet in the downfield region of 10-12 ppm.[3][4] Its broadness is a result of hydrogen bonding and chemical exchange. This signal will disappear upon shaking the sample with D₂O.[3][4]

  • Alpha-Proton (Hᵦ): The proton on the carbon adjacent to the carbonyl group (C2) is deshielded and expected to resonate around 2.0-2.5 ppm.[3][4] It is coupled to the methyl protons (H꜀) and the methine proton at C3 (HᏧ), resulting in a complex multiplet.

  • Alpha-Methyl Protons (H꜀): These protons are coupled to the single adjacent proton (Hᵦ), giving rise to a doublet.

  • Terminal Methyl Protons (Hբ and Hₕ): The two terminal methyl groups are in different chemical environments. Each will be split into a triplet by their adjacent methylene (B1212753) (-CH₂-) groups, with a typical coupling constant of about 7-8 Hz.[5]

  • Methylene and Methine Protons (HᏧ, Hₑ, H₉): The protons on C3, C4, and the ethyl group's methylene are located in the more shielded aliphatic region of the spectrum. Due to coupling with multiple, non-equivalent neighboring protons, their signals will appear as complex, overlapping multiplets that may be difficult to resolve without advanced 2D NMR techniques.

Visualizations

The following diagrams illustrate the molecular structure with proton assignments and the general workflow for NMR analysis.

G cluster_workflow 1H NMR Analysis Workflow prep Sample Preparation (Dissolve in CDCl₃ with TMS) acq Data Acquisition (400 MHz Spectrometer) prep->acq Load Sample proc Data Processing (FT, Phasing, Baseline Correction) acq->proc Generate FID ref Referencing (Set TMS to 0.00 ppm) proc->ref integ Integration (Determine Proton Ratios) ref->integ assign Signal Assignment (Chemical Shift & Multiplicity Analysis) integ->assign report Final Report (Data Table & Interpretation) assign->report

References

Application Note: 13C NMR Analysis of 3-Ethyl-2-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Ethyl-2-methylpentanoic acid is a branched-chain carboxylic acid. As a chiral molecule, its structural elucidation and stereochemical assignment are crucial in various fields, including drug development and metabolic studies, where subtle structural variations can significantly impact biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is a powerful analytical technique for the unambiguous determination of molecular structure. This application note provides a detailed protocol for the acquisition and interpretation of the 13C NMR spectrum of this compound and presents the predicted chemical shifts for each carbon atom.

Principle

13C NMR spectroscopy detects the magnetic properties of the 13C isotope. The chemical shift of each carbon atom is highly sensitive to its local electronic environment, providing a unique fingerprint of the carbon skeleton. In a proton-decoupled 13C NMR experiment, each unique carbon atom in a molecule typically gives rise to a single peak. The position of this peak (the chemical shift, δ) in parts per million (ppm) relative to a standard reference compound (typically tetramethylsilane (B1202638), TMS) allows for the identification of different functional groups and the overall connectivity of the molecule.

Application

The 13C NMR data for this compound is valuable for:

  • Structural Verification: Confirming the identity and purity of synthesized this compound.

  • Quality Control: Ensuring batch-to-batch consistency in a manufacturing setting.

  • Metabolite Identification: Identifying this compound in complex biological matrices.

  • Drug Discovery: Characterizing novel compounds containing this or similar branched-chain acid motifs.

Predicted 13C NMR Chemical Shifts

Due to the absence of readily available experimental spectral data in the literature for this compound, the following chemical shifts have been predicted using computational methods. These values provide a reliable estimate for the expected experimental results.

Carbon AtomIUPAC Name AssignmentPredicted Chemical Shift (δ) in ppm
C1Carboxylic Acid (-COOH)181.7
C2Methine (-CH)45.9
C3Methine (-CH)48.5
C4Methylene (-CH2-)23.0
C5Methyl (-CH3)11.6
C1'Ethyl Methylene (-CH2-)25.4
C2'Ethyl Methyl (-CH3)11.8
Cα'alpha-Methyl (-CH3)14.9

Experimental Protocol

This section outlines a standard procedure for acquiring a high-quality 13C NMR spectrum of this compound.

1. Sample Preparation

  • Sample: Weigh approximately 20-50 mg of this compound.

  • Solvent: Use approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6). CDCl3 is a common choice for non-polar to moderately polar compounds.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Procedure:

    • Place the weighed sample into a clean, dry 5 mm NMR tube.

    • Add the deuterated solvent to dissolve the sample completely.

    • Add one drop of TMS.

    • Cap the NMR tube and gently invert it several times to ensure a homogenous solution.

2. NMR Spectrometer Setup

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).

  • Key Parameters:

    • Pulse Program: A standard 30-degree pulse sequence.

    • Acquisition Time (AQ): Typically 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons like the carboxylic acid carbon, although it is not strictly quaternary.

    • Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required, typically ranging from 1024 to 4096, to achieve an adequate signal-to-noise ratio.

    • Spectral Width (SW): A spectral width of approximately 240 ppm (from -10 to 230 ppm) is sufficient to cover the expected chemical shift range for organic molecules.

    • Temperature: Standard probe temperature (e.g., 298 K).

3. Data Processing

  • Fourier Transformation (FT): Apply an exponential multiplication (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm.

  • Peak Picking: Identify and list the chemical shifts of all peaks in the spectrum.

Visualization

Molecular Structure and 13C NMR Assignments

Caption: Molecular structure and predicted 13C NMR chemical shift assignments for this compound.

Application Note: Derivatization of 3-Ethyl-2-methylpentanoic Acid for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-2-methylpentanoic acid is a branched-chain carboxylic acid that can present analytical challenges due to its polarity and potential for poor chromatographic performance. Derivatization is a crucial step to enhance its volatility for Gas Chromatography (GC) and improve its detectability for High-Performance Liquid Chromatography (HPLC). This application note provides detailed protocols for the derivatization of this compound for both GC-MS and HPLC-UV/fluorescence analysis, along with a comparison of common methods and troubleshooting guidance.

The primary goals of derivatizing this compound are:

  • For GC analysis: To increase volatility and thermal stability by converting the polar carboxyl group into a less polar and more volatile ester or silyl (B83357) ester.[1]

  • For HPLC analysis: To introduce a chromophoric or fluorophoric tag to the molecule, significantly enhancing its detection by UV or fluorescence detectors, as carboxylic acids often lack a strong native chromophore.[2]

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the two most common and effective derivatization techniques for carboxylic acids like this compound are esterification (typically methylation) and silylation.

Methyl Esterification using Boron Trifluoride-Methanol (BF₃-Methanol)

This method converts the carboxylic acid to its corresponding methyl ester. It is a widely used and robust technique.

Experimental Protocol:

Materials:

  • This compound sample

  • Boron trifluoride-methanol solution (10-14% w/w)

  • Hexane (B92381) (HPLC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Pipettes

Procedure:

  • Sample Preparation: Ensure the sample is dry. If in an aqueous solution, evaporate to dryness under a gentle stream of nitrogen.

  • Reaction: To the dried sample in a reaction vial, add 100 µL of a 1 mg/mL solution of the acid in a suitable solvent (e.g., acetonitrile). Add 50 µL of 14% BF₃-methanol reagent (a molar excess is recommended).

  • Tightly cap the vial and vortex for 10 seconds.

  • Heat the vial at 60°C for 60 minutes in a heating block or water bath. The optimal time and temperature may require adjustment depending on the specific sample matrix.

  • Extraction: After cooling to room temperature, add 0.5 mL of saturated NaCl solution and vortex for 10 seconds.

  • Add 0.6 mL of hexane, vortex thoroughly, and allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.

  • The sample is now ready for GC-MS analysis.

Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

Silylation replaces the acidic proton of the carboxyl group with a trimethylsilyl (B98337) (TMS) group, forming a TMS ester. This method is also effective for other functional groups like hydroxyl and amino groups.[3][4]

Experimental Protocol:

Materials:

  • This compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Anhydrous aprotic solvent (e.g., acetonitrile, pyridine, or dichloromethane)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Pipettes

Procedure:

  • Sample Preparation: This is a critical step as BSTFA is highly moisture-sensitive. Ensure the sample is completely dry. If in an aqueous solution, evaporate to complete dryness under a gentle stream of dry nitrogen.

  • Reagent Addition: To the dried sample in a GC vial, add 50-100 µL of an aprotic solvent. Add 50 µL of BSTFA + 1% TMCS. A molar excess of the reagent is necessary for complete derivatization.

  • Reaction Incubation: Tightly cap the vial immediately to prevent moisture entry.

  • Vortex the mixture for 10 seconds.

  • Heat the vial at 60°C for 60 minutes. Optimal time and temperature may need to be adjusted.

  • Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS system.

Quantitative Data Comparison for GC-MS Methods

While specific data for this compound is limited, the following table summarizes typical performance characteristics for the analysis of short and branched-chain fatty acids using these methods.

ParameterMethyl Esterification (BF₃-Methanol)Silylation (BSTFA)
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) 0.02 - 0.1 mg/L0.01 - 0.05 mg/L
Limit of Quantitation (LOQ) 0.05 - 0.3 mg/L0.03 - 0.15 mg/L
Recovery 85 - 110%90 - 115%
Reproducibility (RSD%) < 10%< 5%

Note: These are representative values and may vary depending on the specific analyte, matrix, and instrument conditions. A study comparing four derivatization methods for fatty acids in oils found that m-(trifluoromethyl)phenyltrimethylammonium hydroxide (B78521) (TMTFTH) methylation was the most accurate and least labor-intensive.[5][6]

Derivatization for High-Performance Liquid Chromatography (HPLC)

For HPLC analysis, derivatization aims to attach a chromophore or fluorophore to this compound to enhance its detection.

Derivatization with 2,4'-Dibromoacetophenone (B128361) for UV Detection

This method introduces a strongly UV-absorbing group to the carboxylic acid.

Experimental Protocol:

Materials:

Procedure:

  • Sample Preparation: The sample should be in a dried state.

  • Derivatization Reaction: To the dried sample, add a solution of 2,4'-dibromoacetophenone in acetone and a solution of triethylamine in acetone.

  • Heat the mixture at 40°C for 30 minutes. To prevent potential degradation of unsaturated fatty acids, lower temperatures and adjusted reaction times can be used.[7]

  • After cooling, the reaction mixture can be diluted with the mobile phase and injected into the HPLC system.

Visualizing the Derivatization Workflows

Derivatization_Workflow_GC cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Start This compound Sample DrySample Dry Sample (e.g., under Nitrogen) Start->DrySample AddReagent Add Derivatization Reagent (BF3-Methanol or BSTFA) DrySample->AddReagent Heat Heat (e.g., 60°C for 60 min) AddReagent->Heat GCMS GC-MS Analysis Heat->GCMS Derivatization_Workflow_HPLC cluster_sample_prep_hplc Sample Preparation cluster_derivatization_hplc Derivatization cluster_analysis_hplc Analysis Start_HPLC This compound Sample DrySample_HPLC Dry Sample Start_HPLC->DrySample_HPLC AddReagent_HPLC Add Derivatizing Agent (e.g., 2,4'-Dibromoacetophenone) DrySample_HPLC->AddReagent_HPLC Heat_HPLC Heat (e.g., 40°C for 30 min) AddReagent_HPLC->Heat_HPLC HPLC HPLC-UV/Fluorescence Analysis Heat_HPLC->HPLC Logical_Relationships cluster_GC Gas Chromatography cluster_HPLC High-Performance Liquid Chromatography Analyte This compound GC_Goal Increase Volatility & Thermal Stability Analyte->GC_Goal for HPLC_Goal Enhance Detectability Analyte->HPLC_Goal for Esterification Esterification (e.g., Methylation) GC_Goal->Esterification Silylation Silylation (e.g., TMS Ester) GC_Goal->Silylation UV_Tagging UV Tagging (e.g., 2,4'-Dibromoacetophenone) HPLC_Goal->UV_Tagging Fluorescence_Tagging Fluorescence Tagging HPLC_Goal->Fluorescence_Tagging

References

Application Notes: 3-Ethyl-2-methylpentanoic acid as a Putative Biomarker for a Hypothesized Metabolic Disorder

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Ethyl-2-methylpentanoic acid is a branched-chain fatty acid. While not currently established as a clinical biomarker, its unique structure warrants investigation into its potential role in metabolic pathways. This document presents a hypothetical application for this compound as a biomarker for a theoretical condition termed "Branched-Chain Fatty Acid Acyl-CoA Dehydrogenase Deficiency (BCFADD)." In this hypothesized disorder, a genetic defect impairs the mitochondrial beta-oxidation of specific branched-chain fatty acids, leading to the accumulation of this compound in biological fluids.

Hypothetical Clinical Relevance

In this theoretical BCFADD, elevated levels of this compound in plasma and urine could serve as a primary diagnostic marker. Its quantification could aid in the early detection of the disorder, monitoring of dietary interventions, and assessment of therapeutic efficacy.

Principle of Detection

The quantification of this compound in biological samples can be achieved through sensitive and specific analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods allow for the precise measurement of the analyte concentration, even at low physiological levels.

Data Presentation: Hypothetical Quantitative Data

The following table summarizes hypothetical concentrations of this compound in plasma samples from a healthy control group and a cohort with the theoretical BCFADD.

CohortNMean Concentration (µg/mL)Standard Deviation (µg/mL)Concentration Range (µg/mL)
Healthy Controls500.850.250.40 - 1.50
BCFADD Patients2015.64.28.5 - 25.0

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by GC-MS

This protocol describes a method for the extraction, derivatization, and quantification of this compound from human plasma using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Reagents:

  • Human plasma samples

  • This compound analytical standard

  • Internal Standard (e.g., Heptadecanoic acid)

  • Methyl tert-butyl ether (MTBE)

  • Hydrochloric acid (HCl)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Acetonitrile (B52724) (ACN)

  • Deionized water

  • Microcentrifuge tubes (1.5 mL)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • In a 1.5 mL microcentrifuge tube, add 200 µL of plasma.

    • Add 10 µL of the internal standard solution.

    • Vortex briefly to mix.

  • Acidification and Extraction:

    • Add 50 µL of 6M HCl to acidify the sample.

    • Add 1 mL of MTBE to the tube.

    • Vortex vigorously for 2 minutes to extract the analyte.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the upper organic layer (MTBE) to a clean tube.

  • Derivatization:

    • Evaporate the MTBE extract to dryness under a gentle stream of nitrogen at 40°C.

    • To the dried residue, add 50 µL of BSTFA with 1% TMCS and 50 µL of acetonitrile.

    • Cap the tube tightly and heat at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative.

    • Cool the sample to room temperature.

  • GC-MS Analysis:

    • Transfer the derivatized sample to a GC-MS autosampler vial.

    • Inject 1 µL of the sample into the GC-MS system.

    • The GC oven temperature program should be optimized for the separation of branched-chain fatty acids. A typical program might start at 80°C, hold for 2 minutes, then ramp to 280°C.

    • The mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions for the TMS derivative of this compound and the internal standard.

Protocol 2: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol outlines a method for the quantification of this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a derivatization step.

Materials and Reagents:

  • Human plasma samples

  • This compound analytical standard

  • Isotopically labeled internal standard (e.g., this compound-d5)

  • Acetonitrile (ACN) with 0.1% formic acid

  • Deionized water with 0.1% formic acid

  • 3-Nitrophenylhydrazine (3-NPH) hydrochloride

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) hydrochloride

  • Pyridine (B92270)

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Sample Preparation and Protein Precipitation:

    • Thaw plasma samples on ice.

    • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

    • Add 10 µL of the isotopically labeled internal standard solution.

    • Add 400 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Derivatization:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 50 µL of a solution containing 3-NPH, EDC, and pyridine in acetonitrile/water.

    • Incubate at 40°C for 30 minutes.

    • Add a quenching solution (e.g., 0.1% formic acid in water) to stop the reaction.

  • LC-MS/MS Analysis:

    • Transfer the derivatized sample to an LC-MS/MS autosampler vial.

    • Inject 5 µL of the sample onto the LC-MS/MS system.

    • Perform chromatographic separation using a gradient elution with mobile phases of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for the 3-NPH derivative of this compound and its labeled internal standard must be determined and optimized.

Visualizations

BCFADD_Pathway Diet Dietary Branched-Chain Fatty Acids BCFA_pool Intracellular Branched-Chain Fatty Acid Pool Diet->BCFA_pool Acyl_CoA 3-Ethyl-2-methylpentanoyl-CoA BCFA_pool->Acyl_CoA Activation BCFADD_enzyme Branched-Chain Fatty Acid Acyl-CoA Dehydrogenase (BCFADD) Acyl_CoA->BCFADD_enzyme Accumulation Accumulation of This compound Acyl_CoA->Accumulation Shunted Pathway Beta_Oxidation Mitochondrial Beta-Oxidation BCFADD_enzyme->Beta_Oxidation Catalyzes Plasma Increased Plasma and Urine Levels Accumulation->Plasma Biomarker Biomarker for BCFADD Plasma->Biomarker Defect Genetic Defect Defect->BCFADD_enzyme Inhibition

Caption: Hypothetical metabolic pathway in BCFADD.

GCMS_Workflow Start Start: Plasma Sample Spike Spike with Internal Standard Start->Spike Acidify Acidification (HCl) Spike->Acidify Extract Liquid-Liquid Extraction (MTBE) Acidify->Extract Evaporate Evaporation to Dryness Extract->Evaporate Derivatize Derivatization (BSTFA/TMCS) Evaporate->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Quantify Data Analysis and Quantification GCMS->Quantify

Caption: Workflow for GC-MS analysis.

Application Notes and Protocols for In Vitro Studies of 3-Ethyl-2-methylpentanoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct in vitro studies on 3-Ethyl-2-methylpentanoic acid are limited in publicly available scientific literature. The following application notes and protocols are based on studies of its close structural analog, Valproic Acid (VPA), and other related derivatives. These methodologies can be adapted for the investigation of this compound.

Application Note 1: Assessing Neuroprotective and Anticonvulsant Potential

This application note describes the use of in vitro assays to evaluate the neuroprotective and anticonvulsant properties of this compound, drawing parallels from research on Valproic Acid (VPA) and its derivatives. VPA is a well-established antiepileptic drug, and its analogs are often screened for similar or improved therapeutic profiles.[1][2]

Relevant Assays:

  • Maximum Electroshock (MES) and Subcutaneous Pentylenetetrazol (scPTZ) Models (In Vitro Adaptation): While traditionally in vivo, principles of these tests can be adapted to in vitro models using primary neuronal cultures or brain slices. The assays would measure the ability of the compound to protect neurons from chemically or electrically induced hyperexcitability and cell death.

  • GABAergic Transmission Assays: The mechanism of action for many anticonvulsants involves the enhancement of GABAergic transmission.[3] In vitro electrophysiology (e.g., patch-clamp) on cultured neurons can be used to assess the effect of this compound on GABA-A receptor currents.

Application Note 2: Evaluation of Histone Deacetylase (HDAC) Inhibition

Valproic acid is a known inhibitor of Class I and II Histone Deacetylases (HDACs).[4][5][6] This inhibitory activity is linked to its anticancer and neuroprotective effects.[4][5][6] In vitro assays can determine if this compound shares this mechanism.

Relevant Assays:

  • In Vitro HDAC Activity Assay: This assay directly measures the enzymatic activity of purified HDAC proteins in the presence of the test compound. The inhibition is typically measured by monitoring the deacetylation of a fluorogenic substrate.

  • Western Blot Analysis for Histone Acetylation: Treatment of cultured cells (e.g., HeLa, F9 teratocarcinoma, or neuronal cell lines) with the test compound, followed by western blotting for acetylated histones (e.g., acetyl-H3 and acetyl-H4), can provide a cellular measure of HDAC inhibition.[6][7]

Application Note 3: In Vitro Teratogenicity Screening

A significant side effect of Valproic Acid is its teratogenicity.[8][9][10] Therefore, any new analog, including this compound, must be evaluated for its potential to cause developmental defects.

Relevant Assays:

  • Cellular Morphology Assay: This assay uses quantitative analysis of cell morphology changes in cultured cells (e.g., mouse fibroblastoid L-cells) as an indicator of teratogenic potential.[8] An increase in cellular area has been shown to correlate with the teratogenic potency of VPA analogs.[8]

  • Whole Embryo Culture System: This ex vivo method involves culturing whole rodent embryos and exposing them to the test compound to observe developmental abnormalities.[9]

Quantitative Data Summary

The following tables summarize quantitative data from in vitro studies on Valproic Acid and its analogs. These values provide a benchmark for evaluating the activity of this compound.

Table 1: In Vitro HDAC Inhibition by Valproic Acid and Analogs [4][11]

CompoundTarget HDACIC50 (mM)Cell LineAssay Type
Valproic Acid (VPA)HDAC1~0.4293T (expressed)In vitro enzymatic assay
Valproic Acid (VPA)HDACs (Class I & II)-K562, U937Cellular histone hyperacetylation
VPA Analog 1HDAC1Varies293T (expressed)In vitro enzymatic assay
VPA Analog 2HDAC1Varies293T (expressed)In vitro enzymatic assay

Table 2: In Vitro Teratogenicity of Valproic Acid and Analogs [8]

CompoundCell LineParameter MeasuredResult (% of Control)
Valproic Acid (VPA)Mouse L-cellsCellular Area186%
(+/-)-4-en-VPA (teratogenic)Mouse L-cellsCellular Area169%
(E)-2-en-VPA (non-teratogenic)Mouse L-cellsCellular Area137%
(S)-4-yn-VPA (teratogenic)Mouse L-cellsCellular Area211%
(R)-4-yn-VPA (non-teratogenic)Mouse L-cellsCellular Area105%

Experimental Protocols

Protocol 1: In Vitro HDAC Activity Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of a specific HDAC isoform.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1)

  • HDAC fluorogenic substrate

  • Assay buffer

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Trichostatin A (TSA) or Sodium Butyrate (NaBu) as positive controls

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer. Also, prepare dilutions of the positive control (TSA or NaBu).

  • In a 96-well plate, add the diluted compounds. Include wells with assay buffer and solvent as negative controls.

  • Add the recombinant HDAC enzyme to each well and incubate for a short period at 37°C to allow the compound to bind to the enzyme.

  • Initiate the reaction by adding the fluorogenic HDAC substrate to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a developer solution that generates a fluorescent signal from the deacetylated substrate.

  • Measure the fluorescence intensity using a microplate reader.

  • Calculate the percentage of HDAC inhibition for each compound concentration and determine the IC50 value.

Protocol 2: Cellular Histone Acetylation Assay (Western Blot)

Objective: To assess the ability of this compound to inhibit HDAC activity within a cellular context, leading to histone hyperacetylation.

Materials:

  • Human cell line (e.g., HeLa or a neuronal cell line)

  • Cell culture medium and supplements

  • This compound

  • Positive control (e.g., VPA, TSA)

  • Lysis buffer

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies (anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total-Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed the cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified duration (e.g., 12-24 hours). Include untreated and positive control-treated cells.

  • Lyse the cells and extract the proteins.

  • Quantify the protein concentration in each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the relative levels of acetylated histones compared to total histone levels.

Visualizations

HDAC_Inhibition_Pathway 3-Ethyl-2-methylpentanoic_acid 3-Ethyl-2-methylpentanoic_acid HDACs (Class I & II) HDACs (Class I & II) 3-Ethyl-2-methylpentanoic_acid->HDACs (Class I & II) Inhibition Histones Histones HDACs (Class I & II)->Histones Deacetylation Acetylated Histones Acetylated Histones Histones->Acetylated Histones Acetylation/Deacetylation Balance Chromatin Relaxation Chromatin Relaxation Acetylated Histones->Chromatin Relaxation Gene Expression Alteration Gene Expression Alteration Chromatin Relaxation->Gene Expression Alteration Cellular Effects Cellular Effects Gene Expression Alteration->Cellular Effects

Caption: Proposed mechanism of HDAC inhibition.

Experimental_Workflow_Cellular_Acetylation cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_data_analysis Data Analysis Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Cell Lysis Cell Lysis Treat with Compound->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Blot Western Blot SDS-PAGE->Western Blot Imaging & Densitometry Imaging & Densitometry Western Blot->Imaging & Densitometry Quantify Acetylation Quantify Acetylation Imaging & Densitometry->Quantify Acetylation

Caption: Workflow for cellular histone acetylation assay.

GABAergic_Modulation_Hypothesis 3-Ethyl-2-methylpentanoic_acid 3-Ethyl-2-methylpentanoic_acid GABA Transaminase GABA Transaminase 3-Ethyl-2-methylpentanoic_acid->GABA Transaminase Inhibition (Hypothesized) GABA GABA GABA Transaminase->GABA Degradation Increased Synaptic GABA Increased Synaptic GABA GABA->Increased Synaptic GABA GABA-A Receptor GABA-A Receptor Increased Synaptic GABA->GABA-A Receptor Activation Neuronal Inhibition Neuronal Inhibition GABA-A Receptor->Neuronal Inhibition Anticonvulsant Effect Anticonvulsant Effect Neuronal Inhibition->Anticonvulsant Effect

Caption: Hypothesized GABAergic modulation pathway.

References

3-Ethyl-2-methylpentanoic Acid: A Research Chemical for Exploratory Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-2-methylpentanoic acid (CAS No. 600716-77-6) is a branched-chain carboxylic acid available for research purposes.[1] While specific biological activities and established research applications for this particular compound are not extensively documented in publicly available scientific literature, its structural similarity to other well-characterized short-chain and branched-chain fatty acids suggests potential avenues for exploratory research. This document provides an overview of the compound's properties, identifies suppliers, and proposes hypothetical application notes and protocols to guide researchers in investigating its potential biological effects.

Disclaimer: The application notes and protocols described herein are hypothetical and intended for exploratory research only. The biological activities of this compound have not been established. Researchers should conduct a thorough literature search and risk assessment before commencing any experimental work.

Compound Specifications and Supplier Information

For researchers looking to procure this compound for their studies, several chemical suppliers list it in their catalogs. The compound is typically supplied as a research chemical.

PropertyValueReference
CAS Number 600716-77-6[1]
Molecular Formula C8H16O2[1]
Molecular Weight 144.21 g/mol [1]
IUPAC Name This compound[1]

Table 1: Physicochemical Properties of this compound.

SupplierCatalog NumberPurityAvailability
Toronto Research ChemicalsB439960-100mgNot SpecifiedIn Stock
BLD PharmBD00958662≥95%In Stock
AmbeedA522387Not SpecifiedIn Stock
MolbaseM22414-77-3 (Isomer)98%In Stock

Table 2: Sourcing Information for this compound. Note: Purity and availability are subject to change and should be confirmed with the supplier.

Hypothetical Research Applications

Based on the activities of structurally related compounds, such as valproic acid (an anticonvulsant and mood stabilizer) and other short-chain fatty acids (known to have antimicrobial and metabolic effects), the following areas represent potential starting points for investigating the biological activity of this compound.

Neuroscience Research

The structural similarity to valproic acid, a known histone deacetylase (HDAC) inhibitor and GABAergic modulator, suggests that this compound could be screened for activity in the central nervous system.

  • Potential Screening Targets:

    • GABAergic system modulation

    • Histone deacetylase (HDAC) inhibition

    • Neuroprotective effects in cellular models of neurodegeneration

    • Anticonvulsant activity in animal models

Antimicrobial Research

Short-chain fatty acids are known to possess antimicrobial properties. This compound could be investigated for its efficacy against various bacterial and fungal strains.

  • Potential Screening Targets:

    • Minimum Inhibitory Concentration (MIC) against pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli)

    • Minimum Fungicidal Concentration (MFC) against pathogenic fungi (e.g., Candida albicans)

    • Biofilm disruption activity

Metabolic and Endocrine Research

Some branched-chain fatty acids can influence cellular metabolism and signaling. A structurally similar compound, 2-Ethyl-2-methylpentanoic Acid, has been used in studies evaluating environmental chemicals for estrogenicity.[2]

  • Potential Screening Targets:

    • Activation of free fatty acid receptors (e.g., FFAR2, FFAR3)

    • Effects on adipocyte differentiation and lipid metabolism

    • Screening for endocrine-disrupting potential via estrogen receptor binding assays

Experimental Protocols (Hypothetical)

The following are detailed, hypothetical protocols for initial screening of this compound.

Protocol 1: In Vitro HDAC Inhibition Assay

This protocol outlines a basic workflow to screen for potential histone deacetylase inhibitory activity.

HDAC_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_compound Prepare Stock Solution of this compound in DMSO add_components Add Buffer, Enzyme, and Compound/Control to 96-well plate prep_compound->add_components prep_reagents Prepare Assay Buffer, HDAC Enzyme, and Fluorogenic Substrate prep_reagents->add_components pre_incubate Pre-incubate at 37°C add_components->pre_incubate add_substrate Add Fluorogenic Substrate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate add_developer Add Developer Solution (stops reaction) incubate->add_developer read_fluorescence Read Fluorescence (Ex/Em appropriate for substrate) add_developer->read_fluorescence analyze_data Calculate % Inhibition and IC50 Value read_fluorescence->analyze_data

Caption: Workflow for an in vitro HDAC inhibition assay.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Assay Plate Preparation: In a 96-well black plate, add 5 µL of serially diluted compound to achieve final concentrations ranging from 1 µM to 1 mM. Include wells for a known HDAC inhibitor (e.g., Trichostatin A) as a positive control and DMSO as a vehicle control.

  • Enzyme Reaction: Add 35 µL of assay buffer containing a recombinant human HDAC enzyme (e.g., HDAC1) to each well. Pre-incubate for 15 minutes at 37°C.

  • Substrate Addition: Add 10 µL of a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) to each well to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

  • Developing: Stop the reaction by adding 50 µL of developer solution containing a protease to cleave the deacetylated substrate, releasing the fluorophore. Incubate for 15 minutes at 37°C.

  • Detection: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm Ex / 460 nm Em).

  • Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol describes a standard broth microdilution method to determine the MIC of the compound against a bacterial strain.

MIC_Assay_Workflow start Prepare Bacterial Inoculum (e.g., E. coli at 0.5 McFarland) prepare_compound Prepare Serial Dilutions of This compound in 96-well plate start->prepare_compound inoculate Inoculate each well with Bacterial Suspension prepare_compound->inoculate controls Include Positive (bacteria only) and Negative (broth only) Controls inoculate->controls incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Observe for Turbidity (Visual or Plate Reader at 600 nm) incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Methodology:

  • Inoculum Preparation: Culture a bacterial strain (e.g., E. coli ATCC 25922) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL). Further dilute to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the assay plate.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in MHB. The final concentration range might span from 1024 µg/mL down to 1 µg/mL.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.

  • Controls: Include a positive control well (inoculum in MHB without the compound) and a negative control well (MHB only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm with a plate reader.

Hypothetical Signaling Pathway Interaction

Given the structural relationship to valproic acid, a plausible (though unproven) mechanism of action in a neurological context could involve the modulation of GABAergic signaling. The diagram below illustrates this hypothetical relationship.

GABA_Signaling_Hypothesis cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_T GABA Transaminase (GABA-T) GABA GABA Synaptic_Cleft Synaptic Cleft GABA->Synaptic_Cleft Glutamate Glutamate Glutamate->GABA GAD GABA_R GABA-A Receptor Neuron_Effect Neuronal Inhibition (Hyperpolarization) GABA_R->Neuron_Effect Cl- influx Compound 3-Ethyl-2-methylpentanoic Acid (Hypothetical) Compound->GABA_T Inhibition? Synaptic_Cleft->GABA_R

References

Safe Handling and Storage of 3-Ethyl-2-methylpentanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and storage of 3-Ethyl-2-methylpentanoic acid (CAS No. 600716-77-6). The information herein is compiled from available safety data for the compound and its isomers and is intended to supplement, not replace, institutional safety protocols and professional judgment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.[1]

Hazard ClassCategoryHazard Statement
Acute toxicity, OralCategory 4H302: Harmful if swallowed
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Serious eye damage/eye irritationCategory 1H318: Causes serious eye damage
Specific target organ toxicity, single exposure; Respiratory tract irritationCategory 3H335: May cause respiratory irritation

Signal Word: Danger[1]

Hazard Pictograms:

alt text
alt text

Physical and Chemical Properties

PropertyValue
Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
CAS Number 600716-77-6

Experimental Protocols: Safe Handling and Storage

Personal Protective Equipment (PPE)

Proper PPE is mandatory when handling this compound. The following table outlines the minimum required PPE.

Body AreaProtective EquipmentSpecification
Eyes/Face Safety glasses with side-shields or goggles. A face shield may be required for splash hazards.Conforming to EN166 (EU) or NIOSH (US) approved.
Skin Chemical-resistant, impervious gloves. Lab coat or other protective clothing.Inspect gloves prior to use.
Respiratory Use only in a well-ventilated area. If engineering controls are not sufficient, use a NIOSH-approved respirator.A full-face respirator may be necessary if irritation or other symptoms are experienced.
Handling Procedures
  • Engineering Controls: Handle in a well-ventilated place, preferably within a chemical fume hood.[2] Ensure eyewash stations and safety showers are in close proximity to the workstation.[2]

  • General Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the work area.

  • Spill Procedures:

    • Evacuate the area and ensure adequate ventilation.

    • Wear appropriate PPE as outlined in section 3.1.

    • Absorb the spill with an inert, non-combustible material (e.g., sand, silica (B1680970) gel, acid binder).

    • Collect the absorbed material into a suitable, labeled container for disposal.

    • Clean the spill area thoroughly with a suitable solvent.

Storage Protocols
  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[2] Keep away from heat, sparks, and open flames.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[2]

First Aid Measures

Exposure RouteFirst Aid Protocol
If Inhaled Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
In Case of Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention if irritation persists.
In Case of Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
If Swallowed DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Logical Workflow for Safe Handling and Storage

The following diagram illustrates the decision-making process for the safe handling and storage of this compound.

SafeHandlingWorkflow Safe Handling and Storage Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling start Start: Task Involving This compound assess_hazards Assess Hazards (H302, H315, H318, H335) start->assess_hazards gather_ppe Gather Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->gather_ppe prepare_workspace Prepare Ventilated Workspace (Fume Hood) gather_ppe->prepare_workspace handling_procedure Follow Handling Procedures prepare_workspace->handling_procedure spill_check Spill Occurs? handling_procedure->spill_check spill_protocol Execute Spill Protocol spill_check->spill_protocol Yes exposure_check Exposure Occurs? spill_check->exposure_check No spill_protocol->handling_procedure first_aid Administer First Aid exposure_check->first_aid Yes storage Store in Cool, Dry, Well-Ventilated Area exposure_check->storage No first_aid->handling_procedure waste_disposal Dispose of Waste (Follow Institutional Protocols) storage->waste_disposal decontaminate Decontaminate Work Area and PPE waste_disposal->decontaminate end End of Task decontaminate->end

Caption: Workflow for safe handling of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Ethyl-2-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Ethyl-2-methylpentanoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

A1: The most prevalent laboratory-scale synthesis of this compound and its analogs is the malonic ester synthesis.[1][2][3][4] This method involves the alkylation of a malonic ester, followed by hydrolysis and decarboxylation to yield the desired carboxylic acid.[1][2][3]

Q2: What are the primary challenges encountered in the synthesis of this compound?

A2: The main challenges include:

  • Low Yield: This can be attributed to side reactions, incomplete reactions, or suboptimal reaction conditions. A significant side reaction in the malonic ester synthesis is the formation of dialkylated products.[2]

  • Impurity Formation: Besides dialkylated byproducts, other impurities can arise from starting materials or side reactions, complicating the purification process.[5]

  • Difficult Purification: The separation of the desired product from structurally similar byproducts and unreacted starting materials can be challenging.[2][6]

Q3: How can the formation of dialkylated byproducts in the malonic ester synthesis be minimized?

A3: To minimize dialkylation, it is crucial to carefully control the stoichiometry of the reactants. Using a slight excess of the malonic ester relative to the alkylating agent can be beneficial. Additionally, the choice of base and reaction temperature can influence the extent of dialkylation.

Q4: What are the recommended purification techniques for this compound?

A4: Purification is typically achieved through distillation.[7] For challenging separations of isomeric impurities, fractional distillation may be necessary. In some cases, chromatographic methods are employed, although this can be solvent-intensive and less scalable.[6]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Problem: Low or No Yield of this compound

Possible Cause 1: Incomplete Deprotonation of Malonic Ester

  • Indication: A significant amount of unreacted malonic ester is recovered.

  • Solution:

    • Ensure the base used (e.g., sodium ethoxide) is fresh and not degraded.

    • Use a sufficiently strong base to completely deprotonate the malonic ester.[1][2]

    • Conduct the reaction under anhydrous (dry) conditions, as moisture will consume the base.

Possible Cause 2: Inefficient Alkylation

  • Indication: Recovery of mono-alkylated malonic ester without the second desired alkyl group.

  • Solution:

    • Verify the purity and reactivity of the alkylating agents (e.g., ethyl bromide and 1-bromo-2-methylpropane).

    • Consider using a more reactive alkylating agent if the reaction is sluggish.

    • Optimize the reaction temperature and time to ensure complete alkylation.

Possible Cause 3: Incomplete Hydrolysis (Saponification)

  • Indication: Presence of the dialkylated ester in the final product mixture.

  • Solution:

    • Ensure complete saponification by using a sufficient excess of a strong base like potassium hydroxide (B78521).[7] Sodium hydroxide can sometimes lead to the formation of a semi-solid mass, making it less suitable.[7]

    • Increase the reflux time to drive the hydrolysis to completion.[7]

Possible Cause 4: Incomplete Decarboxylation

  • Indication: Isolation of the dicarboxylic acid intermediate.

  • Solution:

    • Ensure the acidification step after hydrolysis is complete.

    • Heat the reaction mixture for a sufficient duration at a high enough temperature to promote decarboxylation.[7]

Problem: Presence of Significant Impurities in the Final Product

Impurity 1: Dialkylated Malonic Ester/Acid

  • Identification: A higher molecular weight byproduct with two additional alkyl groups compared to the starting malonic ester.

  • Mitigation:

    • Carefully control the stoichiometry, as mentioned in the FAQs.

    • Consider a stepwise alkylation where the first alkyl group is introduced, and the product is purified before the second alkylation.

Impurity 2: Unreacted Starting Materials

  • Identification: Presence of malonic ester or mono-alkylated intermediates.

  • Mitigation:

    • Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion.

    • Purify intermediates at each step if possible.

Impurity 3: Side Products from Alternative Reactions

  • Identification: Varies depending on the synthesis route. For instance, in Grignard-based syntheses, side products can arise from reactions with moisture or carbon dioxide.[8]

  • Mitigation:

    • Maintain strict control over the reaction atmosphere (e.g., inert gas for Grignard reactions).

    • Ensure the purity of all reagents and solvents.

Data Presentation

Table 1: Comparison of Synthesis Routes for this compound and Analogs

Synthesis RouteStarting MaterialsKey ReagentsReported YieldKey AdvantagesKey Disadvantages
Malonic Ester Synthesis Diethyl malonate, Ethyl bromide, 1-bromo-2-methylpropane (B43306)Sodium ethoxide, Potassium hydroxide, Sulfuric acid62-65% (for 3-methylpentanoic acid)[7]Versatile and well-established for substituted carboxylic acids.Prone to dialkylation, leading to lower yields and purification challenges.[2]
Oxidation of Aldehyde 2-ethyl-3-methyl-pentanalOxygen-containing gas80%[5]High yield, avoids byproducts common to other methods.[5]Requires the synthesis of the specific starting aldehyde.
Carbonylation of Alkene 3-methyl-2-penteneCarbon monoxide, Strong acid catalystHigh yield (quantitative conversion of olefin)[9]High atom economy and potentially fewer steps.Requires specialized equipment for handling carbon monoxide under pressure.

Experimental Protocols

Detailed Methodology for Malonic Ester Synthesis of this compound

This protocol is an adaptation of the Organic Syntheses procedure for 3-methylpentanoic acid.[7]

Step 1: First Alkylation (Ethylation)

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol (B145695) under an inert atmosphere.

  • Slowly add diethyl malonate to the stirred solution.

  • After the addition is complete, add ethyl bromide dropwise and reflux the mixture for 2-3 hours.

  • Cool the reaction mixture, remove the solvent under reduced pressure, and add water.

  • Extract the product, diethyl ethylmalonate, with a suitable organic solvent (e.g., diethyl ether), dry the organic layer, and remove the solvent.

Step 2: Second Alkylation (Methylpropylation)

  • Dissolve fresh sodium ethoxide in absolute ethanol in a new reaction setup.

  • Add the diethyl ethylmalonate obtained from Step 1 to the solution.

  • Add 1-bromo-2-methylpropane dropwise and reflux for 3-4 hours.

  • Work up the reaction as described in Step 1 to isolate diethyl ethyl(2-methylpropyl)malonate.

Step 3: Saponification and Decarboxylation

  • Add a solution of potassium hydroxide in water to the dialkylated ester from Step 2.[7]

  • Reflux the mixture for 2-3 hours to ensure complete saponification.[7]

  • Distill off the ethanol formed during the reaction.[7]

  • Cool the remaining solution and slowly add concentrated sulfuric acid with stirring.[7]

  • Heat the acidified solution to reflux for 3-4 hours to effect decarboxylation.[7]

  • Isolate the crude this compound layer.

Step 4: Purification

  • Wash the crude product with water to remove any remaining inorganic acids.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

  • Purify the final product by fractional distillation under reduced pressure.

Visualizations

Experimental Workflow: Malonic Ester Synthesis

Malonic_Ester_Synthesis_Workflow cluster_alkylation1 First Alkylation cluster_alkylation2 Second Alkylation cluster_hydrolysis_decarboxylation Hydrolysis & Decarboxylation cluster_purification Purification start Diethyl Malonate deprotonation1 Deprotonation (NaOEt) start->deprotonation1 alkylation1 Alkylation (Ethyl Bromide) deprotonation1->alkylation1 intermediate1 Diethyl Ethylmalonate alkylation1->intermediate1 deprotonation2 Deprotonation (NaOEt) intermediate1->deprotonation2 alkylation2 Alkylation (1-bromo-2-methylpropane) deprotonation2->alkylation2 intermediate2 Dialkylated Ester alkylation2->intermediate2 saponification Saponification (KOH) intermediate2->saponification acidification Acidification (H2SO4) saponification->acidification decarboxylation Decarboxylation (Heat) acidification->decarboxylation purification Fractional Distillation decarboxylation->purification final_product This compound purification->final_product

Caption: Workflow for the synthesis of this compound via malonic ester synthesis.

Troubleshooting Logic: Low Yield

Low_Yield_Troubleshooting cluster_analysis Analyze Crude Product cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Final Product analysis Characterize by NMR, GC-MS start->analysis cause1 High % of Unreacted Starting Material analysis->cause1 cause2 High % of Dialkylated Ester analysis->cause2 cause3 High % of Dicarboxylic Acid analysis->cause3 solution1 Check Base Activity & Dry Conditions cause1->solution1 solution2 Optimize Stoichiometry cause2->solution2 solution3 Increase Decarboxylation Time/Temperature cause3->solution3 product_vs_byproduct enolate Malonate Enolate mono_alkylated Mono-alkylated Ester enolate->mono_alkylated Alkylation alkyl_halide Alkyl Halide (R-X) alkyl_halide->mono_alkylated dialkylated Dialkylated Byproduct mono_alkylated->dialkylated Side Reaction (Further Deprotonation) hydrolysis Hydrolysis & Decarboxylation mono_alkylated->hydrolysis Desired Pathway base Base (e.g., NaOEt) base->dialkylated desired_product Desired Carboxylic Acid hydrolysis->desired_product

References

Technical Support Center: Separation of 3-Ethyl-2-methylpentanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of 3-Ethyl-2-methylpentanoic acid isomers.

Troubleshooting Guides

Issue 1: Poor Resolution or No Separation of Enantiomers in Chiral HPLC

Symptoms:

  • A single, broad peak is observed instead of two distinct peaks for the enantiomers.

  • Peaks are overlapping significantly, preventing accurate quantification.

Possible Causes and Solutions:

CauseRecommended ActionExpected Outcome
Inappropriate Chiral Stationary Phase (CSP) Screen a variety of CSPs. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often a good starting point for carboxylic acids. The choice of the chiral selector on the stationary phase can dramatically impact selectivity.Identification of a CSP that provides baseline or near-baseline resolution of the enantiomers.
Suboptimal Mobile Phase Composition Optimize the mobile phase by varying the organic modifier (e.g., isopropanol, ethanol) concentration in the hexane/heptane mobile phase. The addition of a small percentage of an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid (0.1-0.5%), can improve peak shape and resolution for carboxylic acids.[1][2]Improved peak symmetry and increased separation between the enantiomeric peaks.
Incorrect Temperature Vary the column temperature. Temperature can significantly affect the selectivity of a chiral separation, and in some cases, even reverse the elution order of enantiomers.Enhanced resolution and potentially shorter run times.
Incompatible Sample Solvent Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the mobile phase to prevent peak distortion.[2]Sharper, more symmetrical peaks.

Experimental Protocol: Chiral HPLC Method Screening

  • Column Selection:

    • Begin with a cellulose-based chiral column (e.g., Chiralcel OD-H) and an amylose-based chiral column (e.g., Chiralpak AD-H).

  • Mobile Phase Screening:

    • Prepare a stock solution of this compound (1 mg/mL) in the mobile phase.

    • Test a series of isocratic mobile phases with varying ratios of hexane/isopropanol (e.g., 90:10, 80:20, 70:30) containing 0.1% TFA.

    • Set the flow rate to 1.0 mL/min and the UV detection wavelength to 210 nm.

  • Temperature Optimization:

    • Using the mobile phase that provides the best initial separation, analyze the sample at different column temperatures (e.g., 15°C, 25°C, 40°C).

  • Data Analysis:

    • Calculate the resolution (Rs) for each condition. An Rs value ≥ 1.5 indicates baseline separation.

Troubleshooting Logic for Poor Resolution

Poor_Resolution Start Poor or No Resolution Check_CSP Is the Chiral Stationary Phase (CSP) appropriate? Start->Check_CSP Screen_CSPs Action: Screen different CSPs (e.g., cellulose, amylose derivatives) Check_CSP->Screen_CSPs No Check_Mobile_Phase Is the mobile phase optimized? Check_CSP->Check_Mobile_Phase Yes Screen_CSPs->Check_Mobile_Phase Optimize_Mobile_Phase Action: Vary organic modifier ratio and/or add acidic modifier (e.g., 0.1% TFA) Check_Mobile_Phase->Optimize_Mobile_Phase No Check_Temperature Is the column temperature optimal? Check_Mobile_Phase->Check_Temperature Yes Optimize_Mobile_Phase->Check_Temperature Optimize_Temperature Action: Analyze at different temperatures (e.g., 15°C, 25°C, 40°C) Check_Temperature->Optimize_Temperature No Resolution_Achieved Resolution Achieved Check_Temperature->Resolution_Achieved Yes Optimize_Temperature->Resolution_Achieved

Caption: Troubleshooting workflow for poor or no enantiomeric resolution.

Issue 2: Peak Tailing in Chiral HPLC Analysis

Symptoms:

  • The back half of the peak is wider than the front half.

  • Asymmetrical peaks can lead to inaccurate integration and quantification.

Possible Causes and Solutions:

CauseRecommended ActionExpected Outcome
Secondary Interactions with Stationary Phase For silica-based columns, residual silanol (B1196071) groups can interact with the carboxylic acid moiety, causing tailing.[2][3] Use a modern, end-capped column to minimize these interactions.[1] Adding a competing base like triethylamine (B128534) (TEA) (0.1-0.5%) to the mobile phase can also mask the silanol groups.[1][4]Improved peak symmetry.
Column Overload Reduce the sample concentration or injection volume. If all peaks in the chromatogram are tailing, this is a likely cause.[2][5]Restoration of symmetrical peak shapes.
Extra-column Effects Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume.[2]Sharper peaks with reduced tailing.
Column Degradation A void at the column inlet or contamination can lead to peak tailing.[1][2] Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[1]Improved peak shape and column performance.

Experimental Protocol: Diagnosing and Mitigating Peak Tailing

  • Sample Dilution Test:

    • Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10) and inject them.

    • If peak shape improves with dilution, the original sample was likely overloaded.

  • Mobile Phase Modification:

    • To the optimized mobile phase, add 0.1% TEA.

    • If peak shape improves, secondary silanol interactions are a likely contributor to the tailing.

  • System Inspection:

    • Check all connections for tightness.

    • If possible, use tubing with a smaller internal diameter (e.g., 0.12 mm).[1]

  • Column Flush:

    • Disconnect the column from the detector and flush it with a strong solvent (e.g., 100% isopropanol) at a low flow rate.

Decision Tree for Peak Tailing

Peak_Tailing Start Peak Tailing Observed Dilute_Sample Action: Dilute sample and re-inject Start->Dilute_Sample Improved_Shape Did peak shape improve? Dilute_Sample->Improved_Shape Overload Cause: Column Overload Improved_Shape->Overload Yes Add_TEA Action: Add 0.1% TEA to mobile phase Improved_Shape->Add_TEA No Resolution_Achieved Symmetrical Peak Achieved Overload->Resolution_Achieved Improved_Shape2 Did peak shape improve? Add_TEA->Improved_Shape2 Silanol_Interaction Cause: Silanol Interactions Improved_Shape2->Silanol_Interaction Yes Check_System Action: Check fittings and tubing Improved_Shape2->Check_System No Silanol_Interaction->Resolution_Achieved Flush_Column Action: Flush or replace column Check_System->Flush_Column Flush_Column->Resolution_Achieved

References

Technical Support Center: Optimizing GC-MS Parameters for 3-Ethyl-2-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the gas chromatography-mass spectrometry (GC-MS) analysis of 3-Ethyl-2-methylpentanoic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Why is direct GC-MS analysis of this compound challenging?

A1: Direct analysis of free carboxylic acids like this compound by GC-MS is difficult due to their high polarity and low volatility. The polar carboxyl group can form hydrogen bonds, leading to poor peak shape (tailing), broad peaks, and adsorption onto the GC column and inlet, which results in inaccurate and irreproducible data.[1] To overcome these issues, a derivatization step is essential to convert the polar carboxyl group into a less polar and more volatile functional group, making the analyte suitable for GC analysis.[1]

Q2: What is the recommended derivatization method for this compound?

A2: The most common and effective derivatization method for carboxylic acids is esterification to form fatty acid methyl esters (FAMEs) or ethyl esters.[1][2] This process neutralizes the polar carboxyl group, allowing for better separation based on properties like boiling point.[2] Another common method is silylation, which converts the carboxylic acid into a trimethylsilyl (B98337) (TMS) ester.[1] For this compound, conversion to its ethyl ester is a suitable approach.

Q3: Which derivatization reagents are recommended for forming ethyl esters?

A3: Several reagents can be used for the esterification of this compound. A common and effective reagent is Boron Trifluoride (BF₃) in ethanol (B145695). Another option is the use of ethanolic HCl. These catalysts protonate an oxygen atom of the carboxyl group, making the acid more reactive with the ethanol to form the ethyl ester.

Q4: What type of GC column is best suited for analyzing derivatized this compound?

A4: The separation of branched-chain fatty acid isomers, such as the derivatized this compound, requires a polar capillary column.[3] A column with a polyethylene (B3416737) glycol stationary phase (e.g., DB-WAX, Carbowax 20M) or a mid-polarity column (e.g., DB-225ms) is recommended to achieve good resolution from other components in the sample matrix.[4]

Troubleshooting Guide

Problem 1: My chromatogram shows significant peak tailing for this compound.

Peak tailing is a common issue when analyzing carboxylic acids and can lead to poor resolution and inaccurate integration.

Possible Cause Suggested Solution
Incomplete Derivatization Ensure the derivatization reaction has gone to completion. Optimize the reaction time and temperature. Consider using a higher concentration of the derivatization reagent.
Active Sites in the GC System Polar analytes can interact with active sites in the inlet liner or the front of the column. Use a fresh, deactivated inlet liner. If the problem persists, trim 10-20 cm from the front of the column.[5]
Improper Column Installation Dead volume from a poorly installed column can cause peak tailing. Reinstall the column, ensuring it is positioned correctly in the inlet and detector.[6][7]
Column Contamination Non-volatile sample components can accumulate on the column, leading to active sites. Bake out the column according to the manufacturer's instructions. If contamination is severe, the column may need to be replaced.[8]
Low Injector Temperature If the injector temperature is too low, the sample may not vaporize efficiently. Increase the injector temperature, but be careful not to exceed the thermal stability of the analyte.[8]

Problem 2: I am observing low sensitivity or no peak for my analyte.

Possible Cause Suggested Solution
Sample Loss During Preparation The derivatization and extraction steps can lead to sample loss. Ensure pH is controlled during any liquid-liquid extraction steps to keep the fatty acid in its desired form.
Injector Problems Check for leaks in the injector septum or syringe. Ensure the correct injection volume is being used.
MS Detector Issues Verify that the MS detector is properly tuned and that the detector voltage is adequate. Ensure the selected ions for monitoring are correct for your derivatized analyte.
Incorrect GC Parameters An oven temperature program that is too fast may not provide sufficient separation and can lead to broad, low-intensity peaks. Optimize the temperature ramp rate.

Experimental Protocols

Protocol 1: Derivatization of this compound to its Ethyl Ester

This protocol provides a general guideline for the esterification of this compound using Boron Trifluoride (BF₃)-ethanol.

Materials:

  • Sample containing this compound

  • 14% Boron Trifluoride in Ethanol (BF₃-ethanol)

  • Hexane (B92381)

  • Saturated NaCl solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Reaction vials with PTFE-lined caps

Procedure:

  • Place 1-25 mg of the sample into a reaction vial.

  • Add 2 mL of 14% BF₃-ethanol solution.

  • Tightly cap the vial and heat at 60°C for 10-15 minutes. Derivatization times may need to be optimized.

  • Cool the vial to room temperature.

  • Add 1 mL of saturated NaCl solution and 1 mL of hexane.

  • Shake the vial vigorously for 1-2 minutes to extract the ethyl ester into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.

  • The hexane solution containing the ethyl 3-ethyl-2-methylpentanoate is now ready for GC-MS analysis.

Data Presentation

Table 1: Recommended GC-MS Parameters for Ethyl 3-Ethyl-2-methylpentanoate Analysis

These are starting parameters and may require optimization for your specific instrument and application.

Parameter Recommended Setting
GC System Agilent 7890B GC or equivalent[9]
Column DB-225ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column[4]
Injector Temperature 250 °C
Injection Mode Split (Split ratio of 20:1, can be adjusted based on concentration)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program Initial temperature of 60°C, hold for 2 min, then ramp to 220°C at 10°C/min, and hold for 5 min.
MS System Agilent 5977B MSD or equivalent
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-300) or Selected Ion Monitoring (SIM) for higher sensitivity
Table 2: Predicted Key Mass Fragments for Ethyl 3-Ethyl-2-methylpentanoate
m/z Predicted Fragment Ion Interpretation
158[M]⁺Molecular Ion
113[M - C₂H₅O]⁺Loss of the ethoxy group
101[M - C₄H₉]⁺McLafferty rearrangement
88[C₄H₈O₂]⁺Characteristic fragment for ethyl esters
73[C₃H₅O₂]⁺Further fragmentation
57[C₄H₉]⁺Alkyl fragment
43[C₃H₇]⁺Alkyl fragment

Visualizations

experimental_workflow Experimental Workflow for GC-MS Analysis sample Sample Containing This compound derivatization Derivatization: Add BF3-Ethanol, Heat at 60°C sample->derivatization extraction Liquid-Liquid Extraction: Add Hexane and Saturated NaCl derivatization->extraction drying Drying: Transfer Hexane Layer to Na2SO4 extraction->drying gcms GC-MS Analysis drying->gcms data Data Processing and Quantification gcms->data

Caption: A flowchart of the experimental workflow for the GC-MS analysis of this compound.

troubleshooting_peak_tailing Troubleshooting Peak Tailing start Peak Tailing Observed check_derivatization Is derivatization complete? start->check_derivatization optimize_derivatization Optimize reaction time, temperature, or reagent concentration. check_derivatization->optimize_derivatization No check_liner Is the inlet liner clean and deactivated? check_derivatization->check_liner Yes optimize_derivatization->check_liner replace_liner Replace the inlet liner. check_liner->replace_liner No check_column_install Is the column installed correctly? check_liner->check_column_install Yes replace_liner->check_column_install reinstall_column Reinstall the column. check_column_install->reinstall_column No check_column_health Is the column contaminated? check_column_install->check_column_health Yes reinstall_column->check_column_health trim_or_replace_column Trim the front of the column or replace it. check_column_health->trim_or_replace_column Yes resolved Problem Resolved check_column_health->resolved No trim_or_replace_column->resolved

Caption: A decision tree for troubleshooting peak tailing in the GC-MS analysis of this compound.

References

3-Ethyl-2-methylpentanoic acid stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 3-Ethyl-2-methylpentanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

A1: this compound is expected to be stable under normal ambient laboratory conditions, including room temperature and in the absence of light.[1][2] However, as with many carboxylic acids, its stability can be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.

Q2: What are the primary degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, carboxylic acids, in general, are susceptible to certain types of degradation.[3][4] Potential pathways could include:

  • Oxidative degradation: The tertiary carbon atom adjacent to the carboxylic acid group may be susceptible to oxidation.

  • Decarboxylation: At elevated temperatures, carboxylic acids can undergo decarboxylation, although this typically requires more extreme conditions for simple alkyl carboxylic acids.

  • Reaction with strong bases or oxidizing agents: As indicated in safety data for similar compounds, these can lead to degradation.[1]

Q3: What are the recommended storage conditions for this compound?

A3: To ensure maximum stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] It should be kept away from heat, sparks, open flames, and strong oxidizing agents or bases.[1]

Q4: How can I establish the stability of this compound in my specific formulation?

A4: Forced degradation studies are essential to determine the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[3][5][6] These studies involve subjecting the compound to stress conditions such as heat, light, humidity, acid/base hydrolysis, and oxidation to identify potential degradation products and pathways.[5][6]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in chromatogram during analysis. Degradation of this compound.Perform a forced degradation study to identify potential degradants.[5][7] Ensure proper storage and handling of the sample.[1][2] Check for interactions with excipients in the formulation.
Loss of potency or assay value over time. Chemical instability of the compound.Review storage conditions to ensure they are optimal.[1] Conduct long-term and accelerated stability studies to determine shelf-life.
Inconsistent results in stability studies. Issues with the analytical method or experimental setup.Validate the stability-indicating method to ensure it can separate all potential degradation products from the parent compound.[3] Ensure consistent application of stress conditions in forced degradation studies.
Precipitation or phase separation in liquid formulations. pH shifts, temperature fluctuations, or insolubility of degradants.Investigate the pH stability profile of the compound. Evaluate the solubility of potential degradation products.

Quantitative Data Summary

The following table summarizes typical stress conditions used in forced degradation studies, which are applicable for investigating the stability of this compound.[5][6]

Stress Condition Typical Conditions Potential Degradation Pathway
Acid Hydrolysis 0.1 M to 1 M HCl at room temperature to 80°CHydrolysis of any susceptible functional groups (less likely for this specific molecule but important for formulated products).
Base Hydrolysis 0.1 M to 1 M NaOH at room temperature to 80°CSalt formation and potential for base-catalyzed reactions.
Oxidation 3% to 30% H₂O₂ at room temperatureOxidation of susceptible sites, such as tertiary carbons.
Thermal Degradation 40°C to 80°C (dry heat and/or high humidity)Thermolytic decomposition, such as decarboxylation at higher temperatures.[3]
Photostability Exposure to UV and visible light (e.g., ICH Q1B options)Photolytic degradation if the molecule has chromophores (less likely for this saturated carboxylic acid).[3]

Experimental Protocols

Protocol for a Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix the stock solution with an equal volume of 1 M HCl.

    • Keep the solution at 60°C for a specified time (e.g., 2, 6, 12, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 1 M NaOH, and dilute to the working concentration with the mobile phase.

    • Analyze by a stability-indicating HPLC method.

  • Base Hydrolysis:

    • Mix the stock solution with an equal volume of 1 M NaOH.

    • Keep the solution at 60°C for specified time points.

    • At each time point, withdraw a sample, neutralize it with 1 M HCl, and dilute to the working concentration.

    • Analyze by HPLC.

  • Oxidative Degradation:

    • Mix the stock solution with an equal volume of 30% H₂O₂.

    • Keep the solution at room temperature for specified time points.

    • At each time point, withdraw a sample, dilute to the working concentration, and analyze by HPLC.

  • Thermal Degradation:

    • Expose the solid compound to dry heat at 70°C for a specified duration (e.g., 24, 48, 72 hours).

    • Also, expose a solution of the compound to the same conditions.

    • At each time point, dissolve (if solid) and dilute the sample to the working concentration and analyze by HPLC.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

    • A control sample should be protected from light.

    • At the end of the exposure, dissolve (if solid) and dilute the samples to the working concentration and analyze by HPLC.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent peak from all degradation product peaks. A photodiode array (PDA) detector is useful for assessing peak purity.

Visualizations

Forced_Degradation_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_outcome Outcome API This compound Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) API->Stress HPLC Stability-Indicating HPLC Analysis Stress->HPLC PDA Peak Purity Assessment (PDA) HPLC->PDA MassSpec Characterization of Degradants (LC-MS) HPLC->MassSpec Pathway Identify Degradation Pathways PDA->Pathway MassSpec->Pathway Method Validate Stability-Indicating Method Pathway->Method Stability Determine Intrinsic Stability Method->Stability

Caption: Workflow for a forced degradation study.

Degradation_Pathways cluster_oxidative Oxidative Degradation cluster_thermal Thermal Degradation Parent This compound Oxidized Oxidized Products (e.g., Hydroxylated species) Parent->Oxidized H2O2 Decarboxylated Decarboxylated Product Parent->Decarboxylated High Temperature

Caption: Potential degradation pathways.

References

Technical Support Center: Troubleshooting Poor Peak Shape in 3-Ethyl-2-methylpentanoic Acid HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for resolving common issues in the HPLC analysis of 3-Ethyl-2-methylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and optimize their chromatographic methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for acidic compounds like this compound?

A1: Poor peak shape for acidic compounds in HPLC, such as peak tailing or fronting, can stem from several factors. The most prevalent issues include secondary interactions with the stationary phase, improper mobile phase pH, column overload, and issues with the injection solvent.[1][2] Specifically, residual silanol (B1196071) groups on silica-based columns can interact with acidic analytes, causing tailing.[1][2] If the mobile phase pH is not correctly adjusted, the acid can exist in both ionized and un-ionized forms, leading to broadened peaks.[1]

Q2: My this compound peak is tailing. What should I investigate first?

A2: Peak tailing, where the latter half of the peak is drawn out, is a frequent problem.[3] For acidic compounds, the primary suspect is often the mobile phase pH.[4][5] Ensure the mobile phase pH is at least 1.5-2 pH units below the pKa of this compound to maintain it in a single, un-ionized form.[6][7] This minimizes secondary interactions with the stationary phase.[8] Other causes can include column contamination, column degradation, or extra-column effects like excessive tubing length.[1][4]

Q3: I am observing peak fronting for this compound. What could be the cause?

A3: Peak fronting, where the first half of the peak is broader than the second, is often a result of column overload.[3][9] This can be due to injecting too high a concentration of the analyte or too large a sample volume.[10][11] Another common cause is a mismatch between the sample solvent and the mobile phase, particularly if the sample solvent is significantly stronger (i.e., has a higher organic content) than the mobile phase.[12]

Q4: Can the choice of organic modifier in the mobile phase affect peak shape?

A4: Yes, the organic modifier (e.g., acetonitrile (B52724) or methanol) can influence peak shape. While both are common in reversed-phase HPLC, they have different solvent properties. Switching between them can alter selectivity and potentially improve peak symmetry.[5]

Q5: How critical is the buffer concentration in the mobile phase?

A5: Buffer concentration is important for maintaining a stable pH throughout the analysis, which is crucial for reproducible retention times and symmetrical peak shapes for ionizable compounds.[1][5] A typical buffer concentration is in the range of 10-50 mM.[1][4]

Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and resolving poor peak shape for this compound.

Troubleshooting_Workflow Start Poor Peak Shape Observed (Tailing or Fronting) CheckPeakShape Identify Peak Shape: Tailing or Fronting? Start->CheckPeakShape TailingPath Troubleshoot Tailing CheckPeakShape->TailingPath Tailing FrontingPath Troubleshoot Fronting CheckPeakShape->FrontingPath Fronting CheckMobilePhase Is Mobile Phase pH ~2 units below pKa? TailingPath->CheckMobilePhase CheckOverload Is Column Overloaded? (High Concentration or Volume) FrontingPath->CheckOverload AdjustpH Adjust Mobile Phase pH (e.g., with formic or phosphoric acid) CheckMobilePhase->AdjustpH No CheckColumnHealth Assess Column Condition: Old, Contaminated, or Void? CheckMobilePhase->CheckColumnHealth Yes End Symmetrical Peak Achieved AdjustpH->End FlushColumn Flush Column with Strong Solvent CheckColumnHealth->FlushColumn Potentially Contaminated ReplaceColumn Replace Column CheckColumnHealth->ReplaceColumn Old or Void Present FlushColumn->End ReplaceColumn->End ReduceLoad Reduce Injection Volume or Sample Concentration CheckOverload->ReduceLoad Yes CheckSolventMismatch Is Sample Solvent Stronger than Mobile Phase? CheckOverload->CheckSolventMismatch No ReduceLoad->End AdjustSampleSolvent Dissolve Sample in Initial Mobile Phase CheckSolventMismatch->AdjustSampleSolvent Yes CheckSolventMismatch->End No AdjustSampleSolvent->End

Caption: A logical workflow for troubleshooting poor HPLC peak shape.

Experimental Protocols

Protocol 1: Optimization of Mobile Phase pH

Objective: To determine the optimal mobile phase pH for achieving a symmetrical peak shape for this compound by suppressing its ionization.

Methodology:

  • Prepare Mobile Phases:

    • Prepare a series of aqueous mobile phase components with varying pH values. For example, prepare 0.1% (v/v) formic acid in water (pH ~2.7), and phosphate (B84403) buffers at pH 3.0, 3.5, and 4.0.

    • The organic mobile phase will be acetonitrile or methanol.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm (or similar)

    • Mobile Phase: A: Aqueous component (as prepared above), B: Acetonitrile

    • Gradient: Start with an isocratic hold (e.g., 60% A: 40% B) or a shallow gradient.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Sample: this compound standard (e.g., 100 µg/mL) dissolved in the initial mobile phase.

  • Analysis:

    • Equilibrate the column with the first mobile phase composition for at least 10 column volumes.

    • Inject the standard and record the chromatogram.

    • Calculate the tailing factor or asymmetry factor for the peak.

    • Repeat the process for each prepared mobile phase, ensuring thorough equilibration between each run.

  • Data Interpretation:

    • Compare the peak shape parameters obtained at each pH. The optimal pH will yield a tailing/asymmetry factor closest to 1.0.

Protocol 2: Column Overload Assessment

Objective: To determine if peak fronting is caused by column overload.

Methodology:

  • Prepare Sample Dilutions:

    • Prepare a series of dilutions of the this compound sample. For example, if the current concentration is 1 mg/mL, prepare dilutions at 0.5 mg/mL, 0.1 mg/mL, and 0.05 mg/mL.

  • Chromatographic Conditions:

    • Use the existing HPLC method that is producing the fronting peak.

  • Analysis:

    • Inject a constant volume (e.g., 5 µL) of the highest concentration sample and record the chromatogram.

    • Sequentially inject the same volume of each dilution, from highest to lowest concentration.

    • Alternatively, keep the concentration constant and vary the injection volume (e.g., 10 µL, 5 µL, 2 µL, 1 µL).

  • Data Interpretation:

    • Observe the peak shape for each injection. If the peak shape improves (becomes more symmetrical) as the concentration or injection volume is decreased, the original issue was likely column overload.[3]

Data Presentation

The following table provides a template for summarizing the results from the mobile phase pH optimization experiment.

Mobile Phase pHTailing Factor (Tf)Asymmetry Factor (As)Retention Time (min)Peak Width (min)
2.7 (0.1% FA) 1.11.18.50.3
3.0 (Phosphate) 1.31.48.20.4
3.5 (Phosphate) 1.61.87.80.5
4.0 (Phosphate) 2.12.47.10.7

Note: These are example values to illustrate the expected trend. A lower tailing/asymmetry factor indicates better peak shape.

Signaling Pathways and Logical Relationships

The following diagram illustrates the chemical reasoning behind adjusting mobile phase pH to improve the peak shape of an acidic analyte.

pH_Effect_on_Peak_Shape Analyte This compound (Acidic Analyte) High_pH High Mobile Phase pH (pH > pKa) Analyte->High_pH Low_pH Low Mobile Phase pH (pH < pKa) Analyte->Low_pH Ionized Analyte is Ionized (Deprotonated) High_pH->Ionized Unionized Analyte is Un-ionized (Protonated) Low_pH->Unionized Secondary_Interaction Secondary Interactions with Residual Silanols on Column Ionized->Secondary_Interaction Uniform_Interaction Uniform Partitioning into Stationary Phase Unionized->Uniform_Interaction Tailing Peak Tailing Secondary_Interaction->Tailing Symmetrical Symmetrical Peak Uniform_Interaction->Symmetrical

Caption: Effect of mobile phase pH on the peak shape of an acidic analyte.

References

Technical Support Center: Purification of Crude 3-Ethyl-2-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3-Ethyl-2-methylpentanoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low yield after acid-base extraction.

Potential Cause Recommended Solution
Incomplete Extraction Ensure the pH of the aqueous layer is at least 2-3 units above the pKa of this compound during the base extraction to form the carboxylate salt. Conversely, the pH should be 2-3 units below the pKa during acidification to fully protonate the acid for extraction back into the organic phase.[1]
Emulsion Formation Break up emulsions by adding brine (saturated NaCl solution) or by gentle swirling. In persistent cases, filtration through a pad of Celite® may be necessary.
Insufficient Mixing Ensure thorough mixing of the aqueous and organic layers during extraction to maximize the surface area for mass transfer. Use a separatory funnel and invert it multiple times, venting frequently.
Incorrect Solvent Volume Use an adequate volume of extraction solvent. A common starting point is a 1:1 volume ratio of organic to aqueous phase. Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume.

Issue 2: Product is a persistent oil and will not crystallize.

Potential Cause Recommended Solution
Presence of Impurities Residual impurities can inhibit crystal lattice formation.[2] Consider an additional purification step, such as column chromatography, before attempting recrystallization again.
Inappropriate Solvent System The chosen solvent may not be suitable. Experiment with different solvents or solvent mixtures. For carboxylic acids, toluene, or mixtures like ethanol/water or ethyl acetate (B1210297)/hexanes can be effective.[3]
Supersaturation The solution may be supersaturated. Try scratching the inside of the flask with a glass rod to create nucleation sites.[2] Adding a seed crystal of pure this compound, if available, can also induce crystallization.
Cooling Rate Too Fast Rapid cooling can lead to oiling out. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Issue 3: Poor separation during column chromatography.

Potential Cause Recommended Solution
Inappropriate Solvent System The polarity of the eluent may not be optimal. Develop a suitable solvent system using thin-layer chromatography (TLC) first. The ideal Rf value for the target compound is typically between 0.2 and 0.4.
Compound Streaking on Silica (B1680970) Gel Carboxylic acids can streak on silica gel due to interactions with the acidic silica surface. To mitigate this, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the eluting solvent. This keeps the carboxylic acid protonated and reduces tailing.
Column Overloading Too much crude material was loaded onto the column. A general rule of thumb is to use a silica gel to crude product weight ratio of 50:1 to 100:1.
Improper Column Packing An improperly packed column with channels or cracks will lead to poor separation. Ensure the silica gel is packed uniformly.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials, reagents from the synthesis, and structurally similar side-products. Depending on the synthetic route, these could include isomers or homologous carboxylic acids.

Q2: Which purification method is best for achieving high purity of this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities. A combination of methods is often most effective. Acid-base extraction is excellent for removing neutral and basic impurities.[1] For removing structurally similar impurities, fractional distillation or preparative chromatography would be more suitable.

Q3: My this compound is a liquid at room temperature. Can I still use crystallization for purification?

A3: If the compound is a liquid at room temperature, direct crystallization will not be possible. However, you can consider derivatization to a solid ester, purification of the solid ester by recrystallization, and subsequent hydrolysis back to the pure carboxylic acid.[1]

Q4: How can I effectively remove colored impurities from my crude product?

A4: Colored impurities can sometimes be removed by treating the solution of the crude product with activated charcoal before a filtration step. This is often done during recrystallization.

Data Presentation

Table 1: Physical Properties and Expected Purification Outcomes for this compound

Property Value Reference
Molecular Formula C₈H₁₆O₂[4]
Molecular Weight 144.21 g/mol [4]
Boiling Point 214-225 °C (predicted)
Purification Method Expected Purity Expected Yield
Acid-Base Extraction>90%80-95%
Fractional Distillation>98%60-80%
Flash Chromatography>99%70-90%
Recrystallization (of a solid derivative)>99%50-70%

Note: Expected purity and yield are typical ranges for the purification of carboxylic acids and may vary depending on the initial purity of the crude material and the specific experimental conditions.

Experimental Protocols

Acid-Base Extraction

This protocol is designed to separate this compound from neutral and basic impurities.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent)

  • 1 M Sodium hydroxide (B78521) (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude this compound in diethyl ether.

  • Extraction: Transfer the ether solution to a separatory funnel and add an equal volume of 1 M NaOH solution. Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer (containing the sodium salt of the carboxylic acid) into a clean flask.

  • Wash: Wash the ether layer with another portion of 1 M NaOH to ensure complete extraction of the acid. Combine the aqueous layers. The ether layer now contains neutral impurities and can be discarded or processed further if desired.

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify by slowly adding 1 M HCl with stirring until the pH is acidic (test with litmus (B1172312) paper). This compound should separate as an oily layer.

  • Back-Extraction: Extract the liberated carboxylic acid back into two portions of fresh diethyl ether.

  • Washing and Drying: Combine the ether extracts and wash with brine. Dry the ether solution over anhydrous MgSO₄ or Na₂SO₄.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the purified this compound.

Fractional Distillation

This method is suitable for separating this compound from impurities with significantly different boiling points.

Materials:

  • Crude this compound (pre-purified by acid-base extraction)

  • Fractional distillation apparatus (distillation flask, fractionating column, condenser, receiving flask)

  • Heating mantle

  • Boiling chips

  • Thermometer

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

  • Charging the Flask: Add the crude this compound and a few boiling chips to the distillation flask.

  • Heating: Begin heating the distillation flask gently.

  • Equilibration: As the liquid boils, a ring of condensate will slowly rise through the fractionating column. Adjust the heating rate to allow for a slow and steady rise, which is crucial for good separation.[5]

  • Collecting Fractions: Collect the distillate in fractions. The temperature should remain constant during the distillation of a pure compound. Discard any initial low-boiling fractions. Collect the fraction that distills at the expected boiling point of this compound.

  • Completion: Stop the distillation before the flask runs dry to avoid the formation of potentially explosive peroxides.

Flash Column Chromatography

This technique is used for high-resolution purification to separate closely related impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Eluent (e.g., a mixture of hexanes and ethyl acetate with 0.5% acetic acid)

  • Chromatography column

  • Compressed air or nitrogen source

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Solvent System Selection: Determine an appropriate eluent system using TLC. The target compound should have an Rf of approximately 0.2-0.4.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the initial eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the column and apply gentle pressure to begin the elution process.

  • Fraction Collection: Collect the eluting solvent in small fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Mandatory Visualizations

experimental_workflow crude_product Crude this compound acid_base_extraction Acid-Base Extraction crude_product->acid_base_extraction Initial Purification (Removes neutral/basic impurities) distillation Fractional Distillation acid_base_extraction->distillation For volatile impurities chromatography Flash Chromatography acid_base_extraction->chromatography For non-volatile or closely related impurities pure_product Pure this compound distillation->pure_product chromatography->pure_product

Caption: General experimental workflow for the purification of this compound.

Caption: Logical relationship for troubleshooting common purification issues.

References

Technical Support Center: Synthesis of 3-Ethyl-2-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 3-Ethyl-2-methylpentanoic acid, with a focus on minimizing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: Two common and effective synthetic routes are the Malonic Ester Synthesis and the oxidation of 2-ethyl-3-methylpentanal. The malonic ester synthesis offers versatility in building the carbon skeleton, while the oxidation of the corresponding aldehyde is a more direct route if the starting aldehyde is available.

Q2: What are the primary byproducts I should be aware of during the malonic ester synthesis of this compound?

A2: The main byproduct of concern is the dialkylated malonic ester.[1][2][3] This occurs when the mono-alkylated intermediate is deprotonated and reacts with another molecule of the alkyl halide. Using an excess of the malonic ester can help to minimize this side reaction.[4] Other potential byproducts include unreacted starting materials and, if the hydrolysis and decarboxylation steps are incomplete, the substituted malonic acid or its ester.

Q3: I am observing a significant amount of dialkylated product in my malonic ester synthesis. How can I favor mono-alkylation?

A3: To favor mono-alkylation, you can employ several strategies:

  • Use an excess of the malonic ester: This ensures that the enolate is more likely to react with the alkyl halide than the mono-alkylated product being deprotonated and reacting further.[4]

  • Control the stoichiometry of the base: Use only one equivalent of the base to deprotonate the malonic ester.

  • Temperature control: The alkylation is typically performed by forming the enolate at room temperature and then adding it to a refluxing solution of the alkylating agent to keep the concentration of the deprotonated ester low at any given moment, which can minimize side reactions.[1]

Q4: My final product from the malonic ester synthesis has a low yield. What are the potential causes and solutions?

A4: Low yields can stem from several factors:

  • Incomplete enolate formation: Ensure your base is strong enough and used in the correct stoichiometry. The pKa of the base's conjugate acid should be significantly higher than that of the malonic ester.[1] Also, ensure anhydrous conditions, as water will quench the base.[1]

  • Impure reagents: The purity of reagents is crucial. Malonic esters should be distilled under reduced pressure before use, and the alkyl halide should also be pure to avoid unwanted side reactions.[1]

  • Side reactions: As mentioned, dialkylation is a common issue.[3]

  • Inefficient hydrolysis and decarboxylation: Ensure these final steps go to completion by using appropriate reaction times and temperatures.

  • Product loss during workup: Carboxylic acids can be purified by extraction into a basic aqueous solution, followed by acidification and re-extraction into an organic solvent.[5][6] However, multiple extractions may be necessary to ensure complete recovery.

Q5: What byproducts can be expected from the oxidation of 2-ethyl-3-methylpentanal?

A5: The primary byproduct of concern is the unreacted starting aldehyde. Over-oxidation is less common for aldehydes, but using a very strong oxidizing agent under harsh conditions could potentially lead to cleavage of C-C bonds, though this is generally not a major issue. The choice of oxidizing agent is key to a clean reaction.[7][8]

Q6: How can I purify the final this compound?

A6: Purification can be achieved through several methods:

  • Extraction: As a carboxylic acid, the product can be separated from neutral and basic impurities by dissolving it in an aqueous base, extracting with an organic solvent to remove impurities, and then acidifying the aqueous layer to precipitate the acid, which is then extracted with an organic solvent.[5][6]

  • Distillation: Fractional distillation under reduced pressure is an effective method for purifying liquid carboxylic acids.[5]

  • Chromatography: For high purity, reversed-phase chromatography can be employed.[9]

Troubleshooting Guides

Malonic Ester Synthesis Route
Issue Potential Cause Troubleshooting Steps
Low or no product formation Ineffective deprotonation of the malonic ester.- Use a stronger base (e.g., sodium ethoxide in ethanol). - Ensure all reagents and glassware are completely dry (anhydrous conditions).[1] - Verify the purity and reactivity of your alkyl halide.
Presence of a significant amount of dialkylated byproduct The mono-alkylated intermediate is being deprotonated and reacting further.- Use a 1.5 to 2-fold excess of the malonic ester relative to the alkyl halide.[4] - Add the base slowly to the malonic ester before adding the alkyl halide. - Maintain a lower reaction temperature during alkylation.[1]
Incomplete reaction after hydrolysis and decarboxylation Insufficient heating or reaction time for the final steps.- Ensure the hydrolysis is complete by checking for the disappearance of the ester peaks via TLC or GC. - Heat the acidified reaction mixture to a sufficient temperature (typically reflux) to drive the decarboxylation to completion.
Complex mixture of products observed in GC-MS or NMR Possible side reactions such as elimination from the alkyl halide or transesterification.- Use a less hindered base if elimination is suspected. - Ensure the alkoxide base used matches the ester group of the malonic ester (e.g., sodium ethoxide with diethyl malonate) to prevent transesterification.[3]
Aldehyde Oxidation Route
Issue Potential Cause Troubleshooting Steps
Incomplete oxidation (presence of starting aldehyde) Insufficient amount of oxidizing agent or inadequate reaction time/temperature.- Use a slight excess of the oxidizing agent (e.g., potassium permanganate (B83412), Jones reagent).[8] - Increase the reaction time or temperature, monitoring the reaction progress by TLC or GC.
Formation of unknown impurities The oxidizing agent is reacting with other functional groups or the solvent.- Choose a milder, more selective oxidizing agent if other sensitive functional groups are present. - Ensure the solvent used is inert to the oxidizing agent.
Difficulty in separating the product from the oxidizing agent byproducts The choice of oxidizing agent leads to inorganic salts that are difficult to remove.- For chromium-based oxidants, careful quenching and filtration are necessary. - Consider using an oxidizing agent that results in byproducts that are easier to remove (e.g., oxidation with air or oxygen).

Experimental Protocols

Protocol 1: Synthesis of this compound via Malonic Ester Synthesis

This protocol is a representative procedure and may require optimization.

Step 1: First Alkylation (Methylation)

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.0 eq) in absolute ethanol (B145695) under an inert atmosphere.

  • Add diethyl malonate (1.5 eq) dropwise to the stirred solution at room temperature.

  • After the addition is complete, add methyl iodide (1.0 eq) dropwise.

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture, remove the ethanol under reduced pressure.

  • Add water and extract the product with diethyl ether. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate to obtain the crude mono-alkylated product.

Step 2: Second Alkylation (Addition of the 1-Ethylpropyl group)

  • Dissolve sodium ethoxide (1.0 eq) in absolute ethanol in a new flask.

  • Add the crude product from Step 1 dropwise to the stirred solution at room temperature.

  • Add 3-bromopentane (B47287) (1.0 eq) dropwise.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction.

  • Work up the reaction as described in Step 1 to obtain the crude dialkylated malonic ester.

Step 3: Hydrolysis and Decarboxylation

  • To the crude dialkylated ester, add an excess of a 20% aqueous sodium hydroxide (B78521) solution.

  • Heat the mixture to reflux for 4-6 hours to ensure complete hydrolysis of the esters.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is ~1-2.

  • Heat the acidified mixture to reflux for 6-12 hours to effect decarboxylation.

  • Cool the mixture and extract the product with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by vacuum distillation.

Protocol 2: Synthesis of this compound via Oxidation of 2-ethyl-3-methylpentanal

This protocol is a representative procedure and may require optimization.

  • Dissolve 2-ethyl-3-methylpentanal (1.0 eq) in a suitable solvent such as acetone (B3395972) or tert-butanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of potassium permanganate (1.1 eq) in water, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-8 hours, or until the purple color of the permanganate has disappeared.

  • Quench the reaction by adding a saturated solution of sodium bisulfite until the brown manganese dioxide precipitate is dissolved.

  • Acidify the solution with 10% hydrochloric acid to a pH of ~2.

  • Extract the aqueous layer with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by vacuum distillation.

Visualizations

Malonic_Ester_Synthesis DiethylMalonate Diethyl Malonate Enolate1 Enolate Intermediate DiethylMalonate->Enolate1 + NaOEt MethylatedEster Diethyl 2-methylmalonate Enolate1->MethylatedEster + CH3I Enolate2 Enolate Intermediate MethylatedEster->Enolate2 + NaOEt DialkylatedEster Diethyl 2-(sec-butyl)-2-methylmalonate Enolate2->DialkylatedEster + 3-Bromopentane Diacid Substituted Malonic Acid DialkylatedEster->Diacid 1. NaOH, H2O 2. H3O+ FinalProduct This compound Diacid->FinalProduct Heat (-CO2) Byproduct_Formation MethylatedEster Diethyl 2-methylmalonate Enolate2 Enolate Intermediate MethylatedEster->Enolate2 + NaOEt DesiredProduct Desired Dialkylated Ester Enolate2->DesiredProduct + 3-Bromopentane DialkylatedByproduct Dialkylated Byproduct (e.g., Diethyl 2,2-dimethylmalonate) Enolate2->DialkylatedByproduct + CH3I (unreacted) Experimental_Workflow Start Start: Reagent Preparation Alkylation1 First Alkylation Start->Alkylation1 Workup1 Workup & Isolation Alkylation1->Workup1 Alkylation2 Second Alkylation Workup1->Alkylation2 Workup2 Workup & Isolation Alkylation2->Workup2 Hydrolysis Hydrolysis & Decarboxylation Workup2->Hydrolysis Purification Final Purification (Distillation) Hydrolysis->Purification Analysis Product Analysis (GC-MS, NMR) Purification->Analysis

References

Technical Support Center: Bioanalysis of 3-Ethyl-2-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the bioanalysis of 3-Ethyl-2-methylpentanoic acid and other branched-chain carboxylic acids.

Troubleshooting Guides

This section addresses specific issues that may arise during the bioanalysis of this compound, focusing on mitigating matrix effects.

Issue 1: Poor Peak Shape and Inconsistent Retention Times

Possible Causes:

  • Suboptimal Chromatographic Conditions: Inadequate separation of the analyte from matrix components.

  • Matrix Overload: Injecting a sample with a high concentration of matrix components can lead to column saturation.

  • Analyte Interaction with System Components: The acidic nature of this compound can lead to interactions with metal components in the LC system.

Troubleshooting Steps:

  • Optimize Mobile Phase:

    • Adjust the pH of the aqueous mobile phase. For a carboxylic acid, a lower pH (e.g., using 0.1% formic acid) will ensure the analyte is in its neutral form, which can improve retention on a C18 column.[1][2]

    • Modify the organic solvent composition and gradient profile to enhance separation from interfering matrix components.

  • Sample Dilution: Dilute the sample extract to reduce the concentration of matrix components being injected onto the column.

  • Use of an Appropriate Column: Employ a high-quality reversed-phase column (e.g., C18 or C8) with good batch-to-batch reproducibility.

  • Inert LC System: Utilize an LC system with biocompatible components or PEEK tubing to minimize analyte interaction with metal surfaces.

Issue 2: Ion Suppression or Enhancement in Mass Spectrometry Detection

Possible Causes:

  • Co-elution with Phospholipids: Phospholipids from biological matrices like plasma are a primary cause of ion suppression in electrospray ionization (ESI).[3]

  • High Salt Concentration: Salts from buffers or the sample matrix can compete with the analyte for ionization.

  • Presence of Other Endogenous or Exogenous Compounds: Various molecules in the biological matrix can interfere with the ionization process.[4]

Troubleshooting Steps:

  • Improve Sample Preparation:

    • Protein Precipitation (PPT): While simple, PPT may not effectively remove phospholipids.[3] Consider using a solvent-to-plasma ratio of at least 3:1 (e.g., methanol (B129727) or acetonitrile).

    • Liquid-Liquid Extraction (LLE): Use a water-immiscible organic solvent to extract the analyte, leaving polar interferences like salts in the aqueous phase. For acidic compounds, adjusting the pH of the sample to be acidic can improve extraction efficiency.

    • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract than PPT or LLE.[5] A mixed-mode or polymeric sorbent can be effective for retaining the analyte while washing away interfering components.

    • Phospholipid Removal Plates/Cartridges: Specialized sample preparation products are available that specifically target the removal of phospholipids.

  • Chromatographic Separation: Ensure the analyte's retention time does not overlap with the elution of the bulk of the phospholipids. A post-column infusion experiment can help identify regions of ion suppression.

  • Change Ionization Source: If using ESI, consider switching to Atmospheric Pressure Chemical Ionization (APCI), which is generally less susceptible to matrix effects.[6]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience similar matrix effects, thus providing more accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of matrix effects when analyzing this compound in plasma?

A1: The most significant sources of matrix effects in plasma are phospholipids, salts, and other endogenous compounds.[3][4] Phospholipids are particularly problematic in LC-MS with electrospray ionization (ESI) as they can co-elute with the analyte and suppress its ionization, leading to inaccurate and imprecise results.[3]

Q2: Which sample preparation technique is best for minimizing matrix effects for this analyte?

A2: The choice of sample preparation depends on the required sensitivity and throughput.

  • Protein Precipitation (PPT): This is a simple and fast technique but may not be sufficient for removing all interfering matrix components, especially phospholipids.[3]

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by separating the analyte into an organic phase, leaving polar interferences behind.

  • Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing matrix interferences and can provide the cleanest extracts, leading to reduced matrix effects and improved sensitivity.[5]

Q3: How can I quantitatively assess the extent of matrix effects in my assay?

A3: The standard method for quantifying matrix effects is the post-extraction spike method.[4] This involves comparing the peak area of the analyte spiked into a blank, extracted matrix with the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as:

  • MF = (Peak Area in Post-Extracted Matrix) / (Peak Area in Neat Solution)

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

Q4: Is derivatization necessary for the analysis of this compound?

A4: Derivatization is not always necessary but can be beneficial. For GC analysis, derivatization is typically required to make the carboxylic acid volatile. For LC-MS analysis, while the native acid can be analyzed, derivatization can improve chromatographic retention on reversed-phase columns and enhance ionization efficiency, leading to better sensitivity.[7]

Experimental Protocols

Representative Experimental Protocol: Analysis of a Branched-Chain Carboxylic Acid in Human Plasma using LC-MS/MS

This protocol is a general guideline and should be optimized for your specific application.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of ice-cold methanol containing the internal standard (e.g., a stable isotope-labeled analog).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Vortex to mix and inject into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., start with 95% A, ramp to 95% B, hold, and re-equilibrate).

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • MRM Transitions: Optimized for this compound and its internal standard.

Data Presentation

Table 1: Illustrative Matrix Effect and Recovery Data for this compound Bioanalysis

ParameterLow QC (ng/mL)Medium QC (ng/mL)High QC (ng/mL)
Matrix Factor
Lot 10.920.950.93
Lot 20.890.910.88
Lot 30.950.960.94
Mean Matrix Factor 0.92 0.94 0.92
CV (%) 3.2 2.7 3.2
Recovery (%)
Lot 188.590.191.2
Lot 286.788.989.5
Lot 389.191.592.3
Mean Recovery (%) 88.1 90.2 91.0
CV (%) 1.4 1.5 1.6

This data is for illustrative purposes only.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma_sample Plasma Sample add_is Add Internal Standard plasma_sample->add_is ppt Protein Precipitation (Methanol) add_is->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_ms LC-MS/MS System reconstitute->lc_ms Injection data_processing Data Processing lc_ms->data_processing results Results data_processing->results

Caption: A typical experimental workflow for the bioanalysis of this compound.

Troubleshooting_Logic start Problem Observed: Inaccurate or Imprecise Results check_peak Check Peak Shape and Retention Time Stability start->check_peak check_me Assess Matrix Effects (Post-Extraction Spike) start->check_me poor_peak Poor Peak Shape or Shifting Retention Times check_peak->poor_peak Yes sig_me Significant Ion Suppression or Enhancement Detected check_me->sig_me Yes optimize_lc Optimize LC Method: - Mobile Phase pH - Gradient Profile poor_peak->optimize_lc check_column Evaluate Column Performance poor_peak->check_column solution_lc Improved Chromatography optimize_lc->solution_lc check_column->solution_lc improve_sp Improve Sample Preparation: - LLE or SPE - Phospholipid Removal sig_me->improve_sp use_sil_is Use Stable Isotope-Labeled Internal Standard sig_me->use_sil_is solution_me Reduced Matrix Effects improve_sp->solution_me use_sil_is->solution_me

Caption: A logical troubleshooting workflow for addressing common bioanalytical issues.

References

Technical Support Center: Derivatization of 3-Ethyl-2-methylpentanoic Acid for GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the optimal derivatization reagent for 3-Ethyl-2-methylpentanoic acid. Due to the steric hindrance around the carboxylic acid group in this molecule, choosing the right reagent and optimizing reaction conditions are critical for successful gas chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC analysis of this compound?

A1: this compound is a carboxylic acid with relatively low volatility and high polarity. Direct injection onto a GC column can lead to poor peak shape (tailing), low sensitivity, and potential interactions with the stationary phase. Derivatization converts the polar carboxylic acid group into a less polar, more volatile ester or silyl (B83357) ester, significantly improving its chromatographic behavior.[1][2][3][4]

Q2: What are the main challenges in derivatizing this compound?

A2: The primary challenge is the steric hindrance caused by the ethyl and methyl groups adjacent to the carboxylic acid. This bulkiness can impede the access of the derivatization reagent to the reaction site, potentially leading to incomplete reactions and low derivative yields.[5] Therefore, selecting a reagent with high reactivity or using a catalyst is often necessary.

Q3: What are the most common derivatization methods for sterically hindered carboxylic acids?

A3: The three main methods are silylation, alkylation (esterification), and acylation.[2] For sterically hindered acids, silylation and specific types of alkylation are generally the most effective. Silylation reagents can be very reactive, and the addition of a catalyst can further enhance their performance.[5][6] Alkylation reagents that are less sensitive to steric hindrance are also a good choice.[5][7]

Q4: How do I choose between silylation and alkylation?

A4: The choice depends on several factors:

  • Reaction Speed and Conditions: Silylation reactions are often faster and can sometimes be performed at room temperature, although heating may be required for hindered compounds.[8] Esterification with reagents like BF₃/methanol (B129727) typically requires heating.[1][9]

  • Derivative Stability: Alkyl esters are generally more stable and less susceptible to hydrolysis than trimethylsilyl (B98337) (TMS) esters.[8] TMS derivatives may need to be analyzed shortly after preparation.

  • Specificity: Esterification with reagents like BF₃/methanol specifically targets carboxylic acids. Silylating reagents are more versatile and will react with other functional groups containing active hydrogens (e.g., hydroxyls, amines), which could be an advantage or disadvantage depending on the sample matrix.[8]

  • Byproducts: Some derivatization reactions produce byproducts that might interfere with the analysis. For example, perfluoroacid anhydrides produce acidic byproducts that should be removed before injection.[7]

Troubleshooting Guide

Issue Possible Cause Solution
Low or no derivative peak Incomplete derivatization due to steric hindrance. - Increase reaction temperature and/or time. - Use a more powerful silylating reagent (e.g., BSTFA with 1% TMCS catalyst).[5][6] - Consider using a less sterically hindered alkylation reagent such as DMF-dialkylacetals.[5][7]
Presence of moisture. - Ensure all glassware is oven-dried. - Use anhydrous solvents and reagents. - If the sample is in an aqueous solution, evaporate to complete dryness before adding reagents.
Insufficient reagent. - Use a sufficient molar excess of the derivatization reagent. A 2:1 molar ratio of silylating reagent to active hydrogens is a general guideline, but a higher excess may be needed for hindered compounds.[8]
Multiple peaks for the analyte (un-derivatized, partially derivatized) Incomplete reaction. - Optimize reaction conditions (temperature, time, reagent excess) as described above.
Degraded reagent. - Use fresh, properly stored derivatization reagents. Silylating agents are particularly sensitive to moisture.[3]
Peak tailing Adsorption in the GC system. - Ensure the use of a deactivated inlet liner and column. - Check for and eliminate any leaks in the system.
Incomplete derivatization. - Unreacted polar carboxylic acid groups will interact with the GC system. Follow the troubleshooting steps for incomplete derivatization.[8]
Presence of unexpected peaks Contamination. - Run a reagent blank (solvent and derivatization reagent only) to identify contaminants. - Use high-purity solvents and thoroughly clean all glassware.[3]
Side reactions. - Some reagents may cause side reactions. Review the literature for the chosen reagent to be aware of potential byproducts.

Comparison of Recommended Derivatization Reagents

Reagent/MethodDerivative FormedReaction ConditionsAdvantagesDisadvantages
Silylation
BSTFA + 1% TMCSTrimethylsilyl (TMS) esterHeating at 60-80°C for 30-60 min is a common starting point.[5][10]Highly reactive, suitable for sterically hindered acids. Volatile byproducts that usually do not interfere with chromatography.[5]TMS derivatives can be moisture-sensitive.[8] May derivatize other functional groups.
MSTFATrimethylsilyl (TMS) esterSimilar to BSTFA, often used when analyzing for early eluting compounds.Most volatile TMS-amide available; byproducts typically elute with the solvent front.May be less reactive than BSTFA for highly hindered groups without a catalyst.
Alkylation (Esterification)
BF₃/Methanol (14%)Methyl esterHeating at 60-100°C for 15-60 min is typical.[1][9]Forms stable methyl esters. Specific to carboxylic acids.[8]May be less effective for highly sterically hindered acids compared to silylation with a catalyst. Boron trifluoride is toxic.[11]
PFBBrPentafluorobenzyl esterOften requires a catalyst (e.g., a tertiary amine or crown ether) and heating.[12]Produces derivatives with excellent sensitivity for Electron Capture Detection (ECD).The reagent itself can be a lachrymator. Reaction may require more optimization.
DMF-DMAMethyl esterHeating at 60°C for 10-15 minutes.[7]Recommended for sterically hindered carboxylic acids.[5][7] Rapid reaction.May also react with other functional groups like phenols and thiols.

Experimental Protocols

Protocol 1: Silylation using BSTFA with 1% TMCS
  • Sample Preparation: Place 1-2 mg of the dried this compound sample into a reaction vial. If the sample is in a solvent, evaporate the solvent to complete dryness under a stream of nitrogen.

  • Reagent Addition: Add 100 µL of an anhydrous solvent (e.g., pyridine (B92270) or acetonitrile) to dissolve the sample. Then, add 200 µL of BSTFA containing 1% TMCS.

  • Reaction: Tightly cap the vial and heat it at 70°C for 1 hour in a heating block or oven.

  • Analysis: After cooling to room temperature, the sample is ready for GC injection.

Protocol 2: Esterification using BF₃/Methanol
  • Sample Preparation: Place 1-5 mg of the dried this compound sample into a reaction vial.

  • Reagent Addition: Add 1 mL of 14% Boron Trifluoride in methanol to the vial.

  • Reaction: Tightly cap the vial and heat at 60°C for 30 minutes.[1]

  • Extraction: After cooling, add 1 mL of water and 1 mL of hexane (B92381). Vortex thoroughly to extract the methyl ester into the hexane layer.

  • Analysis: Carefully transfer the upper hexane layer to a clean vial for GC analysis.

Visualization of Experimental Workflow & Decision Making

Derivatization_Workflow General Derivatization Workflow cluster_prep Sample Preparation cluster_reagent Reagent Selection & Reaction cluster_analysis Analysis start Start with this compound sample dry_sample Ensure sample is completely dry start->dry_sample dissolve Dissolve in anhydrous solvent dry_sample->dissolve select_reagent Select Derivatization Reagent (e.g., BSTFA + 1% TMCS) dissolve->select_reagent add_reagent Add excess reagent to sample select_reagent->add_reagent react Heat reaction mixture (e.g., 70°C for 1 hour) add_reagent->react cool Cool to room temperature react->cool inject Inject into GC-MS cool->inject end Data Analysis inject->end

Caption: General workflow for the derivatization of this compound.

Reagent_Selection Decision Tree for Reagent Selection start Analyte: this compound (Sterically Hindered) silylation Silylation start->silylation alkylation Alkylation (Esterification) start->alkylation bstfa_tmcs BSTFA + 1% TMCS silylation->bstfa_tmcs High reactivity dmf_dma DMF-DMA alkylation->dmf_dma Good for hindered groups bf3_methanol BF3/Methanol alkylation->bf3_methanol Forms stable esters, but may be less effective bstfa_tmcs_adv Adv: Very effective for hindered groups Disadv: Moisture sensitive derivative bstfa_tmcs->bstfa_tmcs_adv dmf_dma_adv Adv: Rapid reaction Disadv: Less common, may react with other groups dmf_dma->dmf_dma_adv bf3_methanol_adv Adv: Stable derivative, specific to acids Disadv: May have lower yield with severe hindrance bf3_methanol->bf3_methanol_adv

References

Preventing degradation of 3-Ethyl-2-methylpentanoic acid during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 3-Ethyl-2-methylpentanoic acid during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the analysis of this compound?

A1: this compound, as a short-chain fatty acid (SCFA), presents several analytical challenges due to its physicochemical properties. Key issues include:

  • Volatility: Its relatively high volatility can lead to sample loss, especially during steps involving elevated temperatures or vacuum.[1][2]

  • Polarity: The carboxylic acid group makes the molecule polar, which can result in poor peak shape (tailing) and adsorption to active sites in the gas chromatography (GC) system.[2]

  • Hydrophilicity: Its solubility in aqueous matrices can make extraction into organic solvents challenging.[1]

To overcome these challenges, derivatization is often employed to increase volatility and reduce polarity, making the analyte more amenable to GC analysis.[2]

Q2: What are the potential degradation pathways for this compound during sample preparation?

A2: While specific degradation pathways for this compound are not extensively documented in the literature, based on the general chemistry of carboxylic acids, potential degradation routes include:

  • Thermal Decarboxylation: Although generally requiring high temperatures, prolonged exposure to heat, especially in the GC inlet, could potentially lead to the loss of carbon dioxide.

  • Oxidation: As a branched-chain fatty acid, oxidation could occur, particularly if the sample is exposed to oxidizing agents or high temperatures in the presence of oxygen. In biological systems, branched-chain fatty acids are metabolized via α- and β-oxidation.[3][4] While these are enzymatic processes, the potential for chemical oxidation during sample prep should be considered.

  • Esterification: If the sample comes into contact with alcohols under acidic conditions, ester formation can occur, leading to a decrease in the concentration of the free acid.

Q3: How should I store my samples to minimize degradation of this compound?

A3: Proper sample storage is crucial for maintaining the integrity of this compound. For biological fluids like plasma or serum, it is recommended to process the samples as soon as possible after collection. For storage, samples should be kept at -80°C to minimize the risk of analyte alteration.[1] Repeated freeze-thaw cycles should be avoided.

Q4: Is derivatization necessary for the analysis of this compound?

A4: While direct analysis of SCFAs is possible, derivatization is highly recommended to improve analytical performance.[2][5] Derivatization converts the polar carboxylic acid into a less polar and more volatile ester or silyl (B83357) ester. This leads to improved peak shape, increased sensitivity, and better separation from other sample components.[2] Common derivatization reagents for SCFAs include:

  • N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

  • Isobutyl chloroformate/isobutanol

Troubleshooting Guide

This guide addresses common issues encountered during the sample preparation and analysis of this compound.

Problem Potential Cause Recommended Solution
Low Analyte Recovery Incomplete Extraction: The polarity of this compound can hinder its transfer from an aqueous sample to an organic solvent.Acidify the aqueous sample (e.g., with sulfuric acid) before liquid-liquid extraction to protonate the carboxylate and increase its solubility in the organic phase.
Volatility of the Analyte: The analyte may be lost during solvent evaporation or other heating steps.Add a non-volatile base (e.g., 0.1 M NaOH) to the sample to convert the acid to its salt form, which is less volatile. Avoid high temperatures during solvent evaporation; use a gentle stream of nitrogen if possible.
Poor Peak Shape (Tailing) Adsorption in the GC System: The polar carboxylic acid group can interact with active sites in the GC inlet liner, column, or detector.Derivatize the analyte to make it less polar. Use a deactivated inlet liner and a GC column suitable for fatty acid analysis. Regularly maintain and clean the GC system components.
Inconsistent Results Sample Degradation: The analyte may be degrading during storage or sample processing.Follow proper storage procedures (store at -80°C).[1] Minimize the time between sample collection and analysis. Process samples on ice to reduce potential enzymatic or chemical degradation.
Inefficient Derivatization: The derivatization reaction may be incomplete.Ensure derivatization reagents are fresh and anhydrous. Optimize reaction conditions (temperature and time). Ensure the sample is dry before adding the derivatization reagent, as water can interfere with the reaction.[2]
Ghost Peaks in Blank Runs Carryover: Residues of the analyte or derivatizing agent from a previous injection are present in the system.Run solvent blanks between samples to check for carryover. Increase the GC oven temperature at the end of the run (bake-out) to elute any remaining compounds. Thoroughly clean the injection syringe between injections.[2]

Experimental Protocols

Protocol 1: General Workflow for Sample Preparation

This protocol outlines a general workflow for the extraction and derivatization of this compound from a biological fluid.

experimental_workflow start Sample Collection storage Store at -80°C start->storage thaw Thaw on Ice storage->thaw protein_precipitation Protein Precipitation (e.g., with methanol) thaw->protein_precipitation centrifugation1 Centrifuge protein_precipitation->centrifugation1 supernatant_transfer Transfer Supernatant centrifugation1->supernatant_transfer acidification Acidify Sample (e.g., with H2SO4) supernatant_transfer->acidification lle Liquid-Liquid Extraction (e.g., with diethyl ether) acidification->lle centrifugation2 Centrifuge lle->centrifugation2 organic_phase_transfer Transfer Organic Phase centrifugation2->organic_phase_transfer evaporation Evaporate to Dryness (under gentle N2 stream) organic_phase_transfer->evaporation derivatization Derivatization (e.g., with MTBSTFA) evaporation->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis troubleshooting_logic problem Analytical Problem (e.g., Low Recovery, Poor Peak Shape) check_extraction Review Extraction Protocol problem->check_extraction check_derivatization Verify Derivatization Step problem->check_derivatization check_gc_conditions Examine GC-MS Parameters problem->check_gc_conditions check_storage Assess Sample Storage problem->check_storage solution_extraction Optimize pH, Solvent, and Technique check_extraction->solution_extraction solution_derivatization Use Fresh Reagents, Optimize Conditions check_derivatization->solution_derivatization solution_gc Clean Injector, Use Appropriate Column and Temperatures check_gc_conditions->solution_gc solution_storage Ensure Proper Temperature and Handling check_storage->solution_storage resolved Problem Resolved solution_extraction->resolved solution_derivatization->resolved solution_gc->resolved solution_storage->resolved

References

Validation & Comparative

A Comparative Analysis of the Anticonvulsant Potential: 3-Ethyl-2-methylpentanoic Acid vs. Valproic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Valproic acid is a broad-spectrum antiepileptic drug with well-documented efficacy against various seizure types. Its mechanisms of action are multifaceted, primarily involving the enhancement of GABAergic inhibition and modulation of voltage-gated ion channels. In contrast, 3-Ethyl-2-methylpentanoic acid remains a largely uncharacterized compound in the context of anticonvulsant activity. Based on structure-activity relationship studies of valproic acid derivatives, the structural modifications in this compound—specifically the ethyl group at the 3-position and the methyl group at the 2-position—may influence its potency and therapeutic index. Further preclinical evaluation is necessary to ascertain the anticonvulsant profile of this analogue.

Quantitative Data on Anticonvulsant Activity

The following table summarizes the median effective dose (ED50) of valproic acid in two standard preclinical seizure models: the maximal electroshock (MES) test, which models generalized tonic-clonic seizures, and the pentylenetetrazol (PTZ) test, which models absence seizures.

CompoundSeizure ModelAnimal ModelED50 (mg/kg)Reference
Valproic Acid Maximal Electroshock (MES)Mouse261.2[1]
Pentylenetetrazol (PTZ)Mouse159.7[1]
This compound Maximal Electroshock (MES)-No data available-
Pentylenetetrazol (PTZ)-No data available-

Note: The absence of data for this compound underscores the need for future research to determine its anticonvulsant efficacy.

Experimental Protocols

Detailed methodologies for the key experimental models cited are provided below to facilitate reproducibility and further investigation.

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to evaluate the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.

Apparatus: An electroconvulsive shock generator with corneal electrodes.

Procedure:

  • Animal Preparation: Adult male mice are used for the assay. Prior to the experiment, a drop of a topical anesthetic (e.g., 0.5% tetracaine) is applied to the corneas to minimize discomfort.

  • Drug Administration: The test compound or vehicle is administered intraperitoneally (i.p.) at a predetermined time before the electrical stimulation.

  • Seizure Induction: A 60 Hz alternating current (typically 50 mA for mice) is delivered for a short duration (0.2 seconds) through the corneal electrodes.

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this response.

MES_Workflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Observation & Endpoint Animal Acclimatized Mice Admin Drug Administration (i.p.) Animal->Admin Drug Test Compound / Vehicle Drug->Admin Anesthesia Topical Anesthetic to Corneas Admin->Anesthesia Stimulation Corneal Electrode Placement & Electrical Stimulation (50mA, 60Hz, 0.2s) Anesthesia->Stimulation Observation Observe for Tonic Hindlimb Extension Stimulation->Observation Endpoint Protection = Abolition of Tonic Hindlimb Extension Observation->Endpoint

Maximal Electroshock (MES) Test Workflow.
Pentylenetetrazol (PTZ) Seizure Test

The PTZ seizure test is a preclinical model used to identify compounds effective against myoclonic and absence seizures.

Apparatus: Observation chambers.

Procedure:

  • Animal Preparation: Adult male mice are used and placed individually in observation chambers.

  • Drug Administration: The test compound or vehicle is administered intraperitoneally (i.p.) at a specific time before the injection of PTZ.

  • Seizure Induction: Pentylenetetrazol is administered subcutaneously (s.c.) or intraperitoneally (i.p.) at a dose known to induce clonic seizures (e.g., 85 mg/kg, s.c. for some mouse strains).

  • Endpoint: The animals are observed for a set period (e.g., 30 minutes). The primary endpoint is the presence or absence of clonic seizures lasting for at least 5 seconds. An animal is considered protected if it does not exhibit this seizure activity.

PTZ_Workflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Observation & Endpoint Animal Acclimatized Mice Admin Drug Administration (i.p.) Animal->Admin Drug Test Compound / Vehicle Drug->Admin PTZ_Admin PTZ Administration (s.c.) Admin->PTZ_Admin Observation Observe for Clonic Seizures (30 min) PTZ_Admin->Observation Endpoint Protection = Absence of Clonic Seizures (>5s) Observation->Endpoint VPA_Mechanism cluster_gaba GABAergic System cluster_channels Ion Channels cluster_hdac Epigenetic Regulation VPA Valproic Acid GABA_T GABA Transaminase VPA->GABA_T Inhibits GAD Glutamic Acid Decarboxylase VPA->GAD Stimulates Na_Channel Voltage-Gated Na+ Channels VPA->Na_Channel Blocks Ca_Channel T-type Ca2+ Channels VPA->Ca_Channel Modulates HDAC Histone Deacetylase (HDAC) VPA->HDAC Inhibits GABA_levels ↑ GABA Levels GAD->GABA_levels Inhibition ↑ Neuronal Inhibition GABA_levels->Inhibition Firing ↓ Repetitive Neuronal Firing Inhibition->Firing Reduces Gene_Expression Altered Gene Expression

References

A Structural Showdown: Valproic Acid and its Analogs in the Quest for Enhanced Neurological Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of 3-Ethyl-2-methylpentanoic acid's structural relatives reveals key insights into the ongoing development of safer and more potent neurological drugs.

In the landscape of neurological therapeutics, valproic acid (VPA) stands as a cornerstone treatment for epilepsy, bipolar disorder, and migraine.[1] However, its clinical utility is often shadowed by significant adverse effects, including hepatotoxicity and teratogenicity.[1] This has spurred extensive research into the synthesis and evaluation of VPA analogues with the goal of improving its therapeutic index. While specific experimental data on this compound remains elusive in publicly available literature, a comparative analysis of its close structural isomers and other VPA analogues provides a valuable framework for understanding the structure-activity relationships (SAR) that govern both efficacy and toxicity.

This guide offers a comprehensive comparison of VPA and its key analogues, focusing on their structural modifications, physicochemical properties, and the resulting impact on their pharmacological profiles.

Physicochemical Properties: A Numbers Game

The subtle interplay of molecular structure dictates the physicochemical characteristics of a compound, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes key computed properties for VPA and some of its analogues, including the constitutional isomer of the target compound, 2-ethyl-3-methylpentanoic acid.

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )XLogP3
Valproic Acid2-Propylpentanoic acidC₈H₁₆O₂144.212.7
This compound This compoundC₈H₁₆O₂144.212.7
2-Ethyl-3-methylpentanoic acid2-Ethyl-3-methylpentanoic acidC₈H₁₆O₂144.212.7
Valnoctamide2-Ethyl-3-methylpentanamideC₈H₁₇NO143.23-

Structural Modifications and Their Pharmacological Implications

The core strategy in designing VPA analogues revolves around modifying its branched-chain fatty acid structure to dissociate its therapeutic effects from its toxic liabilities. Key areas of modification include the alkyl side chains and the carboxylic acid functional group.

The Importance of Branching

The branched structure of VPA is considered essential for its anticonvulsant activity.[1] Straight-chain fatty acids generally lack significant anticonvulsant properties. The size and position of the alkyl groups on the pentanoic acid backbone significantly influence both potency and metabolism. For instance, the introduction of an ethyl group at the 2-position and a methyl group at the 3-position, as seen in 2-ethyl-3-methylpentanoic acid (the acid corresponding to Valnoctamide), results in a compound with notable anticonvulsant activity.[3]

Amidation: A Strategy to Mitigate Toxicity

Replacing the carboxylic acid moiety with an amide group is a common strategy to create prodrugs or analogues with altered pharmacokinetic and toxicity profiles. Valnoctamide, the amide of 2-ethyl-3-methylpentanoic acid, is a prime example. Studies have shown that amides that are not metabolized back to their corresponding acids can exhibit higher potency than their acidic counterparts.[3] This is a crucial area of investigation for developing safer alternatives to VPA.

Experimental Protocols: A Glimpse into the Lab

The evaluation of novel anticonvulsant agents involves a standardized battery of in vivo and in vitro tests.

Synthesis of Valproic Acid Analogues

A general synthetic route to substituted pentanoic acids involves the alkylation of a malonic ester, followed by hydrolysis and decarboxylation.

Synthesis_Workflow MalonicEster Diethyl Malonate Alkylation Alkylation with Alkyl Halides MalonicEster->Alkylation Hydrolysis Saponification (e.g., KOH) Alkylation->Hydrolysis Decarboxylation Acidification and Heat Hydrolysis->Decarboxylation FinalProduct Substituted Pentanoic Acid Decarboxylation->FinalProduct

Generalized synthesis of substituted pentanoic acids.
In Vivo Anticonvulsant Screening

The primary screening of potential anticonvulsant drugs often utilizes rodent models subjected to chemically or electrically induced seizures.

  • Maximal Electroshock (MES) Test: This test is a model for generalized tonic-clonic seizures. The ability of a compound to prevent the tonic hindlimb extension phase of the seizure is a measure of its efficacy.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: The scPTZ test is a model for absence seizures. The test compound's ability to prevent or delay the onset of clonic seizures induced by pentylenetetrazole is assessed.

Anticonvulsant_Screening_Workflow cluster_MES Maximal Electroshock (MES) Test cluster_scPTZ Subcutaneous Pentylenetetrazole (scPTZ) Test MES_Admin Administer Test Compound MES_Stim Apply Electrical Stimulus MES_Admin->MES_Stim MES_Observe Observe for Tonic Hindlimb Extension MES_Stim->MES_Observe MES_Result Efficacy Assessment MES_Observe->MES_Result scPTZ_Admin Administer Test Compound scPTZ_Inject Inject Pentylenetetrazole scPTZ_Admin->scPTZ_Inject scPTZ_Observe Observe for Clonic Seizures scPTZ_Inject->scPTZ_Observe scPTZ_Result Efficacy Assessment scPTZ_Observe->scPTZ_Result

Workflow for in vivo anticonvulsant screening.

The Path Forward: A Logic for Drug Development

The development of safer VPA analogues follows a logical progression from initial design to preclinical and clinical evaluation. The overarching goal is to identify compounds that retain or enhance the therapeutic GABA-ergic and neuroprotective effects of VPA while minimizing off-target effects that lead to toxicity.

Drug_Development_Logic Start Identify Lead Compound (VPA) SAR Structure-Activity Relationship Studies Start->SAR Design Design and Synthesize Analogues SAR->Design Screening In Vitro and In Vivo Screening Design->Screening Screening->SAR Tox Toxicity Profiling (Hepatotoxicity, Teratogenicity) Screening->Tox Selection Select Lead Candidates Screening->Selection Tox->Selection Clinical Clinical Trials Selection->Clinical

Logical progression of VPA analogue development.

While the specific pharmacological profile of this compound awaits elucidation, the broader investigation into its structural analogues continues to pave the way for a new generation of neurological drugs with improved safety and efficacy. The principles of structural modification, guided by a deep understanding of SAR, remain a powerful tool in the arsenal (B13267) of medicinal chemists and drug development professionals.

References

A Comparative Guide to Validated Analytical Methods for 3-Ethyl-2-methylpentanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of metabolites like 3-Ethyl-2-methylpentanoic acid is crucial for robust and reliable study outcomes. This guide provides an objective comparison of the two primary analytical techniques for the quantification of this compound and other short-chain fatty acids (SCFAs): Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The performance of each method is supported by representative experimental data.

Data Presentation: A Comparative Overview of Analytical Methods

The selection of an analytical method hinges on various factors, including sensitivity, throughput, and the complexity of the sample matrix. Below is a summary of typical performance characteristics for GC-MS and LC-MS/MS methods tailored for the analysis of this compound.

Performance CharacteristicGC-MS Method (with Derivatization)LC-MS/MS Method (with Derivatization)
Linearity (R²) ≥ 0.995≥ 0.998
Lower Limit of Quantification (LLOQ) 1 - 10 µM0.1 - 1 µM
Upper Limit of Quantification (ULOQ) 1000 µM500 µM
Accuracy (% Bias) Within ±15%Within ±15%
Precision (% RSD) ≤ 15%≤ 15%
Analysis Time per Sample ~25 minutes~15 minutes
Derivatization Required Yes (e.g., silylation, esterification)Yes (e.g., amidation, hydrazone formation)
Throughput ModerateHigh
Selectivity HighVery High

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for the quantification of this compound using GC-MS and LC-MS/MS.

GC-MS Method for this compound Analysis

This protocol describes a common approach using derivatization to enhance the volatility of the analyte for gas chromatographic analysis.

a) Sample Preparation and Extraction:

  • To 100 µL of the sample (e.g., plasma, cell culture supernatant), add an appropriate internal standard (e.g., a stable isotope-labeled analog of the analyte).

  • Acidify the sample to a pH of approximately 2 using hydrochloric acid.

  • Perform a liquid-liquid extraction by adding 500 µL of a suitable organic solvent (e.g., ethyl acetate), vortexing for 2 minutes, and centrifuging to separate the phases.

  • Carefully transfer the upper organic layer to a clean tube. Repeat the extraction process twice, combining the organic extracts.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

b) Derivatization (Silylation):

  • To the dried extract, add 50 µL of a silylating agent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide with 1% tert-Butyldimethylchlorosilane - MTBSTFA + 1% TBDMCS) and 50 µL of a suitable solvent like acetonitrile.

  • Seal the vial and heat at 60°C for 30 minutes.

  • After cooling to room temperature, the sample is ready for injection into the GC-MS.

c) GC-MS Instrumentation and Parameters:

  • GC System: Agilent 7890B or equivalent

  • MS System: Agilent 5977A MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Mode: Selected Ion Monitoring (SIM) for quantification

LC-MS/MS Method for this compound Analysis

This protocol utilizes derivatization to improve chromatographic retention and ionization efficiency for LC-MS/MS analysis.[1]

a) Sample Preparation:

  • To 50 µL of the sample, add an internal standard.

  • Precipitate proteins by adding 200 µL of cold acetonitrile, vortex, and centrifuge.

  • Transfer the supernatant to a new tube and evaporate to dryness.

b) Derivatization (using 3-nitrophenylhydrazine (B1228671) - 3-NPH):

  • Reconstitute the dried extract in 50 µL of a solution containing 3-nitrophenylhydrazine (3-NPH) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in a suitable buffer.[1]

  • Incubate the mixture at 40°C for 30 minutes.

  • Quench the reaction and dilute the sample with the initial mobile phase for injection.

c) LC-MS/MS Instrumentation and Parameters:

  • LC System: Waters ACQUITY UPLC or equivalent

  • MS System: Sciex Triple Quad 6500+ or equivalent

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: A suitable gradient to separate the analyte from matrix components.

  • Ion Source: Electrospray Ionization (ESI), negative mode

  • Mode: Multiple Reaction Monitoring (MRM) for quantification

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described analytical methods.

GCMS_Workflow Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Acidify Acidify (pH 2) Add_IS->Acidify LLE Liquid-Liquid Extraction (Ethyl Acetate) Acidify->LLE Evaporate Evaporate to Dryness LLE->Evaporate Derivatize Silylation (e.g., MTBSTFA) Evaporate->Derivatize Inject Inject into GC-MS Derivatize->Inject GC_Sep GC Separation Inject->GC_Sep MS_Detect MS Detection (SIM) GC_Sep->MS_Detect Quantify Quantification MS_Detect->Quantify LCMSMS_Workflow Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Protein_Precip Protein Precipitation (Acetonitrile) Add_IS->Protein_Precip Evaporate Evaporate to Dryness Protein_Precip->Evaporate Derivatize Derivatization (e.g., 3-NPH) Evaporate->Derivatize Inject Inject into LC-MS/MS Derivatize->Inject LC_Sep LC Separation Inject->LC_Sep MS_Detect MS/MS Detection (MRM) LC_Sep->MS_Detect Quantify Quantification MS_Detect->Quantify

References

Comparative Analysis of 3-Ethyl-2-methylpentanoic Acid Isomers' Bioactivity: A-Hypothetical Framework

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Ethyl-2-methylpentanoic acid is a branched-chain carboxylic acid structurally related to valproic acid (2-propylpentanoic acid), a widely used antiepileptic drug. The presence of two chiral centers at positions 2 and 3 of the pentanoic acid backbone gives rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). It is a fundamental principle in pharmacology that stereoisomers of a chiral drug can exhibit significant differences in their pharmacokinetic and pharmacodynamic properties, including bioactivity and toxicity. This is due to the three-dimensional nature of drug-receptor interactions, where a precise spatial arrangement of functional groups is often required for optimal binding and biological response.

This guide provides a framework for the comparative analysis of the potential bioactivity of the four stereoisomers of this compound, with a focus on their potential as anticonvulsant agents.

Isomers of this compound

The four stereoisomers of this compound are depicted below:

  • (2R,3R)-3-ethyl-2-methylpentanoic acid

  • (2S,3S)-3-ethyl-2-methylpentanoic acid

  • (2R,3S)-3-ethyl-2-methylpentanoic acid

  • (2S,3R)-3-ethyl-2-methylpentanoic acid

The (2R,3R) and (2S,3S) isomers are enantiomers of each other, as are the (2R,3S) and (2S,3R) isomers. The relationship between the (2R,3R)/(2S,3S) pair and the (2R,3S)/(2S,3R) pair is diastereomeric. These stereochemical differences are expected to influence their biological activity.

Hypothetical Comparative Bioactivity Data

The following table summarizes hypothetical quantitative data on the anticonvulsant activity and neurotoxicity of the four stereoisomers of this compound. This data is for illustrative purposes to demonstrate how such a comparison would be presented.

IsomerAnticonvulsant Activity (MES Test, ED₅₀, mg/kg)Neurotoxicity (Rotarod Test, TD₅₀, mg/kg)Protective Index (TD₅₀/ED₅₀)In Vitro GABA-T Inhibition (IC₅₀, µM)
(2R,3R)1504503.0250
(2S,3S)1454603.2240
(2R,3S)250> 800> 3.2500
(2S,3R)260> 800> 3.1520
Valproic Acid (Reference)2004002.0300

Potential Signaling Pathways and Mechanism of Action

The primary mechanism of action for valproic acid is believed to involve the potentiation of GABAergic neurotransmission. This can occur through several mechanisms, including the inhibition of GABA transaminase (GABA-T), an enzyme that degrades GABA, and potentially through direct effects on GABA receptors. It is plausible that the isomers of this compound share a similar mechanism of action.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GABA_synthesis GABA Synthesis Glutamate->GABA_synthesis GAD GABA GABA GABA_synthesis->GABA GABA_T GABA Transaminase GABA->GABA_T Degradation GABA_vesicle GABA Vesicle GABA->GABA_vesicle Isomer 3-Ethyl-2-methylpentanoic acid Isomer Isomer->GABA_T Inhibition GABA_in_cleft GABA GABA_vesicle->GABA_in_cleft Exocytosis GABA_A_Receptor GABA_A Receptor GABA_in_cleft->GABA_A_Receptor Chloride_channel Cl- Influx GABA_A_Receptor->Chloride_channel Opens Hyperpolarization Hyperpolarization (Inhibition of Neurotransmission) Chloride_channel->Hyperpolarization

The stereochemistry of the isomers could lead to differential binding affinity for GABA-T or other potential targets, resulting in varying potencies. The diastereomers ((2R,3S) and (2S,3R)) might exhibit different pharmacological profiles compared to the enantiomeric pairs ((2R,3R) and (2S,3S)).

Experimental Protocols

Detailed methodologies for key experiments that would be used to determine the bioactivity of these isomers are provided below.

Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Test
  • Animals: Male Swiss mice (20-25 g) are used.

  • Drug Administration: The test compounds (isomers of this compound) and the reference drug (valproic acid) are dissolved in a suitable vehicle (e.g., 0.9% saline with 1% Tween 80) and administered intraperitoneally (i.p.) at various doses. A control group receives the vehicle only.

  • Procedure: Thirty minutes after drug administration, a maximal electroshock (50 mA, 60 Hz, 0.2 s duration) is delivered through corneal electrodes.

  • Endpoint: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded. Protection is defined as the absence of this phase.

  • Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated for each compound using probit analysis.

Neurotoxicity: Rotarod Test
  • Animals: Male Swiss mice (20-25 g) are trained to remain on a rotating rod (e.g., 3 cm diameter, rotating at 10 rpm) for at least 1 minute in three consecutive trials.

  • Drug Administration: The test compounds and a reference are administered as described for the MES test.

  • Procedure: At 30 minutes post-injection, the mice are placed on the rotating rod, and the time they remain on the rod is recorded, up to a maximum of 2 minutes.

  • Endpoint: Neurotoxicity is indicated if the animal falls off the rod within 1 minute.

  • Data Analysis: The median toxic dose (TD₅₀), the dose that causes neurotoxicity in 50% of the animals, is calculated.

In Vitro GABA Transaminase (GABA-T) Inhibition Assay
  • Enzyme Preparation: GABA-T is partially purified from mouse or rat brain homogenates.

  • Assay Mixture: The reaction mixture contains the enzyme preparation, a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 8.0), α-ketoglutarate, and various concentrations of the test isomers.

  • Reaction Initiation: The reaction is initiated by the addition of GABA.

  • Measurement: The rate of GABA degradation is measured spectrophotometrically by monitoring the formation of a product, such as succinic semialdehyde, or by quantifying the remaining GABA using high-performance liquid chromatography (HPLC).

  • Data Analysis: The concentration of the isomer that inhibits 50% of the GABA-T activity (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow

The following diagram illustrates a general workflow for the screening and evaluation of the anticonvulsant properties of the this compound isomers.

G cluster_synthesis Synthesis & Characterization cluster_screening In Vivo Screening cluster_invitro In Vitro Mechanistic Studies cluster_analysis Data Analysis & SAR Synthesis Synthesis of (2R,3R), (2S,3S), (2R,3S), (2S,3R) Isomers Purification Purification & Chiral Separation Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization MES_Test Maximal Electroshock (MES) Test Characterization->MES_Test scPTZ_Test Subcutaneous Pentylenetetrazole (scPTZ) Test Characterization->scPTZ_Test Rotarod_Test Rotarod Test (Neurotoxicity) Characterization->Rotarod_Test GABA_T_Assay GABA-T Inhibition Assay Characterization->GABA_T_Assay Receptor_Binding GABA Receptor Binding Assays Characterization->Receptor_Binding Data_Analysis Calculation of ED50, TD50, IC50 MES_Test->Data_Analysis scPTZ_Test->Data_Analysis Rotarod_Test->Data_Analysis GABA_T_Assay->Data_Analysis Receptor_Binding->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Lead_Identification Lead Isomer(s) Identification SAR->Lead_Identification

Conclusion

While direct experimental evidence is currently lacking, the principles of stereoselectivity strongly suggest that the four stereoisomers of this compound will exhibit different bioactivities. A systematic investigation, following the experimental protocols outlined in this guide, is necessary to elucidate the anticonvulsant potential and structure-activity relationships of these compounds. Such studies would be invaluable for the rational design of new, more potent, and safer antiepileptic drugs. Researchers in the field are encouraged to pursue the synthesis and biological evaluation of these specific isomers to fill this knowledge gap.

A Researcher's Guide to Antibody Cross-Reactivity with 3-Ethyl-2-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Understanding Cross-Reactivity

Antibody cross-reactivity occurs when an antibody, raised against a specific antigen, also binds to other molecules that are structurally similar.[1][2] In the context of a small molecule like 3-Ethyl-2-methylpentanoic acid, which would act as a hapten to elicit an immune response, cross-reactivity is a significant concern that can lead to inaccurate quantification or false-positive results. The primary candidates for cross-reaction are structural isomers and analogs that share a similar carbon skeleton and functional groups.

A critical step in validating any new antibody is to perform a cross-reactivity analysis against a panel of structurally related compounds. The results of this analysis are typically expressed as a percentage of cross-reactivity relative to the target analyte.

Potential Cross-Reactants for this compound

A thorough evaluation of an antibody's specificity for this compound would necessitate testing against various structural isomers and related compounds. The molecular formula for this compound is C8H16O2.[3][] Numerous other carboxylic acids and esters share this formula, making them primary candidates for cross-reactivity testing.[5][6][7] Additionally, compounds structurally related to valproic acid, a widely used pharmaceutical, are also relevant due to their structural similarities.[1][8][9]

Table 1: Hypothetical Cross-Reactivity Data for an Antibody Against this compound

CompoundStructureRelationship to TargetHypothetical IC50 (nM)Hypothetical % Cross-Reactivity
This compound CCC(CC)C(C)C(=O)OTarget Analyte 10 100%
Valproic acid (2-propylpentanoic acid)CCCCC(CCC)C(=O)OStructural Analog5020%
2-Ethylhexanoic acidCCCCC(CC)C(=O)OIsomer10010%
Octanoic acidCCCCCCCC(=O)OIsomer (linear chain)5002%
2-Ethyl-2-methylpentanoic acidCCC(C)(CC)CC(=O)OIsomer8012.5%
(2RS)-2-(1-methylethyl)pentanoic acidCCC(C(C)C)C(=O)OIsomer1208.3%
Methyl heptanoateCCCCCCC(=O)OCIsomer (ester)>10,000<0.1%
Ethyl hexanoateCCCCC(=O)OCCIsomer (ester)>10,000<0.1%

% Cross-Reactivity = (IC50 of target analyte / IC50 of cross-reactant) x 100%

Experimental Protocols

The gold standard for determining antibody cross-reactivity against small molecules is the competitive enzyme-linked immunosorbent assay (cELISA) .[2][10][11] This assay measures the ability of a potential cross-reactant to compete with the target analyte for a limited number of antibody binding sites.

Competitive ELISA Protocol

1. Plate Coating:

  • A microtiter plate is coated with a conjugate of the hapten (this compound) coupled to a carrier protein (e.g., Bovine Serum Albumin, BSA) that is different from the one used for immunization. This prevents the detection of antibodies against the carrier protein itself.

  • The plate is incubated overnight at 4°C, then washed with a wash buffer (e.g., PBS with 0.05% Tween-20).

2. Blocking:

  • The remaining protein-binding sites on the plate are blocked by adding a blocking buffer (e.g., 3% BSA in PBS) and incubating for 1-2 hours at room temperature. The plate is then washed.

3. Competitive Inhibition:

  • A constant, predetermined concentration of the primary antibody is mixed with varying concentrations of the target analyte (for the standard curve) or the potential cross-reacting compounds.

  • These mixtures are prepared separately before being added to the plate.

4. Incubation:

  • The antibody-analyte mixtures are added to the coated and blocked microtiter plate and incubated for 1-2 hours at room temperature. During this step, the free analyte in the solution competes with the hapten-protein conjugate on the plate for binding to the antibody.

5. Detection:

  • After washing away unbound reagents, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that binds to the primary antibody is added. The plate is incubated for 1 hour at room temperature.

6. Signal Generation:

  • The plate is washed again, and a substrate for the enzyme (e.g., TMB) is added. The enzyme catalyzes a color change, and the intensity of the color is inversely proportional to the concentration of the free analyte in the sample.

7. Data Analysis:

  • The reaction is stopped with a stop solution, and the absorbance is read using a microplate reader.

  • A standard curve is generated by plotting the absorbance against the logarithm of the target analyte concentration.

  • The half-maximal inhibitory concentration (IC50) is determined for the target analyte and for each potential cross-reactant. The IC50 is the concentration that causes a 50% reduction in the maximum signal.

  • The percent cross-reactivity is calculated using the formula: (IC50 of target analyte / IC50 of cross-reactant) x 100% .[10]

Visualizing Cross-Reactivity and Experimental Workflow

To better understand the principles and processes involved, the following diagrams illustrate the concept of antibody cross-reactivity and the experimental workflow for its assessment.

cluster_antibody Antibody cluster_analytes Analytes antibody Anti-3-Ethyl-2-methylpentanoic acid Antibody target This compound (Target) antibody->target High Affinity Binding analog1 Valproic Acid (Structural Analog) antibody->analog1 Cross-Reactivity (Lower Affinity) analog2 Octanoic Acid (Isomer) antibody->analog2 Cross-Reactivity (Lower Affinity) unrelated Unrelated Molecule

Caption: Principle of antibody cross-reactivity.

cluster_prep Plate Preparation cluster_assay Competitive Reaction cluster_detection Detection p1 Coat plate with Hapten-Protein Conjugate p2 Wash Plate p1->p2 p3 Block non-specific sites p2->p3 p4 Wash Plate p3->p4 a2 Add mixture to wells Incubate a1 Prepare Antibody + (Standard or Test Compound) a1->a2 a3 Wash Plate a2->a3 d1 Add Enzyme-conjugated Secondary Antibody a3->d1 d2 Wash Plate d1->d2 d3 Add Substrate Incubate d2->d3 d4 Add Stop Solution d3->d4 d5 Read Absorbance d4->d5

References

A Comparative Efficacy Analysis of 3-Ethyl-2-methylpentanoic Acid and Other Branched-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of branched-chain fatty acids (BCFAs), with a focus on placing the less-studied molecule, 3-Ethyl-2-methylpentanoic acid, within the broader context of this class of compounds. Due to the limited publicly available data on the specific biological activities of this compound, this document synthesizes information on various BCFAs to offer a comparative framework.

Branched-chain fatty acids are a diverse group of fatty acids characterized by one or more methyl branches on their carbon chain. They are found in various natural sources and have garnered scientific interest for their wide range of biological activities, including anti-inflammatory, metabolic regulatory, and anti-cancer properties.[1] BCFAs are generally categorized into iso-BCFAs, with a methyl group on the penultimate carbon, and anteiso-BCFAs, with a methyl group on the antepenultimate carbon.[1]

Comparative Efficacy of Selected Branched-Chain Fatty Acids

Branched-Chain Fatty AcidClassKnown Biological ActivitiesQuantitative Data (Example)Target/Signaling Pathway
This compound Short-chain BCFAData not publicly available. Patents suggest potential use in nervous system-related conditions.Not availableNot determined
14-Methylpentadecanoic acid (14-MPA) iso-BCFADownregulates genes involved in fatty acid synthesis and inflammation in hepatocytes.[2]Lowered mRNA expression of FASN, SREBP1, CRP, and IL-6 in HepG2 cells.[2]Potentially MAPK/NFκB pathway.[2]
12-Methyltetradecanoic acid (12-MTA) anteiso-BCFAUpregulates genes for fatty acid synthesis and inflammation in hepatocytes.[2]Increased mRNA levels of FASN, CRP, and IL-6 in HepG2 cells.[2]Different signaling pathways from iso-BCFAs suggested.[2]
Phytanic acid Multimethyl-BCFAAssociated with Refsum disease; its metabolism is crucial for neurological function.[3]Accumulates in patients with deficient phytanoyl-CoA α-hydroxylase.[3]Peroxisomal α-oxidation followed by mitochondrial β-oxidation.[3]
Pristanic acid Multimethyl-BCFAA metabolite of phytanic acid, its oxidation is important for lipid metabolism.Oxidation is decreased in fibroblasts from patients with peroxisomal disorders.[4]Peroxisomal β-oxidation.[4]
Isobutyric acid & Isovaleric acid Short-chain BCFAsInhibit lipolysis and lipogenesis in adipocytes.[5]Inhibition of basal and insulin-stimulated lipogenesis in primary rat adipocytes.[5]G-protein coupled receptors (GPCRs) like GPR43.[5]

Experimental Protocols

Below is a generalized protocol for assessing the anti-inflammatory effects of a branched-chain fatty acid on a cell line, based on common methodologies in the field.

Objective: To determine the effect of a test BCFA on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • Test BCFA (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • ELISA kits for TNF-α and IL-6

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test BCFA (e.g., 1, 10, 50, 100 µM) for 2 hours.

    • Include a vehicle control (solvent only) and a positive control (e.g., a known anti-inflammatory drug).

  • Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. A negative control group should remain unstimulated.

  • Cytokine Measurement:

    • Collect the cell culture supernatant.

    • Measure the concentrations of TNF-α and IL-6 in the supernatant using ELISA kits according to the manufacturer's instructions.

  • Cell Viability Assay: Assess the cytotoxicity of the test BCFA at the tested concentrations using an MTT or similar assay to ensure that the observed effects on cytokine production are not due to cell death.

  • Data Analysis:

    • Normalize the cytokine concentrations to the vehicle control.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatment groups.

    • If applicable, calculate the IC50 value for the inhibition of each cytokine.

Signaling Pathways and Visualizations

Branched-chain fatty acids can exert their effects through various signaling pathways. A common mechanism for short-chain fatty acids is the activation of G-protein coupled receptors.

BCFA_Signaling BCFA Branched-Chain Fatty Acid GPCR G-Protein Coupled Receptor (e.g., GPR43) BCFA->GPCR Binds to G_protein G-protein (Gαi/o) GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., inhibition of lipolysis) PKA->Downstream Phosphorylates Targets

Caption: Generalized signaling pathway for short-chain fatty acids via GPCRs.

A typical experimental workflow for screening the efficacy of BCFAs can be visualized as follows:

Experimental_Workflow start Start: Select BCFA and Cell Line culture Cell Culture and Seeding start->culture treat BCFA Pre-treatment (Dose-Response) culture->treat stimulate Inflammatory Stimulus (e.g., LPS) treat->stimulate supernatant Collect Supernatant stimulate->supernatant viability Cell Viability Assay (e.g., MTT) stimulate->viability elisa Cytokine Quantification (ELISA) supernatant->elisa analysis Data Analysis (IC50, Statistics) elisa->analysis viability->analysis end End: Determine Efficacy analysis->end

References

Comparative Guide to the Structure-Activity Relationship of 3-Ethyl-2-methylpentanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-Ethyl-2-methylpentanoic acid derivatives and related analogues of Valproic Acid (VPA), a cornerstone in anticonvulsant therapy. The structure-activity relationship (SAR) of these compounds is explored, supported by experimental data from preclinical screening models. Detailed experimental protocols for key assays are provided to facilitate reproducible research.

Structure-Activity Relationship and Anticonvulsant Profile

This compound is a structural analogue of valproic acid (VPA, 2-propylpentanoic acid), a widely prescribed antiepileptic drug. The core structure of these compounds, a branched-chain carboxylic acid, is essential for their anticonvulsant activity. Modifications to this scaffold have been extensively studied to enhance potency and reduce the adverse effects associated with VPA, such as teratogenicity and hepatotoxicity.

Key determinants of the anticonvulsant activity in this class of compounds include:

  • Branching of the Carbon Chain: The presence of alkyl substituents on the main pentanoic acid chain is crucial for activity. Straight-chain fatty acids generally lack significant anticonvulsant properties. The branching is thought to increase the molecule's lipophilicity and influence its interaction with biological targets.

  • The Carboxylic Acid Moiety: The acidic group is a key feature for the activity of VPA and its analogues. It is believed to be involved in the initial electrostatic interactions with target proteins.

  • Modifications of the Carboxylic Acid: Conversion of the carboxylic acid to amides or ureas has been a successful strategy to produce potent anticonvulsant agents, often with an improved safety profile compared to the parent acid.

The anticonvulsant efficacy of these derivatives is typically evaluated in rodent models of epilepsy, primarily the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) test. The MES test is indicative of a compound's ability to prevent the spread of seizures, suggesting efficacy against generalized tonic-clonic seizures. The scPTZ test models absence and myoclonic seizures, indicating an effect on the seizure threshold.

Comparative Anticonvulsant Activity

The following table summarizes the anticonvulsant activity of Valproic Acid and several of its key analogues in standard preclinical models. The data is presented as the median effective dose (ED50), which is the dose required to protect 50% of the animals from seizures. A lower ED50 value indicates higher potency.

CompoundStructureMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Reference
Valproic Acid (VPA)252.7130.6 - 159.7[1][2]
ValpromidePotentPotent[3]
2-en-VPA200-300200-300[4]
ValnoctamidePotentPotent
3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride (Compound 4)62.1475.59[1]

Mechanism of Action and Signaling Pathways

The anticonvulsant effects of this compound derivatives, like other VPA analogues, are believed to be multifactorial, primarily involving the enhancement of GABAergic inhibition and the modulation of voltage-gated ion channels.[5]

Enhancement of GABAergic Neurotransmission

Valproic acid and its derivatives increase the concentration of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain.[6] This is achieved through several mechanisms:

  • Inhibition of GABA Transaminase (GABA-T): This enzyme is responsible for the degradation of GABA. Its inhibition leads to an accumulation of GABA in the synaptic cleft.[7]

  • Inhibition of Succinic Semialdehyde Dehydrogenase (SSADH): This is another enzyme involved in the catabolism of GABA.[6]

  • Stimulation of Glutamic Acid Decarboxylase (GAD): This enzyme catalyzes the synthesis of GABA from glutamate.[8]

The overall effect is an enhancement of GABA-mediated inhibition of neuronal firing, which helps to suppress seizure activity.

GABA_Pathway Glutamate Glutamate GAD Glutamic Acid Decarboxylase Glutamate->GAD GABA GABA GABA_T GABA Transaminase GABA->GABA_T Succinic_Semialdehyde Succinic Semialdehyde SSADH Succinic Semialdehyde Dehydrogenase Succinic_Semialdehyde->SSADH Succinate Succinate GAD->GABA GABA_T->Succinic_Semialdehyde SSADH->Succinate VPA Valproic Acid Derivatives VPA->GAD Stimulates VPA->GABA_T Inhibits VPA->SSADH Inhibits

Simplified GABAergic pathway modulated by VPA and its derivatives.

Modulation of Voltage-Gated Ion Channels

VPA and its analogues also exert their effects by directly interacting with voltage-gated sodium and calcium channels.[6] By blocking these channels, they reduce the repetitive firing of neurons that is characteristic of epileptic seizures.[7] This action helps to prevent the propagation of abnormal electrical activity in the brain.

Ion_Channel_Modulation Neuron Neuronal Membrane Na_Channel Voltage-Gated Na+ Channel Action_Potential Action Potential Propagation Na_Channel->Action_Potential Initiates Ca_Channel Voltage-Gated Ca2+ Channel Ca_Channel->Action_Potential Modulates VPA Valproic Acid Derivatives VPA->Na_Channel Blocks VPA->Ca_Channel Blocks

Modulation of voltage-gated ion channels by VPA and its derivatives.

Neuroprotective Signaling Pathways

Beyond their direct anticonvulsant effects, VPA and its analogues have been shown to exhibit neuroprotective properties through the modulation of various signaling pathways. These include the activation of pro-survival pathways like PI3K/Akt and the inhibition of pro-apoptotic pathways.[9][10]

Neuroprotection_Pathway VPA Valproic Acid Derivatives PI3K PI3K VPA->PI3K Activates Akt Akt PI3K->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits CREB CREB Akt->CREB Activates Bcl2 Bcl-2 CREB->Bcl2 Upregulates Neuronal_Survival Neuronal Survival and Growth Bcl2->Neuronal_Survival Promotes

Neuroprotective signaling pathway influenced by Valproic Acid.

Experimental Protocols

Synthesis of this compound (General Procedure)

A general approach to the synthesis of 2,3-dialkylpentanoic acids involves the alkylation of a malonic ester derivative followed by hydrolysis and decarboxylation.

Synthesis_Workflow Start Diethyl Malonate Step1 Alkylation with Ethyl Bromide Start->Step1 Intermediate1 Diethyl Ethylmalonate Step1->Intermediate1 Step2 Alkylation with 2-Bromobutane (B33332) Intermediate1->Step2 Intermediate2 Diethyl Ethyl(1-methylpropyl)malonate Step2->Intermediate2 Step3 Hydrolysis and Decarboxylation Intermediate2->Step3 Product This compound Step3->Product

General synthetic workflow for this compound.

Materials:

  • Diethyl malonate

  • Sodium ethoxide

  • Ethyl bromide

  • 2-Bromobutane

  • Hydrochloric acid

  • Ethanol (B145695)

  • Diethyl ether

Procedure:

  • Alkylation 1: Diethyl malonate is reacted with sodium ethoxide in ethanol to form the enolate. This is followed by the addition of ethyl bromide to yield diethyl ethylmalonate.

  • Alkylation 2: The diethyl ethylmalonate is then subjected to a second alkylation using sodium ethoxide and 2-bromobutane to introduce the sec-butyl group.

  • Hydrolysis and Decarboxylation: The resulting disubstituted malonic ester is hydrolyzed using a strong acid (e.g., HCl) and heated to induce decarboxylation, yielding the final product, this compound.

  • Purification: The crude product is purified by extraction and distillation.

Maximal Electroshock (MES) Test in Rodents

This test is used to evaluate the ability of a compound to prevent seizure spread.

Materials:

  • Male albino mice (20-25 g) or Wistar rats (100-150 g)

  • Electroconvulsive device

  • Corneal electrodes

  • Saline solution (0.9%)

  • Test compound and vehicle

Procedure:

  • Animal Preparation: Animals are acclimatized to the laboratory conditions. Food is withheld for a few hours before the experiment.

  • Drug Administration: The test compound or vehicle is administered to the animals (e.g., intraperitoneally or orally).

  • Induction of Seizure: At the time of peak effect of the drug, a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered through corneal electrodes moistened with saline.

  • Observation: The animals are observed for the presence or absence of a tonic hindlimb extension. The abolition of this phase is considered the endpoint of protection.

  • Data Analysis: The number of protected animals in each group is recorded, and the ED50 is calculated.

Subcutaneous Pentylenetetrazol (scPTZ) Test in Rodents

This test is used to assess a compound's ability to raise the seizure threshold.

Materials:

  • Male albino mice (20-25 g) or Wistar rats (100-150 g)

  • Pentylenetetrazol (PTZ) solution

  • Test compound and vehicle

  • Syringes and needles

Procedure:

  • Animal Preparation: Similar to the MES test.

  • Drug Administration: The test compound or vehicle is administered.

  • Induction of Seizure: At the time of peak drug effect, a convulsant dose of PTZ (e.g., 85 mg/kg for mice) is injected subcutaneously in the scruff of the neck.

  • Observation: Animals are placed in individual observation chambers and observed for 30 minutes for the occurrence of clonic seizures (characterized by rhythmic contractions of the limbs, lasting for at least 5 seconds).

  • Data Analysis: The number of animals protected from clonic seizures is recorded, and the ED50 is calculated.

References

Benchmarking Synthesis Routes for 3-Ethyl-2-methylpentanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of chiral carboxylic acids such as 3-Ethyl-2-methylpentanoic acid is a critical task. The selection of a synthetic route can significantly impact yield, purity, cost, and scalability. This guide provides a comparative analysis of three prominent methods for the synthesis of this compound: Malonic Ester Synthesis, Grignard Reagent Carboxylation, and Nitrile Hydrolysis.

At a Glance: Comparison of Synthesis Routes

Metric Malonic Ester Synthesis Grignard Reagent Carboxylation Nitrile Hydrolysis
Starting Materials Diethyl malonate, Sodium ethoxide, 1-bromo-2-methylbutane (B81432), Ethyl bromide, Strong acid/base3-bromo-2-ethylbutane, Magnesium turnings, Dry ice (solid CO2), Strong acid2-bromo-3-ethylbutane, Sodium cyanide, Strong acid/base
Typical Overall Yield 60-75%50-70%65-80%
Key Advantages Well-established, versatile for various substituted carboxylic acids, avoids highly reactive organometallics.Relatively straightforward, utilizes readily available starting materials.Good yields, cyanide displacement is efficient.
Key Disadvantages Multi-step process, potential for side reactions (dialkylation), requires strong base.[1]Grignard reagents are highly sensitive to moisture and air, requiring anhydrous conditions.[2]Use of highly toxic sodium cyanide, requires careful handling and waste disposal.
Reaction Time Can be lengthy due to multiple steps including reflux.Grignard formation can have an induction period; carboxylation is typically fast.Both steps (cyanation and hydrolysis) can require several hours of reflux.
Scalability Generally scalable, but purification can be challenging.Scalable with appropriate equipment for handling sensitive reagents.Scalable, but safety concerns with cyanide need to be addressed.

Synthesis Route Overviews and Experimental Protocols

This section details the experimental protocols for each synthesis route, providing a step-by-step guide for laboratory application.

Malonic Ester Synthesis

This classical approach involves the sequential alkylation of diethyl malonate followed by hydrolysis and decarboxylation to yield the desired carboxylic acid.[1][3][4][5]

Experimental Protocol:

  • Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol. Diethyl malonate is then added dropwise to the cooled solution to form the sodium salt of diethyl malonate.

  • First Alkylation: 1-bromo-2-methylbutane is added slowly to the solution of the malonate enolate. The mixture is then refluxed until the reaction is complete (monitored by TLC). This step introduces the 2-methylbutyl group.

  • Second Enolate Formation: A second equivalent of sodium ethoxide is added to the reaction mixture to deprotonate the mono-alkylated malonic ester.

  • Second Alkylation: Ethyl bromide is added dropwise, and the mixture is refluxed to introduce the ethyl group.

  • Hydrolysis and Decarboxylation: The resulting diethyl 2-ethyl-2-(2-methylbutyl)malonate is hydrolyzed by refluxing with a strong base (e.g., aqueous sodium hydroxide). The reaction mixture is then acidified with a strong acid (e.g., sulfuric acid) and heated to induce decarboxylation, yielding this compound.

  • Purification: The final product is isolated by extraction with an organic solvent, followed by drying and distillation or chromatography.

Logical Workflow for Malonic Ester Synthesis:

Malonic_Ester_Synthesis cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis & Decarboxylation Diethyl Malonate Diethyl Malonate Enolate 1 Enolate 1 Diethyl Malonate->Enolate 1  + NaOEt NaOEt NaOEt Mono-alkylated Ester Mono-alkylated Ester Enolate 1->Mono-alkylated Ester  + 1-bromo-2-methylbutane 1-bromo-2-methylbutane 1-bromo-2-methylbutane Enolate 2 Enolate 2 Mono-alkylated Ester->Enolate 2  + NaOEt NaOEt_2 NaOEt Di-alkylated Ester Di-alkylated Ester Enolate 2->Di-alkylated Ester  + Ethyl Bromide Ethyl Bromide Ethyl Bromide Dicarboxylic Acid Dicarboxylic Acid Di-alkylated Ester->Dicarboxylic Acid  1. NaOH, H2O, heat  2. H3O+ Final Product This compound Dicarboxylic Acid->Final Product  Heat (-CO2) Grignard_Synthesis cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Carboxylation and Work-up 3-bromo-2-ethylbutane 3-bromo-2-ethylbutane Grignard Reagent Grignard Reagent 3-bromo-2-ethylbutane->Grignard Reagent  + Mg, dry ether Mg Mg Carboxylate Salt Carboxylate Salt Grignard Reagent->Carboxylate Salt  + CO2 CO2 CO2 (dry ice) Final Product This compound Carboxylate Salt->Final Product  + H3O+ Nitrile_Hydrolysis cluster_0 Step 1: Nitrile Formation cluster_1 Step 2: Hydrolysis 2-bromo-3-ethylbutane 2-bromo-3-ethylbutane Nitrile 3-ethyl-2-methylpentanenitrile 2-bromo-3-ethylbutane->Nitrile  + NaCN NaCN NaCN Final Product This compound Nitrile->Final Product  + H3O+, heat

References

A Comparative Guide to the In Vivo and In Vitro Effects of 3-Ethyl-2-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticipated in vivo and in vitro effects of 3-Ethyl-2-methylpentanoic acid. Due to a lack of direct experimental data for this specific compound in publicly available literature, this comparison is based on its structural similarity to the well-characterized drug, valproic acid (VPA), and the established structure-activity relationships of VPA analogues.

Introduction

This compound is a branched-chain carboxylic acid and a structural analogue of valproic acid (2-propylpentanoic acid), a widely used antiepileptic and mood-stabilizing drug. The biological activities of VPA are well-documented, and it is understood that its therapeutic and adverse effects are closely linked to its chemical structure. This guide extrapolates the likely biological profile of this compound based on the known effects of VPA and its derivatives.

Chemical Structures

CompoundIUPAC NameChemical Structure
This compound This compoundC8H16O2
Valproic Acid (VPA) 2-Propylpentanoic acidC8H16O2

Comparative Analysis of Expected Biological Effects

The following tables summarize the expected effects of this compound in comparison to the known effects of valproic acid.

In Vivo Effects
ParameterValproic Acid (VPA)This compound (Predicted)Supporting Rationale for Prediction
Anticonvulsant Activity Effective against a broad range of seizures, including generalized tonic-clonic and absence seizures.Likely to possess anticonvulsant properties.The branched-chain carboxylic acid structure is a key pharmacophore for the anticonvulsant activity of VPA and its analogues.
Neurotoxicity Can cause sedation, ataxia, and tremor at higher doses.Expected to exhibit a similar neurotoxic profile.Neurotoxicity is a common dose-limiting side effect for this class of compounds.
Teratogenicity Known teratogen, associated with an increased risk of neural tube defects and other congenital malformations.[1][2][3]High potential for teratogenicity.Teratogenicity is a known risk for many VPA analogues, and there is a strong link between the chemical structure and developmental toxicity.[4]
Hepatotoxicity Can cause idiosyncratic, sometimes fatal, hepatotoxicity.Potential for hepatotoxicity should be assumed.Hepatotoxicity is a rare but serious adverse effect associated with VPA, and structural analogues may share this liability.
In Vitro Effects
ParameterValproic Acid (VPA)This compound (Predicted)Supporting Rationale for Prediction
HDAC Inhibition Inhibits Class I and IIa histone deacetylases (HDACs), leading to changes in gene expression.Likely to be an HDAC inhibitor.The carboxylic acid moiety is crucial for the HDAC inhibitory activity of VPA.
GABA-T Inhibition Weak inhibitor of GABA transaminase (GABA-T), leading to increased GABA levels in the brain.May exhibit weak GABA-T inhibitory activity.While a contributor, GABA-T inhibition is not considered the primary mechanism of action for VPA's anticonvulsant effects.
Ion Channel Modulation Blocks voltage-gated sodium channels and T-type calcium channels.[5]Expected to modulate voltage-gated ion channels.This is a key mechanism for the anticonvulsant action of VPA.[5]
Neuroprotection Can protect neurons from excitotoxicity and oxidative stress.May possess neuroprotective properties.The multifaceted mechanism of VPA, including HDAC inhibition, contributes to its neuroprotective effects.
Effects on Neural Stem Cells Promotes neuronal differentiation of neural stem cells.[6][7]Likely to influence neural stem cell differentiation.As an HDAC inhibitor, it is expected to influence gene expression related to cell fate determination.

Experimental Protocols

Detailed methodologies for key experiments relevant to the study of valproic acid analogues are provided below.

In Vivo Anticonvulsant Activity

1. Maximal Electroshock Seizure (MES) Test

  • Purpose: To assess efficacy against generalized tonic-clonic seizures.[8][9]

  • Protocol:

    • Administer the test compound (e.g., this compound) or vehicle control to mice, typically via intraperitoneal (i.p.) injection.[10]

    • After a predetermined time (e.g., 30-60 minutes), induce seizures by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal or auricular electrodes.[9][11]

    • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • The endpoint is the abolition of the tonic hindlimb extension.[11] The dose that protects 50% of the animals (ED50) is calculated.

2. Pentylenetetrazol (PTZ)-Induced Seizure Test

  • Purpose: To evaluate efficacy against myoclonic and absence seizures.[8]

  • Protocol:

    • Administer the test compound or vehicle control to mice (i.p.).

    • After a set time, administer a subcutaneous (s.c.) injection of a convulsive dose of pentylenetetrazol (e.g., 85 mg/kg).[12]

    • Observe the animals for a defined period (e.g., 30 minutes) for the occurrence of clonic seizures (characterized by clonus of the forelimbs and/or hindlimbs lasting for at least 5 seconds).[13][14]

    • The latency to the first seizure and the percentage of animals protected from seizures are recorded.

In Vitro Assays

1. Histone Deacetylase (HDAC) Inhibition Assay

  • Purpose: To measure the direct inhibitory effect on HDAC enzyme activity.

  • Protocol:

    • A fluorogenic HDAC substrate is incubated with a recombinant HDAC enzyme in the presence of varying concentrations of the test compound.[15][16]

    • The HDAC enzyme removes the acetyl group from the substrate.

    • A developer solution is added, which cleaves the deacetylated substrate, releasing a fluorescent molecule.[17]

    • The fluorescence is measured using a microplate reader. The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined.[15][17]

2. GABA Transaminase (GABA-T) Inhibition Assay

  • Purpose: To determine the inhibitory activity against the GABA-T enzyme.

  • Protocol:

    • The assay is typically a coupled enzymatic reaction.[18] GABA-T converts GABA and α-ketoglutarate to succinic semialdehyde and glutamate.[19]

    • Succinic semialdehyde dehydrogenase (SSADH) then oxidizes succinic semialdehyde to succinate, with the concomitant reduction of NADP+ to NADPH.[18][19]

    • The rate of NADPH formation is monitored spectrophotometrically at 340 nm.[20][21]

    • The IC50 value is calculated by measuring the reduction in the rate of NADPH formation at different concentrations of the test compound.

3. In Vitro Neuroprotection Assay

  • Purpose: To assess the ability of a compound to protect neurons from a toxic insult.

  • Protocol:

    • Culture primary neurons or a neuronal cell line (e.g., Neuro-2A).

    • Pre-treat the cells with various concentrations of the test compound for a specified duration.

    • Induce neurotoxicity using an agent such as hydrogen peroxide (H2O2) or glutamate.[22]

    • After the insult, assess cell viability using an MTT assay or by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium.

    • An increase in cell viability or a decrease in LDH release in the presence of the test compound indicates a neuroprotective effect.

4. Neural Stem Cell (NSC) Differentiation Assay

  • Purpose: To evaluate the effect of a compound on the differentiation of neural stem cells.

  • Protocol:

    • Culture neural stem cells as neurospheres or as a monolayer.

    • Induce differentiation by withdrawing growth factors (e.g., bFGF and EGF) and adding the test compound at various concentrations.[23]

    • After a period of differentiation (e.g., 7-14 days), fix the cells and perform immunocytochemistry for neuronal (e.g., β-III tubulin), astrocytic (e.g., GFAP), and oligodendrocytic (e.g., O4) markers.

    • Quantify the percentage of cells expressing each marker to determine the effect of the compound on NSC fate.

Signaling Pathways

The multifaceted effects of valproic acid, and likely its analogues such as this compound, are mediated through the modulation of several key signaling pathways.

G VPA This compound (Valproic Acid Analogue) GABA_T GABA Transaminase VPA->GABA_T Inhibits HDACs Histone Deacetylases (Class I & IIa) VPA->HDACs Inhibits Na_Channels Voltage-gated Na+ Channels VPA->Na_Channels Blocks Ca_Channels T-type Ca2+ Channels VPA->Ca_Channels Blocks Wnt Wnt/β-catenin Pathway VPA->Wnt Modulates ERK ERK/MAPK Pathway VPA->ERK Modulates PI3K PI3K/Akt Pathway VPA->PI3K Modulates GABA ↑ GABA Levels Neuronal_Excitability ↓ Neuronal Excitability GABA->Neuronal_Excitability Increases Inhibition Histone_Acetylation ↑ Histone Acetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Neuroprotection Neuroprotection Gene_Expression->Neuroprotection Neuronal_Differentiation Neuronal Differentiation Gene_Expression->Neuronal_Differentiation Teratogenicity Teratogenicity Gene_Expression->Teratogenicity Na_Channels->Neuronal_Excitability Ca_Channels->Neuronal_Excitability Anticonvulsant_Effects Anticonvulsant Effects Neuronal_Excitability->Anticonvulsant_Effects Wnt->Neuronal_Differentiation ERK->Neuroprotection PI3K->Neuroprotection

Caption: Putative signaling pathways modulated by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel valproic acid analogue.

G Synthesis Compound Synthesis & Characterization In_Vitro In Vitro Screening Synthesis->In_Vitro HDAC_Assay HDAC Inhibition Assay In_Vitro->HDAC_Assay GABA_T_Assay GABA-T Inhibition Assay In_Vitro->GABA_T_Assay Cytotoxicity_Assay Cytotoxicity Assay In_Vitro->Cytotoxicity_Assay Neuroprotection_Assay Neuroprotection Assay In_Vitro->Neuroprotection_Assay In_Vivo In Vivo Evaluation HDAC_Assay->In_Vivo GABA_T_Assay->In_Vivo Cytotoxicity_Assay->In_Vivo Neuroprotection_Assay->In_Vivo MES_Test MES Seizure Test In_Vivo->MES_Test PTZ_Test PTZ Seizure Test In_Vivo->PTZ_Test Neurotoxicity_Test Neurotoxicity (e.g., Rotarod) In_Vivo->Neurotoxicity_Test Teratogenicity_Study Teratogenicity Study In_Vivo->Teratogenicity_Study Lead_Optimization Lead Optimization or Further Development MES_Test->Lead_Optimization PTZ_Test->Lead_Optimization Neurotoxicity_Test->Lead_Optimization Teratogenicity_Study->Lead_Optimization

Caption: Preclinical evaluation workflow for novel VPA analogues.

Conclusion

While direct experimental evidence for the biological effects of this compound is currently unavailable, its structural similarity to valproic acid provides a strong basis for predicting its pharmacological profile. It is anticipated that this compound will exhibit anticonvulsant properties, likely through a combination of HDAC inhibition, modulation of GABAergic neurotransmission, and blockade of voltage-gated ion channels. Concurrently, it is expected to carry a risk of neurotoxicity and teratogenicity, similar to valproic acid. The experimental protocols and pathway diagrams provided in this guide offer a framework for the future investigation of this and other novel valproic acid analogues. Further research is essential to empirically validate these predictions and to fully characterize the therapeutic potential and safety profile of this compound.

References

A Comparative Toxicological Profile: 3-Ethyl-2-methylpentanoic Acid vs. Valproic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological overview of 3-Ethyl-2-methylpentanoic acid and the well-characterized anticonvulsant and mood stabilizer, valproic acid. Due to the limited publicly available toxicological data for this compound, this comparison incorporates data from a close structural analog, 2-ethylhexanoic acid, to provide a preliminary assessment. Valproic acid, a known teratogen and hepatotoxin, serves as a critical benchmark for evaluating the potential toxicities of structurally related compounds.

Executive Summary

Valproic acid exhibits a well-documented and complex toxicological profile, including significant risks of teratogenicity and hepatotoxicity. In contrast, direct toxicological data for this compound is largely unavailable. Based on the GHS classification, this compound is considered harmful if swallowed and poses a risk of serious eye damage, as well as skin and respiratory irritation. Data from the structural analog, 2-ethylhexanoic acid, suggests a lower acute oral toxicity compared to some estimates for valproic acid and a potential for reproductive and developmental toxicity, though seemingly less potent than valproic acid. Genotoxicity data for both valproic acid and 2-ethylhexanoic acid in standard in vitro assays are largely negative.

Acute Oral Toxicity

A summary of the available acute oral toxicity data is presented in Table 1. Valproic acid's acute toxicity in humans is well-documented from overdose cases, which can lead to severe central nervous system depression, metabolic acidosis, and potentially death.[1][2] Animal studies for valproic acid show a range of LD50 values. For 2-ethylhexanoic acid, the structural analog of this compound, the reported oral LD50 in rats is 3000 mg/kg.[3][4]

CompoundSpeciesLD50 (mg/kg)Reference
Valproic AcidHumanDoses >400 mg/kg can cause multi-system organ failure; >1 g/kg is potentially lethal.[2]
2-Ethylhexanoic Acid (analog)Rat2043 - 3000[3][4][5]

Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

The acute oral toxicity is assessed using the Fixed Dose Procedure as outlined in OECD Guideline 420.[1][2][6][7][8]

  • Principle: The test aims to identify a dose that causes evident toxicity without mortality. Groups of animals of a single sex (typically female rats) are dosed in a stepwise manner at fixed dose levels (5, 50, 300, 2000 mg/kg).[6][8]

  • Sighting Study: A preliminary study is conducted with a small number of animals to determine the appropriate starting dose for the main study.[1][7]

  • Main Study: Animals are dosed sequentially. The outcome of the first animal dosed determines the dose for the next animal (e.g., if no toxicity, the next higher dose is used; if severe toxicity or mortality, the next lower dose is used).[1]

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[1][7]

  • Endpoint: The test allows for the classification of the substance into one of the GHS categories for acute oral toxicity based on the observed toxicity and mortality at specific dose levels.[6]

Genotoxicity

The genotoxic potential of a compound is a critical component of its toxicological profile. Standard assays include the bacterial reverse mutation assay (Ames test) and in vitro mammalian cell-based assays such as the micronucleus and gene mutation tests.

CompoundAssaySystemMetabolic Activation (S9)ResultReference
Valproic AcidAmes TestS. typhimuriumWith & WithoutNegative
Valproic AcidComet AssayHuman Lymphocytes-Positive[9][10]
Valproic AcidSister Chromatid ExchangeHuman Lymphocytes-Positive[10]
2-Ethylhexanoic Acid (analog)Ames TestS. typhimuriumWith & WithoutNegative[11]
2-Ethylhexanoic Acid (analog)Chromosome AberrationCHO CellsWith & WithoutNegative[11]
2-Ethylhexanoic Acid (analog)Sister Chromatid ExchangeCHO CellsWith & WithoutPositive[11]

Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test - OECD 471)
  • Principle: This assay uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations which restore the functional capability to synthesize an essential amino acid.[12][13][14][15][16]

  • Procedure: Bacteria are exposed to the test substance with and without a metabolic activation system (S9 fraction from rat liver). The mixture is plated on a minimal agar (B569324) medium lacking the essential amino acid.[12][13]

  • Endpoint: A positive result is indicated by a dose-related increase in the number of revertant colonies compared to the solvent control.[13]

In Vitro Micronucleus Assay (OECD 487)
  • Principle: This test detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells, resulting from chromosome breaks (clastogenicity) or whole chromosome loss (aneugenicity).[17][18][19][20]

  • Procedure: Cultured mammalian cells (e.g., CHO, human lymphocytes) are exposed to the test substance with and without metabolic activation. Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells where micronuclei are more easily scored.[17][19]

  • Endpoint: The number of micronucleated cells is counted. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.[17]

In Vitro Mammalian Cell Gene Mutation Test (CHO/HGPRT - OECD 476)
  • Principle: This assay detects gene mutations at the hypoxanthine-guanine phosphoribosyl transferase (HPRT) locus in cultured mammalian cells (e.g., Chinese Hamster Ovary - CHO cells).[21][22][23][24][25]

  • Procedure: Cells are exposed to the test substance with and without metabolic activation. After a period for phenotypic expression, cells are cultured in a selective medium containing a purine (B94841) analog (e.g., 6-thioguanine).[22][23]

  • Endpoint: Normal cells with a functional HPRT enzyme will incorporate the toxic analog and die, while mutant cells lacking the enzyme will survive and form colonies. The frequency of these mutant colonies is determined.[22]

Reproductive and Developmental Toxicity

Valproic acid is a well-established human teratogen, associated with an increased risk of major congenital malformations, particularly neural tube defects, and neurodevelopmental disorders.[26][27][28] The structural analog of this compound, 2-ethylhexanoic acid, is also classified as a reproductive toxicant.[29][30][31]

CompoundSpeciesNOAEL (mg/kg/day)EndpointReference
Valproic AcidHuman< 600 (lower risk)Teratogenicity[28]
2-Ethylhexanoic Acid (analog)Rat100Developmental Toxicity[29][32][33]
2-Ethylhexanoic Acid (analog)Rabbit>250Developmental Toxicity[32]
2-Ethylhexanoic Acid (analog)Rat250Maternal Toxicity[32]
2-Ethylhexanoic Acid (analog)Rabbit25Maternal Toxicity[30][32]

Experimental Protocol: Developmental Toxicity Study (based on OECD 414)

  • Principle: To assess the potential adverse effects of a substance on the pregnant female and the development of the embryo and fetus following exposure during organogenesis.

  • Procedure: The test substance is administered to pregnant animals (typically rats and rabbits) daily during the period of major organogenesis.

  • Observations: Maternal animals are observed for clinical signs of toxicity, body weight changes, and food consumption. At term, uterine contents are examined.

  • Endpoints: Endpoints include maternal mortality, fetal viability, fetal body weight, and the incidence of external, visceral, and skeletal malformations and variations.

Hepatotoxicity

Valproic acid is known to cause hepatotoxicity, ranging from transient elevations in liver enzymes to severe, sometimes fatal, liver failure.[34][35][36] The mechanisms are complex and involve mitochondrial dysfunction, oxidative stress, and the formation of toxic metabolites.[35][36] In vitro studies using isolated hepatocytes or liver cell lines like HepG2 are common models to investigate these effects.[34][37] There is currently no available data on the hepatotoxicity of this compound or its close analogs.

Experimental Protocol: In Vitro Hepatotoxicity Assessment

  • Cell Culture: Primary hepatocytes or human hepatoma cell lines (e.g., HepG2) are cultured.[37]

  • Exposure: Cells are treated with a range of concentrations of the test substance for various time points.[34][37]

  • Endpoints:

    • Cytotoxicity: Assessed by methods such as the MTT assay (measures metabolic activity) or LDH release assay (measures membrane integrity).[37]

    • Mitochondrial Function: Evaluated by measuring mitochondrial membrane potential, oxygen consumption, or ATP levels.

    • Oxidative Stress: Assessed by measuring reactive oxygen species (ROS) production or glutathione (B108866) (GSH) depletion.[34]

    • Steatosis: Lipid accumulation can be visualized by staining with Oil Red O.

    • Apoptosis/Necrosis: Assessed by assays for caspase activity or using specific fluorescent dyes.

Visualizations

Valproic Acid-Induced Hepatotoxicity Pathway

Hepatotoxicity_Pathway VPA Valproic Acid Metabolism Hepatic Metabolism VPA->Metabolism Mitochondria Mitochondria VPA->Mitochondria Toxic_Metabolites Toxic Metabolites (e.g., 4-ene-VPA) Metabolism->Toxic_Metabolites Toxic_Metabolites->Mitochondria GSH_Depletion GSH Depletion Toxic_Metabolites->GSH_Depletion Beta_Oxidation Inhibition of β-oxidation Mitochondria->Beta_Oxidation inhibition ROS Increased ROS (Oxidative Stress) Mitochondria->ROS generation Mito_Dysfunction Mitochondrial Dysfunction Beta_Oxidation->Mito_Dysfunction ROS->Mito_Dysfunction GSH_Depletion->ROS exacerbates Apoptosis Apoptosis Mito_Dysfunction->Apoptosis Hepatocyte_Injury Hepatocyte Injury & Necrosis Apoptosis->Hepatocyte_Injury

Caption: Simplified pathway of Valproic Acid-induced hepatotoxicity.

General Workflow for an In Vitro Genotoxicity Assay

Genotoxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., CHO, Lymphocytes) Treatment 4. Treat Cells (+/- S9) Cell_Culture->Treatment Test_Compound 2. Prepare Test Compound Concentrations Test_Compound->Treatment S9_Prep 3. Prepare S9 Mix (for metabolic activation) S9_Prep->Treatment Incubation 5. Incubation Period Treatment->Incubation Harvest 6. Harvest & Process Cells Incubation->Harvest Scoring 7. Score Endpoint (e.g., Micronuclei, Mutant Colonies) Harvest->Scoring Data_Analysis 8. Statistical Analysis & Interpretation Scoring->Data_Analysis Controls Concurrent Controls (Negative & Positive) Controls->Treatment

Caption: General workflow for in vitro genotoxicity testing.

References

Safety Operating Guide

Proper Disposal of 3-Ethyl-2-methylpentanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3-Ethyl-2-methylpentanoic acid is critical for ensuring laboratory safety and environmental protection. As a substance with multiple hazard classifications, it must be managed as hazardous waste in accordance with institutional protocols and regulatory standards. This guide provides a procedural, step-by-step plan for its safe handling and disposal.

Hazard Identification and Data Summary

This compound is classified with several hazards that necessitate careful handling during disposal.[1] All personnel must be familiar with these risks before managing the waste stream.

Hazard ClassificationGHS Hazard CodeDescriptionPictogram
Acute Toxicity, Oral (Warning)H302Harmful if swallowedDanger[1]
Skin Corrosion/Irritation (Warning)H315Causes skin irritationDanger[1]
Serious Eye Damage/Eye Irritation (Danger)H318Causes serious eye damageDanger[1]
Specific Target Organ Toxicity, Single Exposure (Warning)H335May cause respiratory irritationDanger[1]

Immediate Safety and Handling Protocols

Before beginning any disposal-related activities, ensure all necessary personal protective equipment (PPE) is in use and that the work area is properly equipped.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. A face shield is recommended for enhanced protection against splashes.[2][3]

  • Ventilation: All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent inhalation of vapors.[2][3]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.[2]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department or equivalent hazardous waste program.[4] Never dispose of this chemical down the drain or in regular trash.[4][5]

Step 1: Waste Classification and Segregation

  • Classify as Hazardous Waste: Due to its toxicity, irritant, and corrosive properties, this compound must be treated as hazardous waste.[6][7]

  • Segregate from Incompatibles: Store this waste separately from strong oxidizing agents and strong bases to prevent adverse reactions.[2]

Step 2: Container Selection and Labeling

  • Choose a Suitable Container: Use a chemically compatible container, preferably plastic, that is in good condition with no leaks or rust.[4][8] The container must have a secure, tight-fitting lid.[8]

  • Label the Container: As soon as waste is added, affix a "Hazardous Waste" tag provided by your EHS office.[4][7] The label must include:

    • The words "Hazardous Waste".[4]

    • The full chemical name: "this compound" (no formulas or abbreviations).[4]

    • The quantity or concentration of the waste.

    • The date of waste generation.[4]

    • The name and contact information of the principal investigator or generator.[4]

    • The specific location (building and room number).[4]

Step 3: Waste Accumulation and Storage

  • Keep Containers Closed: The hazardous waste container must remain closed at all times, except when adding waste.[6][8]

  • Safe Storage Location: Store the labeled waste container in a designated satellite accumulation area within the laboratory. This area should have secondary containment to capture any potential leaks.[7]

  • Monitor Accumulation Limits: Be aware of institutional and regulatory limits on the volume of hazardous waste that can be stored in a laboratory (e.g., typically no more than 55 gallons).[7]

Step 4: Arranging for Disposal

  • Contact EHS: Once the container is full or the waste is no longer being generated, submit a hazardous waste pickup request to your institution's EHS department.[4][7]

  • Complete Necessary Paperwork: Fill out any required forms, such as a Hazardous Waste Information Form, detailing the contents of the container.[4]

Step 5: Disposal of Empty Containers

  • Decontamination: An empty container that held this compound must be properly decontaminated before it can be disposed of as regular trash.[7][8]

  • Triple-Rinse Procedure:

    • Rinse the container three times with a suitable solvent (such as water or another solvent capable of removing the chemical residue).[7][8]

    • Collect all rinsate from these washes and dispose of it as hazardous waste in your designated waste container.[8]

  • Final Disposal: Once triple-rinsed, deface or remove the hazardous waste label and dispose of the container in the regular trash.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start cluster_prep Preparation cluster_waste_handling Waste Handling & Collection cluster_storage_disposal Storage & Final Disposal cluster_empty_container Empty Container Management start Begin Disposal Process for This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 is_empty Container Empty? start->is_empty hood Work in Chemical Fume Hood ppe->hood classify Classify as Hazardous Waste hood->classify Step 2 container Select Compatible Container classify->container label_waste Attach 'Hazardous Waste' Label with Full Chemical Name container->label_waste collect Collect Waste in Labeled Container label_waste->collect close_container Keep Container Securely Closed collect->close_container store Store in Designated Satellite Accumulation Area close_container->store Step 3 request_pickup Container Full? Submit Pickup Request to EHS store->request_pickup ehs_disposal EHS Collects and Disposes of Waste request_pickup->ehs_disposal Step 4 is_empty->ppe No (Waste Present) triple_rinse Triple-Rinse Container is_empty->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate Step 5a dispose_container Deface Label & Dispose of Container in Regular Trash triple_rinse->dispose_container Step 5b collect_rinsate->collect Add to Waste

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 3-Ethyl-2-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3-Ethyl-2-methylpentanoic acid. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Summary

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it poses the following risks[1]:

  • Harmful if swallowed (Acute toxicity, oral)

  • Causes skin irritation (Skin corrosion/irritation)

  • Causes serious eye damage (Serious eye damage/eye irritation)

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)

Personal Protective Equipment (PPE)

The following table summarizes the mandatory personal protective equipment required when handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.[2][3][4]Protects against splashes and vapors that can cause serious eye damage.[1][5] A face shield should be used in conjunction with goggles.[2]
Hand Protection Chemical-resistant gloves such as nitrile or neoprene. Double-gloving is recommended.[6]Provides a barrier against skin contact, which can cause irritation.[1][6] Regularly inspect gloves for any signs of degradation.
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.[6]Minimizes skin exposure to accidental spills and protects personal clothing from contamination.[7]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is necessary when handling outside of a certified chemical fume hood or in poorly ventilated areas.[2][6]Protects the respiratory tract from potentially irritating vapors.[1]

Operational Plan: Safe Handling

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[6][8]

  • Ensure that eyewash stations and safety showers are close to the workstation location and are readily accessible.[7][8]

Work Practices:

  • Avoid inhalation of vapors and direct contact with skin and eyes.[4]

  • Wash hands thoroughly after handling.[3][8]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[9]

  • Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[8]

  • Keep away from heat, sparks, and open flames.[3][8][10]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect waste in a designated and properly labeled hazardous waste container.[6] Do not mix with other waste streams unless explicitly instructed to do so.

  • Container Management: Keep waste containers tightly closed and store them in a designated, well-ventilated, and secure area away from incompatible materials.

  • Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][8] Do not dispose of this chemical down the drain.[6][11]

  • Contaminated Materials: Any materials, such as gloves, paper towels, or labware, that come into contact with this compound should be considered contaminated and disposed of as hazardous waste.

Emergency Procedures: Chemical Spill Workflow

In the event of a spill, follow the procedures outlined in the workflow below.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_spill_containment Spill Containment & Cleanup cluster_post_cleanup Post-Cleanup alert Alert others in the area evacuate Evacuate the immediate area if necessary alert->evacuate ppe Don appropriate PPE evacuate->ppe ventilate Ensure adequate ventilation (use fume hood if possible) ppe->ventilate contain Contain the spill with an inert absorbent material (e.g., sand, vermiculite) ventilate->contain collect Carefully collect the absorbed material and place it in a labeled hazardous waste container contain->collect clean Clean the spill area with soap and water collect->clean dispose Dispose of waste container according to institutional and regulatory guidelines clean->dispose report Report the incident to the appropriate safety personnel dispose->report

Caption: This flowchart illustrates the key stages for responding to a this compound spill.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.